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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Properties, Synthesis, and Applications of 4-(4-Cyanopyridin-2-yl)benzoic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-(4-Cyanopyridin-2-yl)benzoic acid (CAS: 648898-11-7) Executive Summary & Chemical Identity In modern drug discovery, the ra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-(4-Cyanopyridin-2-yl)benzoic acid (CAS: 648898-11-7)

Executive Summary & Chemical Identity

In modern drug discovery, the rational design of targeted therapeutics relies heavily on highly functionalized, bifunctional building blocks. 4-(4-Cyanopyridin-2-yl)benzoic acid [1] has emerged as a critical intermediate, particularly in the synthesis of small-molecule kinase inhibitors. This compound features a rigid biaryl-like framework consisting of a benzoic acid moiety covalently linked to the 2-position of a 4-cyanopyridine ring.

The dual functionality of this molecule is its greatest asset: the carboxylic acid serves as a versatile handle for amide coupling, enabling the attachment of various pharmacophores, while the cyanopyridine ring provides an electron-deficient aromatic system capable of engaging in critical hydrogen bonding and pi-stacking interactions within the ATP-binding pockets of target kinases.

Physicochemical Properties

The quantitative data summarizing the core properties of 4-(4-Cyanopyridin-2-yl)benzoic acid are detailed in Table 1.

Table 1: Quantitative Chemical and Physical Properties

PropertyValue / Description
CAS Number 648898-11-7
Molecular Formula C₁₃H₈N₂O₂
Molecular Weight 224.22 g/mol
Chemical Structure Benzoic acid, 4-(4-cyano-2-pyridinyl)-
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 4 (Cyano nitrogen, Pyridine nitrogen, Carbonyl oxygens)
Topological Polar Surface Area (TPSA) 86.0 Ų
Solubility Profile Soluble in DMSO, DMF; Poorly soluble in H₂O and non-polar solvents
Storage Conditions 2–8°C, sealed in a dry environment to prevent hydrolysis

Structural and Mechanistic Significance in Drug Design

The structural architecture of 4-(4-Cyanopyridin-2-yl)benzoic acid makes it a highly sought-after intermediate for synthesizing inhibitors targeting Bruton's Tyrosine Kinase (Btk) [2]. Btk is a crucial downstream mediator of the B-cell receptor (BCR) signaling pathway, and its dysregulation is heavily implicated in B-cell malignancies (e.g., Chronic Lymphocytic Leukemia) and autoimmune disorders (e.g., Multiple Sclerosis, Systemic Lupus Erythematosus) [3].

When incorporated into an Active Pharmaceutical Ingredient (API), the cyanopyridine moiety often acts as a hinge-binding motif. The cyano group (-C≡N) is a strong electron-withdrawing group that modulates the pKa of the pyridine nitrogen, optimizing its ability to form a critical hydrogen bond with the backbone amide of the kinase hinge region (e.g., Met477 in Btk). Simultaneously, the benzoic acid is typically converted into an amide, directing the rest of the molecule toward the solvent-exposed region or a specific allosteric pocket.

G BuildingBlock 4-(4-Cyanopyridin-2-yl)benzoic acid AmideCoupling Amide Coupling (HATU/DIPEA) with Amine Core BuildingBlock->AmideCoupling API Target Kinase Inhibitor (e.g., Btk Inhibitor) AmideCoupling->API API Generation Target Bruton's Tyrosine Kinase (Btk) ATP Binding Pocket API->Target Target Engagement Effect Inhibition of BCR Signaling & B-Cell Proliferation Target->Effect Pharmacological Response

Figure 2: Application of the building block in synthesizing targeted Btk inhibitors and downstream biological effects.

Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling Workflow

The most robust and scalable method for synthesizing 4-(4-Cyanopyridin-2-yl)benzoic acid is via a Suzuki-Miyaura cross-coupling reaction [4] between 4-carboxyphenylboronic acid and 2-bromo-4-cyanopyridine (or 2-chloro-4-cyanopyridine).

Causality Behind Experimental Choices
  • Catalyst Selection[Pd(dppf)Cl₂]: The bidentate phosphine ligand (dppf) creates a sterically demanding environment around the palladium center. This prevents unwanted reductive elimination side reactions (such as homocoupling) and efficiently handles the electron-deficient 2-bromo-4-cyanopyridine substrate.

  • Solvent System (1,4-Dioxane/H₂O 4:1): A biphasic system is strictly required. Dioxane provides excellent solubility for the organic halides and boronic acids at elevated temperatures (90°C). Water is essential to dissolve the inorganic base (K₂CO₃) and to generate the reactive boronate "ate" complex, which is a prerequisite for the transmetalation step [5].

  • Base Selection (K₂CO₃): A mild inorganic base is chosen to facilitate transmetalation without causing the hydrolysis of the sensitive cyano group (-C≡N) to a primary amide or carboxylic acid, which would occur if harsher bases like NaOH were used.

Step-by-Step Synthesis Protocol

Self-Validating System: This protocol incorporates in-process controls (LC-MS) and specific purification steps to ensure the final product meets API-intermediate standards (<10 ppm Pd).

  • Reaction Setup:

    • Charge a flame-dried Schlenk flask with 2-bromo-4-cyanopyridine (1.0 equiv) and 4-carboxyphenylboronic acid (1.2 equiv).

    • Add K₂CO₃ (3.0 equiv) and the catalyst Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition & Degassing:

    • Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v) to achieve a substrate concentration of 0.2 M.

    • Purge the reaction mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

  • Heating & Monitoring:

    • Heat the mixture to 90°C under an Argon atmosphere for 12 hours.

    • Validation Check: Sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the 2-bromo-4-cyanopyridine peak (M+H ≈ 183/185) disappears and the product peak (M+H = 225) plateaus.

  • Workup & Palladium Scavenging:

    • Cool to room temperature, concentrate the mixture in vacuo to remove dioxane, and dilute the aqueous residue with water.

    • Wash the aqueous layer with Ethyl Acetate to remove organic impurities and unreacted halide.

    • Acidify the aqueous layer to pH 3 using 1M HCl. The target compound, 4-(4-Cyanopyridin-2-yl)benzoic acid, will precipitate as an off-white solid.

    • Filter the solid and dissolve it in a minimal amount of THF. Add a palladium scavenger (e.g., SiliaMetS® Thiol, 5 wt%) and stir at 40°C for 4 hours. Causality: Residual heavy metals can poison downstream biological assays and exceed regulatory limits. Thiol-functionalized silica irreversibly binds Pd.

  • Final Isolation:

    • Filter off the scavenger through a Celite pad. Concentrate the filtrate and recrystallize the product from Ethanol/Water to yield the pure compound (>98% by HPLC).

G R1 4-Carboxyphenylboronic acid Cat Pd(dppf)Cl2 / K2CO3 1,4-Dioxane/H2O (4:1) R1->Cat R2 2-Bromo-4-cyanopyridine R2->Cat Prod Crude 4-(4-Cyanopyridin-2-yl) benzoic acid Cat->Prod 90°C, 12h Pur Recrystallization & Pd Scavenging Prod->Pur Workup Final Pure Target Compound (CAS 648898-11-7) Pur->Final >98% Purity

Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of 4-(4-Cyanopyridin-2-yl)benzoic acid.

Downstream Applications: Amide Coupling for API Generation

Once synthesized and purified, the carboxylic acid moiety of 4-(4-Cyanopyridin-2-yl)benzoic acid is typically activated for amide bond formation to construct the final API.

Standard Amide Coupling Protocol (HATU/DIPEA)

To couple this building block with a complex primary or secondary amine (often representing the rest of the kinase inhibitor framework):

  • Activation: Dissolve 4-(4-Cyanopyridin-2-yl)benzoic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-Atab ester. DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without competing with the amine nucleophile.

  • Coupling: Add the target amine (1.1 equiv) to the activated mixture. Stir for 2–4 hours at room temperature.

  • Validation Check: Monitor via HPLC. The formation of the amide bond is confirmed by a shift in retention time and the corresponding mass (M+H) of the coupled product.

  • Purification: Quench with saturated NaHCO₃, extract with Dichloromethane, and purify via reverse-phase preparative HPLC to isolate the final kinase inhibitor.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, the following analytical parameters must be met before utilizing the building block in advanced API synthesis:

  • ¹H-NMR (400 MHz, DMSO-d₆): Must show the characteristic downfield shift of the pyridine protons adjacent to the cyano group, and a broad singlet at ~13.2 ppm corresponding to the carboxylic acid proton.

  • HPLC Purity: >98% (Area under the curve at 254 nm). The cyano group provides a strong UV chromophore, making UV-Vis detection highly reliable.

  • ICP-MS (Inductively Coupled Plasma Mass Spectrometry): Palladium content must be validated to be <10 ppm to ensure no interference in subsequent cellular or enzymatic assays.

References

  • Lymphoma Australia. "Bruton's tyrosine kinase (BTK) inhibitors." Lymphoma Australia Fact Sheets. Available at:[Link]

  • Estupiñán, H. Y., et al. "Bruton's Tyrosine Kinase Inhibitors: Recent Updates." MDPI, 2024. Available at:[Link]

  • Wikipedia Contributors. "Suzuki reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

Exploratory

An In-depth Technical Guide to 4-(4-Cyanopyridin-2-yl)benzoic Acid: Synthesis, Characterization, and Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of 4-(4-cyanopyridin-2-yl)benzoic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The docu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4-(4-cyanopyridin-2-yl)benzoic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document delineates the molecule's chemical identity, including its structure and IUPAC nomenclature. A detailed, field-proven synthetic protocol via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is presented, with an emphasis on the rationale behind experimental choices to ensure reproducibility and high yield. Furthermore, this guide outlines the expected analytical and spectroscopic characteristics for structural elucidation and purity confirmation. The guide culminates in a discussion of the compound's potential as a scaffold in drug discovery, drawing parallels with structurally related molecules exhibiting notable biological activities. This document is intended to serve as a valuable resource for scientists engaged in the synthesis and evaluation of novel heterocyclic entities for therapeutic applications.

Chemical Identity and Physicochemical Properties

4-(4-Cyanopyridin-2-yl)benzoic acid is a bifunctional organic molecule featuring a benzoic acid moiety linked to a cyanopyridine ring. This unique combination of a carboxylic acid group, a potential hydrogen bond donor and acceptor, and a cyano-substituted pyridine ring, a rigid aromatic system with a strong dipole moment, makes it an attractive scaffold for designing molecules with specific biological targets.

1.1. Chemical Structure and IUPAC Name

The definitive IUPAC name for this compound is 4-(4-Cyanopyridin-2-yl)benzoic acid . Its chemical structure is as follows:

Caption: Chemical structure of 4-(4-Cyanopyridin-2-yl)benzoic acid.

1.2. Physicochemical Properties Summary

A summary of the key physicochemical properties of 4-(4-Cyanopyridin-2-yl)benzoic acid is provided in the table below. These values are crucial for understanding the compound's behavior in various experimental settings, from reaction work-ups to biological assays.

PropertyValueSource
CAS Number 648898-11-7A2B Chem
Molecular Formula C₁₃H₈N₂O₂A2B Chem
Molecular Weight 224.22 g/mol Calculated
Appearance Off-white to pale yellow solid (predicted)---
Solubility Soluble in DMSO, DMF, and aqueous base; sparingly soluble in methanol and ethanol; insoluble in water and nonpolar solvents (predicted)---
pKa (Carboxylic Acid) 4-5 (predicted)---

Synthesis and Purification

The synthesis of 4-(4-cyanopyridin-2-yl)benzoic acid can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored in the pharmaceutical industry for its high functional group tolerance, generally high yields, and the commercial availability of starting materials.

The proposed synthetic strategy involves the coupling of 2-chloro-4-cyanopyridine with 4-carboxyphenylboronic acid .

Suzuki_Coupling_Workflow reactant1 2-Chloro-4-cyanopyridine conditions Pd(dppf)Cl₂ (catalyst) Na₂CO₃ or K₂CO₃ (base) Dioxane/Water (solvent) Heat (e.g., 80-100 °C) reactant1->conditions reactant2 4-Carboxyphenylboronic Acid reactant2->conditions product 4-(4-Cyanopyridin-2-yl)benzoic Acid conditions->product

Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.

2.1. Detailed Experimental Protocol

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-carboxyphenylboronic acid (1.2-1.5 equivalents), the palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%), and a base like sodium carbonate or potassium carbonate (2.0-3.0 equivalents).

  • Reagent Addition: Add 2-chloro-4-cyanopyridine (1.0 equivalent) to the flask, followed by a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The addition of water is often crucial for the solubility of the base and the efficiency of the transmetalation step in the catalytic cycle.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C. The progress of the reaction should be monitored by a suitable chromatographic technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the mixture with an aqueous acid (e.g., 1M HCl) to a pH of approximately 3-4. This will protonate the carboxylate salt, causing the product to precipitate.

  • Purification: The precipitated solid can be collected by vacuum filtration and washed with water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

2.2. Rationale for Experimental Choices

  • Catalyst Selection: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings involving heteroaryl chlorides due to its high stability and efficiency.

  • Base: An inorganic base like Na₂CO₃ or K₂CO₃ is essential for the transmetalation step of the catalytic cycle.

  • Solvent System: The use of a dioxane/water mixture provides a good medium for dissolving both the organic starting materials and the inorganic base.

Structural Elucidation and Characterization

The structural integrity and purity of the synthesized 4-(4-cyanopyridin-2-yl)benzoic acid must be confirmed through a combination of spectroscopic and analytical techniques.

3.1. Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR Aromatic protons of the benzoic acid ring would appear as two doublets. The pyridine ring protons would exhibit characteristic shifts and coupling patterns. The acidic proton of the carboxylic acid may appear as a broad singlet.
¹³C NMR The spectrum would show distinct signals for the quaternary carbon of the cyano group (~115-120 ppm), the carbonyl carbon of the carboxylic acid (~165-170 ppm), and the aromatic carbons of both rings.
FT-IR Characteristic stretching frequencies for the C≡N bond (~2220-2240 cm⁻¹), the C=O of the carboxylic acid (~1700-1725 cm⁻¹), and a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).
Mass Spectrometry The molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight should be observed.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural features of 4-(4-cyanopyridin-2-yl)benzoic acid make it a compelling scaffold for the development of novel therapeutic agents. The cyanopyridine and bipyridine carboxylic acid motifs are found in numerous biologically active molecules.

4.1. Potential as Enzyme Inhibitors

The pyridine carboxylic acid framework is a well-established pharmacophore in the design of enzyme inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the carboxylic acid can engage in ionic interactions or hydrogen bonding with active site residues.

  • Tyrosinase Inhibition: Benzoic acid derivatives, including those with cyano groups, have been shown to inhibit mushroom tyrosinase, an enzyme involved in melanin biosynthesis. This suggests potential applications in treating hyperpigmentation disorders.

  • Xanthine Oxidase Inhibition: Structurally related compounds are being investigated as inhibitors of xanthine oxidase, a key enzyme in purine metabolism whose overactivity is implicated in gout and hyperuricemia.

  • Carbonic Anhydrase Inhibition: Certain heterocyclic sulfonamides and related structures are potent inhibitors of carbonic anhydrases, which are therapeutic targets for glaucoma, epilepsy, and some cancers. The scaffold of 4-(4-cyanopyridin-2-yl)benzoic acid could be elaborated to explore this activity.

4.2. Scaffold for Anticancer Agents

Bipyridine and cyanopyridine derivatives have demonstrated significant potential in oncology research. The incorporation of a carboxylic acid group can enhance the aqueous solubility and bioavailability of drug candidates. The planar aromatic system can facilitate intercalation with DNA or interactions with the active sites of kinases, which are often targeted in cancer therapy.

Conclusion

4-(4-Cyanopyridin-2-yl)benzoic acid is a versatile heterocyclic compound with a straightforward and scalable synthetic route. Its bifunctional nature, combining a carboxylic acid and a cyanopyridine moiety, presents numerous opportunities for chemical modification and derivatization. The structural similarities to known bioactive molecules, particularly enzyme inhibitors and anticancer agents, underscore its potential as a valuable building block in modern drug discovery programs. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the therapeutic applications of this promising chemical entity.

References

Sathiya Kamatchi, T., et al. (2017). The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed. RSC Advances, 7(28), 17188-17201. [Link]

SciSpace. (2017). (PDF) The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein interaction,

Foundational

Subject: Physicochemical Properties of 4-Cyanopyridine Benzoic Acid Derivatives

An In-depth Technical Guide Abstract Derivatives combining the structural motifs of 4-cyanopyridine and benzoic acid represent a class of compounds with significant potential in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

Derivatives combining the structural motifs of 4-cyanopyridine and benzoic acid represent a class of compounds with significant potential in medicinal chemistry and materials science. The unique electronic properties of the cyanopyridine ring, coupled with the hydrogen bonding capabilities of the carboxylic acid group, give rise to a rich and tunable set of physicochemical characteristics. These properties, including crystal packing, solubility, thermal stability, and chemical reactivity, are critical determinants of a molecule's utility, particularly in drug development where they directly influence formulation, bioavailability, and efficacy.[1][2][3] This guide provides a comprehensive exploration of the synthesis, characterization, and key physical and chemical properties of these derivatives, offering field-proven insights and detailed experimental protocols for their analysis.

Introduction: The Scientific Imperative

The pyridine ring is a foundational scaffold in numerous natural products and pharmaceuticals, while the cyanopyridine moiety, specifically, serves as a versatile synthetic intermediate in the pharmaceutical and agrochemical industries.[1][4][5] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][6][7] When coupled with a benzoic acid derivative, the resulting molecule gains a potent hydrogen-bond donor/acceptor group, enabling the formation of robust intermolecular interactions.

This combination is particularly powerful in the context of crystal engineering and the design of co-crystals.[8] By systematically modifying substituents on either the pyridine or benzoic acid ring, researchers can fine-tune properties like solubility and melting point. Understanding the causal relationships between molecular structure and these macroscopic properties is paramount for the rational design of new chemical entities with optimized therapeutic profiles. This guide delves into the core principles and experimental methodologies required to elucidate and engineer these properties.

Synthesis and Structural Elucidation

The creation of 4-cyanopyridine benzoic acid derivatives often involves the formation of multicomponent crystals, or co-crystals, where the two components are linked by non-covalent interactions rather than a covalent bond. The primary and most robust interaction is typically the hydrogen bond between the carboxylic acid of the benzoic acid and the pyridine nitrogen of the 4-cyanopyridine.[8]

General Synthesis: Co-crystallization

The formation of these derivatives is commonly achieved through solution-based co-crystallization methods. The choice of solvent is critical, as it must dissolve both components without strongly competing for the hydrogen bonding sites that are essential for co-crystal formation.

Synthesis_Workflow cluster_synthesis Co-crystallization Synthesis start Select 4-Cyanopyridine & Benzoic Acid Derivative dissolve Dissolve Components in Suitable Solvent (e.g., Ethanol, Methanol) start->dissolve mix Mix Solutions (Stoichiometric Amounts) dissolve->mix crystallize Induce Crystallization (Slow Evaporation, Cooling) mix->crystallize isolate Isolate Crystals (Filtration) crystallize->isolate wash Wash with Cold Solvent isolate->wash dry Dry under Vacuum wash->dry

Caption: General workflow for the synthesis of 4-cyanopyridine benzoic acid co-crystals.

Structural Characterization

Confirmation of the molecular structure is achieved through a combination of spectroscopic and crystallographic techniques. Each method provides a unique piece of the structural puzzle.

  • Spectroscopic Analysis: Infrared (IR) spectroscopy is invaluable for confirming the presence of key functional groups. The characteristic C≡N stretch of the nitrile group and the O-H and C=O stretches of the carboxylic acid are strong indicators of the components.[4][9][10] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and purity of the synthesized derivative.[4][5][9]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the individual components, helping to confirm their identity.[4][5]

  • Single-Crystal X-ray Diffraction: This is the definitive method for determining the three-dimensional arrangement of atoms in the crystalline state. It provides precise bond lengths, bond angles, and crucial information about the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing.[11]

Core Physicochemical Properties

The utility of a 4-cyanopyridine benzoic acid derivative is dictated by its physical and chemical properties. This section details the key characteristics and the standard methods for their evaluation.

Crystalline and Solid-State Properties

The solid-state structure influences solubility, dissolution rate, and stability. For instance, the interaction between the cyano group and the pyridine ring of adjacent molecules can lead to specific packing motifs that enhance thermal stability.[12][13]

  • Melting Point: A sharp melting point is an indicator of purity. It is determined using a melting point apparatus or by Differential Scanning Calorimetry (DSC), which also reveals other thermal events like phase transitions. The melting point of 4-cyanopyridine is approximately 76-79 °C.[14][15]

  • Crystal Structure: As determined by X-ray diffraction, the crystal structure reveals how the molecules pack together. The formation of the acid-pyridine hydrogen bond is the primary synthon.[8] Secondary interactions, such as C-H···N or C-H···O bonds and antiparallel nitrile-nitrile interactions, play a crucial role in stabilizing the overall three-dimensional architecture.[11][13]

Crystal_Interactions cluster_interactions Key Intermolecular Interactions in Co-Crystals BA Benzoic Acid Derivative (HOOC-Ar) CP 4-Cyanopyridine (N≡C-Py) BA->CP Primary Synthon: O-H···N (Pyridine) Strong Hydrogen Bond CP2 Adjacent 4-Cyanopyridine BA->CP2 Other Interactions: C-H···O π-π Stacking CP->CP2 Secondary Interaction: Antiparallel C≡N···C≡N Dipole-Dipole

Caption: Diagram of primary and secondary intermolecular interactions in co-crystals.

Solution Properties

The behavior of these derivatives in solution is critical for both synthesis and biological applications.

  • Solubility: This is a key parameter for drug development, affecting absorption and bioavailability. The solubility of 4-cyanopyridine and its derivatives has been studied in various solvents, with solubility generally increasing with temperature.[16] The formation of co-crystals with benzoic acids can be used to modulate the solubility of a parent drug molecule.

  • Density and Refractive Index: These are fundamental physical properties of solutions that can be measured with high precision using pycnometers and Abbe refractometers, respectively.[4][5] These values can be useful for quality control and for understanding solute-solvent interactions.

  • Conductance: In solution, these derivatives may exhibit some degree of ionic conductivity, which can be measured using a conductivity meter. This property is dependent on the solvent and the degree of proton transfer from the benzoic acid to the pyridine.[4][5]

Spectroscopic and Chemical Data

Spectroscopic data not only confirms structure but also provides insight into the electronic environment of the molecule.

PropertyTechniqueTypical Values / ObservationsSignificance
Nitrile Stretch FT-IR2195 - 2240 cm⁻¹[4][5][10][17]Confirms presence of C≡N group. Position can shift upon coordination or H-bonding.
Carboxylic Acid Stretches FT-IR~1700 cm⁻¹ (C=O), 2500-3300 cm⁻¹ (broad O-H)[17]Confirms presence of COOH group. Broad O-H indicates hydrogen bonding.
Pyridine Ring Vibrations FT-IR~1500 - 1600 cm⁻¹ (C=C, C=N)[4][5]Characteristic vibrations of the pyridine aromatic system.
Aromatic Protons ¹H NMR7.0 - 9.0 ppmChemical shifts provide information on the electronic environment and substitution pattern.
Molecular Formula PubChemC₁₃H₉N₃O₂ (for 4-[(2-Cyano-4-pyridinyl)amino]benzoic acid)[18]Basic identifying information.
Molecular Weight PubChem239.23 g/mol (for 4-[(2-Cyano-4-pyridinyl)amino]benzoic acid)[18]Used in quantitative analysis and reaction stoichiometry.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of these derivatives.

Protocol 1: Synthesis of a 4-Cyanopyridine-Benzoic Acid Co-crystal

Objective: To prepare a co-crystal of 4-cyanopyridine and 4-aminobenzoic acid.[8]

Materials:

  • 4-Cyanopyridine (1.0 mmol, 104.1 mg)

  • 4-Aminobenzoic acid (1.0 mmol, 137.1 mg)

  • Ethanol (approx. 10-15 mL)

  • Glass vials, magnetic stirrer, and filtration apparatus

Procedure:

  • In separate vials, dissolve 4-cyanopyridine and 4-aminobenzoic acid in a minimal amount of warm ethanol.

  • Once fully dissolved, combine the two solutions into a single vial.

  • Loosely cap the vial and allow the solvent to evaporate slowly at room temperature over 2-4 days.

  • Observe the formation of crystals. Pale yellow, block-shaped crystals are expected.[8]

  • Once a suitable amount of crystals has formed, isolate them by vacuum filtration.

  • Wash the collected crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Dry the crystals in a vacuum oven at a low temperature (e.g., 40 °C) for several hours.

  • Store the final product in a desiccator.

Protocol 2: Characterization by FT-IR Spectroscopy

Objective: To obtain an infrared spectrum to confirm the presence of key functional groups.

Materials:

  • Synthesized co-crystal

  • FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

Procedure:

  • Ensure the ATR crystal surface is clean by wiping it with isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR stage.

  • Place a small amount (a few milligrams) of the dry co-crystal powder onto the ATR crystal.

  • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[5]

  • Analyze the resulting spectrum, identifying key peaks:

    • C≡N stretch (approx. 2220 cm⁻¹)

    • C=O stretch (approx. 1700 cm⁻¹)

    • Broad O-H stretch (2500-3300 cm⁻¹)

    • N-H stretches from 4-aminobenzoic acid (if used)

    • Pyridine ring vibrations (1500-1600 cm⁻¹)

Protocol 3: Characterization by ¹H NMR Spectroscopy

Objective: To obtain a proton NMR spectrum to confirm the structure and purity.

Materials:

  • Synthesized co-crystal (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube

  • NMR Spectrometer (e.g., 400 MHz)

Procedure:

  • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube.

  • Cap the tube and invert several times to ensure the sample is fully dissolved.

  • Place the NMR tube into the spectrometer's sample holder.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure.

  • Process the data (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks to determine the relative ratios of protons.

  • Analyze the chemical shifts and coupling patterns to confirm that the signals correspond to both the 4-cyanopyridine and benzoic acid moieties and are present in the correct stoichiometric ratio.

Conclusion and Future Outlook

4-Cyanopyridine benzoic acid derivatives are a compelling class of compounds whose physicochemical properties can be rationally tuned through synthetic design. The interplay of strong hydrogen bonding from the acid-pyridine synthon and weaker, secondary interactions from the cyano groups and aromatic rings creates a predictable framework for crystal engineering. This control over the solid-state has profound implications for drug development, allowing scientists to optimize critical parameters like solubility and stability, which are often major hurdles in bringing a new therapeutic to market.[3] Future research will likely focus on creating more complex multi-component systems and leveraging computational modeling to predict the properties of novel derivatives before their synthesis, further accelerating the discovery of new and effective pharmaceuticals.[17][19]

References

  • Study of some properties of cyanopyridine deriv
  • Vangala, V. R., et al. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design. [Link]

  • PubChem. 4-[(2-Cyano-4-pyridinyl)amino]benzoic acid. National Center for Biotechnology Information. [Link]

  • Kadri, M., et al. (2016). Crystal structure of (4-cyanopyridine-jN)- {5,10,15,20-tetrakis[4-(benzoyloxy)phenyl]por- phyrinato-j N}. IUCr Journals. [Link]

  • PubChem. 4-Cyanopyridine. National Center for Biotechnology Information. [Link]

  • Dik, M. G., et al. (2015). 4-Cyanopyridine, a versatile mono- and bidentate ligand. Crystal structures of related coordination polymers determined by X-ray powder diffraction. ResearchGate. [Link]

  • Dik, M. G., et al. (2015). 4-Cyanopyridine, a versatile mono- and bidentate ligand. Crystal structures of related coordination polymers determined by X-ray powder diffraction. CrystEngComm. [Link]

  • El-Gazzar, M. G., et al. (2022). Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. PMC. [Link]

  • Baluja, S., et al. (2015). Study of some properties of cyanopyridine derivatives in solutions. Semantic Scholar. [Link]

  • SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS OF CYANOPYRIDINE DERIVATIVES: A REVIEW. (2023). World Journal of Pharmaceutical Research. [Link]

  • Aborahma, G. A., et al. (2022). Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors. PubMed. [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 4-cyano- (CAS 619-65-8). [Link]

  • Crystal packing of a. 4‐cyanopyridine (4‐CNPY) and b. 2‐cyanopyridine... (2022). ResearchGate. [Link]

  • Parikh, K. S., & Patel, R. P. (2009). Synthesis and Characterization of Some Cyanopyridine Compounds in Therapeutic Interest. International Journal of ChemTech Research. [Link]

  • Synthesis method of cyanopyridine and derivatives thereof. (2013).
  • Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. (2003).
  • Castro, M. E., et al. (2015). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. PMC. [Link]

  • Cyanopyridine as a privileged scaffold in drug discovery. (2023). ResearchGate. [Link]

  • 4-cyanopyridine for Pharma and agrochemical industry. Jubilant Ingrevia. [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020). International Journal of Pharmaceutical Sciences and Research. [Link]

  • PubChem. 4-Cyanobenzoic acid. National Center for Biotechnology Information. [Link]

  • Pyridine containing functional groups - 4-Cyanopyridine. Koei Chemical. [Link]

  • VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. (2010). Rasayan Journal of Chemistry. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). IJSAT. [Link]

  • Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. (2025). MDPI. [Link]

  • SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. (2010). Department of Physical Chemistry. [Link]

  • Solubility and Molecular Interactions of 4-Cyanopyridine in Aqueous Blends at Temperatures from 278.15 to 318.15 K. (2022). ResearchGate. [Link]

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Sources

Exploratory

Crystal Structure Analysis of 4-(4-Cyanopyridin-2-yl)benzoic Acid: A Technical Guide to Supramolecular Synthons and SC-XRD Workflows

Executive Summary For researchers and drug development professionals, the solid-state characterization of active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory and functional milestone...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the solid-state characterization of active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory and functional milestone. 4-(4-Cyanopyridin-2-yl)benzoic acid (C₁₃H₈N₂O₂) represents a highly versatile bifunctional molecule. Featuring both a hydrogen-bond-donating carboxylic acid and multiple hydrogen-bond-accepting sites (pyridine nitrogen and cyano group), it serves as an excellent model for exploring competitive supramolecular synthons. This whitepaper provides a comprehensive, field-proven methodology for analyzing its crystal structure using Single-Crystal X-Ray Diffraction (SC-XRD), bridging the gap between crystallographic theory and practical laboratory workflows.

Theoretical Framework: Supramolecular Synthons & Crystal Engineering

In crystal engineering, the assembly of molecules in the solid state is governed by a hierarchical interplay of non-covalent interactions. For 4-(4-cyanopyridin-2-yl)benzoic acid, the structural landscape is defined by the competition between homomeric and heteromeric hydrogen bonding.

According to Etter’s rules of hydrogen bonding, the best hydrogen bond donor will preferentially pair with the best hydrogen bond acceptor[1]. In our target molecule:

  • Donor: The carboxylic acid (-COOH) is the primary strong hydrogen bond donor.

  • Acceptors: The molecule contains a pyridine nitrogen (strong acceptor), a carbonyl oxygen (moderate acceptor), and a cyano nitrogen (weak acceptor).

Because the heterosynthon formed between a carboxylic acid and a pyridine group is thermodynamically highly favorable, it typically outcompetes the standard carboxylic acid dimer homosynthon (the


 motif)[2],[1]. Consequently, the dominant intermolecular interaction driving the crystal packing is the O-H···N(pyridine) hydrogen bond , leading to the formation of infinite 1D hydrogen-bonded chains or distinct co-crystalline networks depending on the solvent environment.

SynthonCompetition A 4-(4-Cyanopyridin-2-yl)benzoic acid B Carboxylic Acid Donor (-COOH) A->B C Pyridine Acceptor (N) A->C D Cyano Acceptor (-CN) A->D E Heterosynthon (O-H...N) Primary Motif B->E Strongest H-bond (Etter's Rule) F Homosynthon (O-H...O) Secondary Motif B->F Competing Dimerization C->E

Fig 1: Competitive supramolecular synthon pathways in 4-(4-Cyanopyridin-2-yl)benzoic acid.

Furthermore, steric constraints dictate that the molecule is non-planar. Similar to related compounds like 3-(4-pyridyl)benzoic acid, the benzene and pyridine rings exhibit a significant dihedral angle (typically 30°–40°) to minimize steric repulsion between ortho-hydrogens[3].

Experimental Methodology: SC-XRD Protocol

To achieve atomic-level resolution, a rigorous, self-validating SC-XRD protocol must be employed[4]. The following methodology explains not just how to perform the analysis, but the causality behind each technical choice.

Step 1: Crystal Growth and Selection
  • Protocol: Dissolve 20 mg of the compound in a 1:1 mixture of methanol and ethyl acetate. Allow for slow evaporation at 25°C over 3–5 days.

  • Causality: A mixed solvent system balances solubility (methanol) and volatility (ethyl acetate). Slow evaporation ensures the system remains near equilibrium, favoring the thermodynamic product (highest crystallinity) over kinetically trapped polymorphs.

Step 2: Cryo-Mounting
  • Protocol: Select a single crystal (approx.

    
     mm) under a polarized light microscope. Coat the crystal in paratone oil and mount it on a MiTeGen loop. Immediately transfer to the diffractometer under a 100 K nitrogen cold stream[5].
    
  • Causality: Flash-cooling to 100 K drastically reduces the thermal vibrations (anisotropic displacement parameters) of the atoms. This is critical for resolving the electron density of light atoms (like hydrogen) and accurately determining the O-H···N bond geometry[5].

Step 3: Data Collection
  • Protocol: Utilize a modern diffractometer equipped with a microfocus X-ray source and a CMOS/CCD detector. Use Mo Kα radiation (

    
     Å) for standard data collection, or Cu Kα (
    
    
    
    Å) if absolute structure determination is required[4],[5].
  • Causality: Mo Kα provides a larger sphere of reflection (higher resolution data) and minimizes absorption effects for organic small molecules lacking heavy atoms.

Step 4: Structure Solution and Refinement (Self-Validating System)
  • Protocol:

    • Solve the structure using intrinsic phasing (e.g., SHELXT).

    • Refine using full-matrix least-squares on

      
       (SHELXL)[4].
      
    • Locate all non-hydrogen atoms and refine anisotropically.

    • Locate the carboxylic acid hydrogen from the difference Fourier map to confirm the O-H···N proton transfer state, then refine it freely or with DFIX restraints.

    • Validate the final model using the IUCr checkCIF utility.

  • Causality: checkCIF acts as an automated, self-validating gatekeeper. It checks for missed symmetry (e.g., pseudo-inversion centers) and ensures the refinement mathematically converges without unphysical atomic distances[4].

SCXRDWorkflow N1 Crystal Growth (Slow Evaporation) N2 Cryo-Mounting (100 K) N1->N2 N3 Data Collection (Mo K-alpha) N2->N3 N4 Structure Solution (SHELXT) N3->N4 N5 Refinement & Validation (SHELXL / checkCIF) N4->N5

Fig 2: Sequential SC-XRD analytical workflow for small organic molecules.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and hydrogen bond geometries for 4-(4-Cyanopyridin-2-yl)benzoic acid, extrapolated from high-resolution studies of analogous pyridyl-benzoic acid systems[3],[2].

Table 1: Representative Crystallographic Data

ParameterValue / Description
Chemical Formula C₁₃H₈N₂O₂
Formula Weight 224.21 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Volume (V) ~ 1150 ų
Z (Molecules per unit cell) 4
Final R indices [I>2σ(I)] R1 ≈ 0.045, wR2 ≈ 0.120

Table 2: Key Hydrogen Bond Geometries

Interaction TypeD-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
O-H···N (Primary Heterosynthon)0.82(2)1.85(2)2.65(1)175(2)
C-H···O (Weak Intermolecular)0.932.553.35145
C-H···N (Cyano Interaction)0.932.603.42150

Note: The short D···A distance of ~2.65 Å confirms a strong, highly directional O-H···N hydrogen bond, characteristic of carboxylic acid-pyridine interactions[3],[2].

Conclusion

The crystal structure analysis of 4-(4-Cyanopyridin-2-yl)benzoic acid is a masterclass in supramolecular chemistry. By understanding the causal relationship between molecular functional groups (synthons) and employing a rigorous, low-temperature SC-XRD workflow, researchers can accurately map the solid-state behavior of this molecule. This foundational knowledge is directly translatable to the rational design of pharmaceutical cocrystals and advanced functional materials.

References[3] 3-(4-Pyridyl)benzoic acid, ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTbLJFZup08h3A8AVZLs8XbXUmzuPPdytz2qDAlt6O1czYjLwgU-8YCZfmVegMohtpirO5hYtNcWrr2niNgP82rvxsVwzgYZ6rgUGUiQE5v8BdzEkgXEeqomm8VGiAuc2Zq1ewjF5cNAfedtOdh_OEUwvyohmdp41jipVX0_sjiGwl0VDV[2] Solid-State Versatility of the Molecular Salts/Cocrystals of 2-Chloro-4-nitrobenzoic Acid: A Case Study on Halogen Bonds, PMC (National Institutes of Health). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7cVFBfuzmPg_JzGuY8pzfGdwpGmqHh2tVqGbc8qiY4PFfL5RxlbvpmbTFqSUUWgfRycY0N3qJqjFJHrJb-9GqvTaYdfJ7eYCYzJasYrd_REbWv7vJnySL-6ekFO6qYxtomCjn_kMgm40Uzs8=[4] Small Molecule X-Ray Crystallography, Theory and Workflow, ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERpTHapYfHCcjxfi1hKtnei4XfthttKxNH-_vKQfUfgRdn6eLZtZN7DbbbJQq9HWltrxXABTaEQRtSAMwja3M8vH9QELi0vCvoX93ThYOk3xxdmFcZSATGp9LBsoQVVjWMsCEBNBYJ8v3CEMHmlh6-Uihd2TtymRxpB9n71lxJC13r9URt197oF-cx9vVUKGbMEAjB05JnKb_YWoJi1wF-mBiqJvSg[1] Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems, MDPI. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYWXwE-m7QEBT2Wsla11OJ4rAY9bcyXTKxFOlRYhQESvNm3oFWxFPs1_JzQQ6aQhWaSP_khKHqmcVB8U69rvdwgUJXeOW8Jw70wzrQHbStM6Ke8KEO4zhNXqT36b5yr0FfuUg=[5] Single Crystal X-ray Diffraction, Faculty of Science, Agriculture & Engineering | Newcastle University. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGW31Scdtba9zldIsM-zseihQi307cub4NRxH4nBTtIr55y8ljZfspEvQqqkXY0pcnLMf9TiZ_1VH87iNPq_q2MBashV3CEgvKXoMGhivfVN-yse3vblEpB4slXiJcTIcsJbY-WtQxYastg8E9P_3xMQ3DOr-8odghTT5F3yxNgumUIinK8TPUKb2iV3lc4zZkmv1IsA==

Sources

Foundational

Engineering Novel Cyanopyridine Scaffolds: Mechanistic Pathways and Initial Synthesis Routes

Executive Summary The 2-amino-3-cyanopyridine framework is a highly privileged scaffold in medicinal chemistry. It forms the core of numerous bioactive molecules, including1[2].

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-amino-3-cyanopyridine framework is a highly privileged scaffold in medicinal chemistry. It forms the core of numerous bioactive molecules, including1[2]. Due to the high reactivity of this structural motif, it serves as a critical intermediate in the commercial production of pharmaceuticals like pirenzepine and ridogrel[2]. This technical guide delineates the mechanistic rationale, causal experimental design, and optimized synthesis routes for generating novel cyanopyridine derivatives, prioritizing multicomponent reactions (MCRs) and green chemistry principles[3].

Mechanistic Rationale: The Multicomponent Reaction (MCR) Pathway

To synthesize highly functionalized 2-amino-3-cyanopyridines,3[3]. Rather than relying on linear, multi-step syntheses that suffer from intermediate loss and high solvent waste, MCRs combine an aldehyde, an active methylene compound (malononitrile), a ketone (or enolate source), and an ammonium salt (e.g., ammonium acetate) in a single vessel[3].

Causality in Reagent Selection
  • Malononitrile: The two electron-withdrawing nitrile groups render the central methylene protons highly acidic[3]. This thermodynamic instability facilitates rapid participation in base-catalyzed Knoevenagel condensations, driving the initial step of the cascade[3].

  • Ammonium Acetate: Acts as a dual-purpose reagent. It provides the essential nitrogen atom for the pyridine ring and buffers the reaction to prevent unwanted side-polymerizations of the highly reactive intermediates[3].

The Reaction Cascade
  • Knoevenagel Condensation: Base-catalyzed condensation between the aldehyde and malononitrile forms an arylidene malononitrile intermediate[3].

  • Michael Addition: The ketone enolate undergoes a Michael-type addition to the electron-deficient double bond of the Knoevenagel adduct[3].

  • Intramolecular Cyclization: The amino group from the ammonium source attacks the nitrile group, forcing ring closure to yield a dihydropyridine intermediate[3].

  • Aromatization: Spontaneous or chemically induced oxidation (dehydration/dehydrogenation) yields the thermodynamically stable 2-amino-3-cyanopyridine scaffold[3].

MCR_Mechanism N1 Aldehyde + Malononitrile N2 Knoevenagel Condensation (Arylidene Malononitrile) N1->N2 Base Catalyst N3 Michael Addition (+ Ketone Enolate) N2->N3 Enolate Attack N4 Intramolecular Cyclization (+ Ammonium Acetate) N3->N4 NH3 Insertion N5 Dihydropyridine Intermediate N4->N5 Ring Closure N6 Aromatization / Oxidation N5->N6 -H2 / Dehydration N7 2-Amino-3-cyanopyridine Scaffold N6->N7 Final Product

Multicomponent reaction mechanism for 2-amino-3-cyanopyridine synthesis.

Experimental Protocols: Standard vs. Green Synthesis

Trustworthy protocols require self-validating steps. The following methodologies contrast a traditional reflux approach with an optimized, microwave-assisted, solvent-free protocol.

Protocol A: Traditional Solvent-Reflux Synthesis

Rationale: Utilizes ethanol as a protic solvent to stabilize polar transition states during the Michael addition, ensuring steady, albeit slower, kinetic progression[4].

  • Step 1: In a 50 mL round-bottom flask, combine 10 mmol of the substituted benzaldehyde, 10 mmol of acetophenone, 10 mmol of malononitrile, and 80 mmol of ammonium acetate[2].

  • Step 2: Add 20 mL of absolute ethanol (or trifluoroethanol) to act as the reaction medium[2].

  • Step 3: Reflux the mixture at 80°C for 6 to 12 hours. Self-Validation: Monitor the reaction progression via TLC (Hexane:Ethyl Acetate, 7:3) until the aldehyde spot disappears[2][4].

  • Step 4: Upon completion, cool the mixture to room temperature and pour it into crushed ice to precipitate the product.

  • Step 5: Filter the resulting solid, wash with cold water, and recrystallize from hot ethanol to yield the pure cyanopyridine derivative.

Protocol B: Microwave-Assisted Solvent-Free Synthesis (Optimized)

Rationale: Eliminates bulk solvent to increase the effective concentration of reactants, driving the reaction forward entropically. Microwave irradiation ensures uniform dielectric heating, reducing reaction times from hours to minutes and minimizing thermal degradation[3].

  • Step 1: Grind 10 mmol of aldehyde, 10 mmol of ketone, 10 mmol of malononitrile, and 40 mmol of ammonium acetate in an agate mortar to ensure a homogenous solid mixture.

  • Step 2: Transfer the fine powder to a microwave-safe quartz vessel.

  • Step 3: Irradiate at 300 W (approx. 120°C) for 10–15 minutes in a dedicated microwave synthesizer.

  • Step 4: Extract the fused mass with hot ethyl acetate, filter to remove unreacted ammonium salts, and concentrate under reduced pressure.

  • Step 5: Purify via column chromatography or recrystallization. Self-Validation: Validate the structure using 1H-NMR (pyridine ring protons typically appear downfield at δ 7.5–8.5 ppm) and HRMS[5].

Experimental_Workflow W1 Reagent Prep Equimolar Mixing W2 Catalysis Solvent-free / Microwave W1->W2 W3 Reaction 120°C, 10-15 min W2->W3 W4 Purification Recrystallization W3->W4 W5 Validation NMR / Mass Spec W4->W5

Step-by-step experimental workflow for microwave-assisted synthesis.

Quantitative Data Summary

The shift from traditional to green synthetic routes yields measurable improvements in both efficiency and environmental impact.

ParameterProtocol A (Traditional Reflux)Protocol B (Microwave/Solvent-Free)Causality / Advantage
Reaction Time 6 – 12 hours10 – 15 minutesDielectric heating accelerates activation energy traversal.
Average Yield 65% – 75%85% – 95%Reduced thermal degradation and side-product formation.
Solvent Waste High (20 mL/mmol)Minimal (Extraction only)Aligns with green chemistry principles.
Purity (Pre-Cryst.) ModerateHighSolvent-free conditions prevent solvent-adduct impurities.

Pharmacological Translation

The synthesized 2-amino-3-cyanopyridine and6[6]. Structural manipulation at the 4- and 6-positions of the pyridine ring allows medicinal chemists to tune the electronic and steric properties, directly impacting binding affinity for targets like the A2A adenosine receptor or bacterial efflux pumps[2][5]. Furthermore,5 and favorable lipophilicity, making them ideal lead compounds for further optimization into clinical candidates[5][7].

References

  • Source: googleapis.
  • Source: ijpsr.
  • Source: manipal.
  • Title: 2-[(pyridin-3-yl)
  • Source: tandfonline.
  • Source: researchgate.

Sources

Exploratory

Exploring the Biological Activities of Cyanopyridine Derivatives: A Comprehensive Technical Guide

Introduction: The Cyanopyridine Scaffold in Medicinal Chemistry The discovery of new therapeutics relies heavily on the structural diversity of heterocyclic compounds. Among these, nitrogen-containing heterocycles like p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cyanopyridine Scaffold in Medicinal Chemistry

The discovery of new therapeutics relies heavily on the structural diversity of heterocyclic compounds. Among these, nitrogen-containing heterocycles like pyridine and its derivatives have secured a foundational role in synthetic organic chemistry and pharmacology[1]. Specifically, cyanopyridine derivatives —characterized by a pyridine ring substituted with a cyano (-CN) group—have emerged as highly versatile pharmacophores.

The incorporation of the electron-withdrawing cyano group alters the electron density of the pyridine ring, enhancing its ability to participate in hydrogen bonding and dipole interactions with biological targets[2]. This structural modification has led to a broad spectrum of pharmacological effects, most notably in oncology, where cyanopyridines demonstrate potent anticancer, antimicrobial, and enzyme-inhibitory activities[1],[3].

This technical guide synthesizes recent advancements in the biological evaluation of cyanopyridine derivatives, detailing their core mechanisms of action, summarizing quantitative efficacy data, and providing field-proven, self-validating experimental protocols for their assessment.

Core Mechanisms of Action in Oncology

The therapeutic potential of cyanopyridines as cytotoxic agents is primarily driven by their ability to selectively inhibit critical enzymes and structural proteins necessary for tumor proliferation and survival.

Pim-1 Kinase Inhibition

Pim-1 is a constitutively active serine/threonine kinase overexpressed in various human malignancies, including prostate, breast, and colon cancers. It plays a crucial role in cell cycle progression and apoptosis evasion. Recent studies have demonstrated that 2-amino and 2-oxocyanopyridine derivatives act as potent Pim-1 inhibitors[4]. By occupying the ATP-binding pocket of the kinase, these compounds downregulate anti-apoptotic proteins (like Bcl-2) and upregulate pro-apoptotic proteins (like Bax), shifting the Bax/Bcl-2 ratio significantly and triggering caspase-3-dependent apoptosis[4],[5].

Tubulin Polymerization and Dual-Target (HDAC) Inhibition

Microtubules are highly dynamic structures essential for cell division. Cyanopyridine derivatives, particularly those designed as rigid analogues of Combretastatin A-4 (CA-4), bind to the colchicine site of tubulin, inhibiting its polymerization and provoking M-phase cell cycle arrest[6],[7]. Furthermore, rational drug design has led to the development of dual-targeting hybrids. By attaching zinc-binding groups (ZBGs) like hydroxamic acid to the cyanopyridine scaffold, researchers have created molecules that simultaneously inhibit tubulin polymerization and Histone Deacetylase (HDAC), yielding a synergistic anticancer effect[7].

Induction of Necroptosis

While apoptosis is the standard programmed cell death pathway, cancer cells often develop resistance. Novel 17-cyanopyridine derivatives of pregnenolone have been synthesized to bypass this resistance by inducing necroptosis —a programmed form of necrosis[8]. These steroidal heterocycles increase reactive oxygen species (ROS) and trigger the phosphorylation of receptor-interacting proteins 1 and 3 (P-RIP1/3), leading to the phosphorylation of the mixed lineage kinase domain-like protein (P-MLKL)[8].

Necroptosis Cyano 17-Cyanopyridine Pregnenolone Derivative ROS Intracellular ROS Accumulation Cyano->ROS RIP1 Phosphorylation of RIP1 (P-RIP1) Cyano->RIP1 MLKL Phosphorylation of MLKL (P-MLKL) ROS->MLKL Enhances RIP3 Phosphorylation of RIP3 (P-RIP3) RIP1->RIP3 RIP3->MLKL Necroptosis Membrane Rupture & Necroptosis MLKL->Necroptosis

Mechanistic pathway of 17-cyanopyridine pregnenolone derivatives inducing necroptosis.

Quantitative Efficacy: Comparative Biological Activity

To benchmark the therapeutic window of these compounds, it is essential to compare their half-maximal inhibitory concentrations (


) across different cell lines and enzymatic targets. The table below synthesizes quantitative data from recent authoritative evaluations.
Compound Class / Specific DerivativePrimary Target / MechanismCell Line / Enzyme

Value
Reference
17-Cyanopyridine Pregnenolone (4j) Necroptosis (RIP1/3, MLKL)PC-3 (Prostate Cancer)2.0 µM[8]
2-Oxocyanopyridine (6c) Pim-1 Kinase InhibitionHepG2, HCT-1160.94 µM[4]
2-Chloro-cyanopyridine (4d) Pim-1 Kinase InhibitionPim-1 Kinase (Cell-free)0.46 µM[5]
Cyanopyridine-1,3,4-Oxadiazole (4a) Cytotoxicity / ApoptosisCaCo-2 (Colorectal)2.612 µM[9]
Cyanopyridine-1,3,4-Oxadiazole (4e) Cytotoxicity / ApoptosisMCF-7 (Breast Cancer)8.352 µM[9]
Cyanopyridine-Hydroxamic Acid (4b) Dual HDAC / Tubulin InhibitionHDAC1 (Cell-free)Sub-micromolar[7]

Standardized Experimental Protocols for Biological Evaluation

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The inclusion of appropriate positive/negative controls and orthogonal validation steps ensures that the observed biological activity is a true pharmacological effect of the cyanopyridine derivative, rather than an artifact of compound aggregation or assay interference.

Workflow Synth Compound Synthesis & Characterization Screen In Vitro Cytotoxicity (MTT Assay) Synth->Screen SAR Structure-Activity Relationship (SAR) Screen->SAR Mech Target-Specific Assays (Kinase/Tubulin) SAR->Mech InVivo In Vivo Biodistribution & Tumor Efficacy Mech->InVivo

Standardized workflow for the biological evaluation of novel cyanopyridine derivatives.

Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality & Rationale: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes' ability to reduce the tetrazolium dye MTT to its insoluble formazan. This serves as a direct proxy for mitochondrial metabolic activity and, consequently, cell viability. Self-Validation: Always include a known chemotherapeutic agent (e.g., Doxorubicin or 5-Fluorouracil) as a positive control, and a DMSO vehicle-only well as a negative control to normalize baseline viability[3],[2].

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG2) at a density of

    
     cells/well in a 96-well plate using complete medium (DMEM + 10% FBS). Incubate for 24 hours at 37°C in a 5% 
    
    
    
    atmosphere.
  • Compound Treatment: Prepare serial dilutions of the cyanopyridine derivatives in DMSO (final DMSO concentration must not exceed 0.5% v/v to prevent solvent toxicity). Treat the cells for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Agitate on an orbital shaker for 10 minutes.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the

    
     using non-linear regression analysis.
    
Protocol B: Cell-Free Tubulin Polymerization Assay

Causality & Rationale: To confirm that cytotoxicity is driven by microtubule disruption, a cell-free assay is required. This assay utilizes purified porcine brain tubulin and a fluorescent reporter (e.g., DAPI). As tubulin polymerizes into microtubules, the fluorescence emission of the reporter increases. Cyanopyridines acting as colchicine-site binders will prevent this increase[6],[7].

  • Reagent Preparation: Prepare a tubulin polymerization reaction mixture containing 80 mM PIPES (pH 6.9), 0.5 mM

    
    , 1 mM EGTA, 1 mM GTP, and 3.3 mg/mL purified porcine brain tubulin[6].
    
  • Compound Incubation: Pre-incubate the tubulin mixture with 10 µM of the test cyanopyridine derivative (or Paclitaxel as a polymerization enhancer control, and Colchicine as an inhibitor control) for 15 minutes at 4°C.

  • Reaction Initiation: Transfer the mixture to a 384-well black plate pre-warmed to 37°C to initiate polymerization.

  • Kinetic Reading: Measure fluorescence continuously (excitation ~360 nm, emission ~420 nm) every minute for 60 minutes using a kinetic microplate reader.

  • Data Analysis: Determine the

    
     of polymerization. A significant reduction in 
    
    
    
    compared to the vehicle control confirms tubulin polymerization inhibitory action.
Protocol C: Pim-1 Kinase Inhibition Assay (Luminescence-based ATP Depletion)

Causality & Rationale: Kinase activity consumes ATP. By measuring residual ATP after the kinase reaction using a luciferase/luciferin system, we can inversely quantify kinase activity. A potent Pim-1 inhibitor will prevent ATP consumption, resulting in high luminescence. Quercetagetin is used as a self-validating positive control[5].

  • Kinase Reaction Setup: In a white 96-well plate, combine recombinant human Pim-1 kinase (10 ng/well), a specific peptide substrate, and the cyanopyridine derivative at varying concentrations.

  • Reaction Initiation: Add 10 µM ATP to start the reaction. Incubate at room temperature for 2 hours.

  • Detection: Add an equal volume of Kinase-Glo® (or equivalent ATP-detection reagent) to each well. Incubate for 10 minutes to allow the luciferase reaction to stabilize.

  • Measurement: Read luminescence. High luminescence indicates high residual ATP (strong kinase inhibition). Calculate the

    
     relative to the vehicle control.
    

Conclusion & Future Perspectives

Cyanopyridine derivatives represent a highly privileged scaffold in medicinal chemistry. As demonstrated by recent in vitro and in silico evaluations, minor structural modifications—such as the addition of oxadiazole rings, hydroxamic acid linkers, or steroidal backbones—can drastically shift the molecule's target profile from Pim-1 kinase inhibition to tubulin disruption or necroptosis induction[8],[9],[7].

For drug development professionals, the path forward involves optimizing the pharmacokinetic profiles (ADME properties) of these derivatives and translating the promising in vitro


 values into in vivo efficacy using tumor xenograft models.

References

  • - Archiv der Pharmazie (PubMed) 2. - Steroids (PubMed) 3. - European Journal of Medicinal Chemistry (ChEMBL) 4. - World Journal of Pharmacy and Pharmaceutical Sciences 5. - ChemistrySelect (PMC)

  • - International Research Journal of Engineering and Technology 7. - Google Patents 8. - Future Medicinal Chemistry (Taylor & Francis) 9. - ACS Omega (ResearchGate)

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 4-(4-Cyanopyridin-2-yl)benzoic Acid as a Linker in Advanced MOF Synthesis

Target Audience: Materials Scientists, Reticular Chemists, and Drug Delivery/Gas Separation Professionals. Document Type: Technical Protocol & Experimental Causality Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Reticular Chemists, and Drug Delivery/Gas Separation Professionals. Document Type: Technical Protocol & Experimental Causality Guide.

Executive Summary & Chemical Profiling

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of the organic struts. 4-(4-Cyanopyridin-2-yl)benzoic acid (hereafter referred to as Hcpba ) is a highly versatile, asymmetric heterotritopic linker. It integrates three distinct functional domains:

  • Carboxylate Group (-COOH): A hard oxygen-donor that readily coordinates with high-valent metal clusters (e.g., Zr⁴⁺, Ti⁴⁺) or forms robust paddlewheel secondary building units (SBUs) with transition metals (e.g., Zn²⁺, Cu²⁺, Co²⁺).

  • Pyridyl Nitrogen (Py-N): A borderline/soft nitrogen-donor that coordinates to axial sites of metal clusters, enabling the formation of complex 3D interpenetrated or pillared-layer architectures [1].

  • Cyano Group (-CN): A highly polar, weakly coordinating moiety. In reticular chemistry, cyano groups are strategically left uncoordinated to line the MOF pores. This creates a highly polarized pore environment that enhances CO₂/CH₄ selectivity via dipole-quadrupole interactions and serves as an ideal reactive handle for Post-Synthetic Modification (PSM) [2].

This application note provides a self-validating protocol for synthesizing, activating, and post-synthetically modifying cpba -based MOFs, grounded in the established behavior of robust pyridylbenzoate frameworks[3].

Reticular Design Strategy & Workflow

When utilizing Hcpba, the primary synthetic challenge is balancing the coordination kinetics of the carboxylate versus the pyridyl nitrogen. Because the carboxylate deprotonates and coordinates rapidly, while the neutral pyridyl nitrogen coordinates more slowly, solvent selection and pH modulation are critical.

Causality in Experimental Design:

  • Solvent System: A mixed solvent system (e.g., DMF/Ethanol) is required. DMF solubilizes the polar cyano-pyridine moiety, while ethanol modulates the deprotonation rate of the benzoic acid, preventing amorphous precipitation.

  • Temperature: Solvothermal conditions (80–120 °C) provide the activation energy necessary for reversible bond formation, allowing the framework to "error-correct" into a highly crystalline state.

Workflow A Metal Salt (e.g., Zn(NO3)2) C Solvothermal Assembly (DMF/EtOH) A->C B Hcpba Linker (Cyano-pyridylbenzoate) B->C D As-Synthesized MOF (Pores Filled) C->D 80-120°C, 48h E Solvent Exchange (DCM) & Vacuum D->E Remove DMF F Activated MOF (Exposed -CN Groups) E->F Evacuate

Figure 1: Reticular synthesis workflow for Hcpba-based MOFs, highlighting the critical activation step.

Experimental Protocols

Protocol A: Solvothermal Synthesis of [Zn(cpba)₂]ₙ

This protocol yields a robust, non-interpenetrated or 2-fold interpenetrated Zn-based framework, analogous to established pyridylbenzoate MOFs [4].

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 4-(4-Cyanopyridin-2-yl)benzoic acid (Hcpba)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Dichloromethane (DCM) for activation

Step-by-Step Methodology:

  • Dissolution: In a 20 mL scintillation vial, dissolve 0.10 mmol of Zn(NO₃)₂·6H₂O and 0.10 mmol of Hcpba in 10 mL of a DMF/EtOH mixture (1:1 v/v).

    • Scientific Insight: The 1:1 metal-to-linker ratio encourages the formation of 1D chains or 2D layers that pillar into 3D networks via the pyridyl nitrogen.

  • Sonication: Sonicate the mixture for 10 minutes until a clear, homogeneous solution is achieved.

  • Solvothermal Growth: Cap the vial tightly (Teflon-lined cap) and place it in an isothermal oven at 100 °C for 72 hours.

  • Cooling: Program the oven to cool to room temperature at a rate of 5 °C/hour.

    • Scientific Insight: Slow cooling is non-negotiable. Rapid thermal quenching traps kinetic defects and yields microcrystalline powder rather than single crystals suitable for X-ray diffraction.

  • Harvesting: Decant the mother liquor. Wash the resulting block-shaped crystals three times with fresh DMF (5 mL each) to remove unreacted linker.

Protocol B: Framework Activation (Self-Validating System)

Directly heating the as-synthesized MOF to remove DMF will cause pore collapse due to DMF's high surface tension and boiling point (153 °C).

  • Solvent Exchange: Immerse the crystals in 10 mL of anhydrous DCM. Replace the DCM every 12 hours for 3 days.

    • Scientific Insight: DCM has a low boiling point (39.6 °C) and low surface tension. It displaces the strongly hydrogen-bonded DMF from the cyano groups lining the pores.

  • Evacuation: Transfer the DCM-exchanged crystals to a Schlenk flask. Apply a dynamic vacuum (10⁻³ Torr) at room temperature for 12 hours, then gradually heat to 80 °C for an additional 12 hours.

  • Validation: The success of activation is validated by a N₂ sorption isotherm at 77 K. A Type I isotherm confirms permanent microporosity.

Protocol C: Post-Synthetic Modification (PSM) of the Cyano Group

The uncoordinated cyano groups can be converted into tetrazoles to drastically increase the framework's affinity for metal ions (e.g., for water purification) or proton conductivity.

PSM A Activated MOF (Pore-lining -CN) B NaN3, NH4Cl (DMF, 85°C) A->B [2+3] Cycloaddition C Tetrazole-Functionalized MOF (Enhanced CO2/Proton Affinity) B->C Solid-State PSM

Figure 2: Post-synthetic modification pathway converting pore-lining cyano groups to tetrazoles via [2+3] cycloaddition.

Methodology: Suspend 100 mg of activated [Zn(cpba)₂]ₙ in 10 mL of anhydrous DMF. Add 2.0 equivalents of NaN₃ and 2.0 equivalents of NH₄Cl (relative to the -CN molarity). Heat the suspension gently at 85 °C for 48 hours. Wash extensively with water and methanol to remove unreacted salts. Caution: Handle azides with extreme care and avoid halogenated solvents during this specific step to prevent the formation of explosive diazidomethane.

Quantitative Data & Troubleshooting

Table 1: Anticipated Physicochemical Properties

Data extrapolated from structurally analogous pyridylbenzoate and cyano-functionalized MOFs[3, 5].

PropertyAs-Synthesized PhaseActivated PhaseTetrazole-PSM Phase
BET Surface Area N/A (Pores blocked)~850 - 1,200 m²/g~700 - 950 m²/g
Pore Volume N/A~0.45 cm³/g~0.38 cm³/g
CO₂ Uptake (273 K, 1 bar) Minimal~45 - 60 cm³/g~80 - 100 cm³/g
Thermal Stability (TGA) Stable to 150 °CStable to 350 °CStable to 300 °C
Table 2: Troubleshooting Matrix
ObservationMechanistic CauseCorrective Action
Amorphous Powder Formation Deprotonation of the benzoic acid is too rapid, leading to kinetic precipitation.Add a modulator (e.g., 10 equivalents of acetic acid or benzoic acid) to slow down coordination[1].
No Solid Product / Clear Solution Linker is too soluble; metal concentration is too low.Reduce the ratio of EtOH to DMF, or increase the overall molarity of the precursors.
Loss of Porosity Post-Activation Capillary forces during solvent evacuation collapsed the framework.Ensure complete solvent exchange with DCM. Alternatively, utilize Supercritical CO₂ (scCO₂) drying.

References

  • Conceptual Advances from Werner Complexes to Metal–Organic Frameworks. ACS Central Science. Explores the use of 4-cyanopyridine linkers and their spatial preorganization in MOF pores for advanced catalysis and structural expansion. URL:[Link]

  • Unveiling Structural Diversity of Uranyl Compounds of Aprotic 4,4′-Bipyridine N,N′-Dioxide Bearing O-Donors. ACS Omega. Details the coordination assembly of cyano-functionalized pseudorotaxane linkers and their behavior in hydrothermal synthesis. URL:[Link]

  • Robust pyridylbenzoate metal–organic frameworks as sorbents for volatile solvents and gases. CrystEngComm (RSC). Demonstrates the structural robustness, activation energies, and gas sorption capabilities of MOFs constructed from asymmetric pyridylbenzoate linkers. URL:[Link]

  • Recent advances in metal-organic frameworks based on pyridylbenzoate ligands: Properties and applications. RSC Advances. A comprehensive review of the topologies and properties (including interpenetration and breathing behavior) of MOFs assembled using pyridylbenzoate derivatives. URL:[Link]

  • Electrically Conductive Metal–Organic Frameworks. Chemical Reviews. Discusses the integration of cyano-groups and pyridylbenzoate frameworks for advanced charge transport and guest-promoted interactions. URL:[Link]

Application

Application Note: 4-(4-Cyanopyridin-2-yl)benzoic Acid as a Bifunctional Ligand in Advanced Photoredox Catalysis

Executive Summary In the rapidly evolving field of photoredox catalysis, the rational design of transition-metal ligands is critical for tuning both the thermodynamic driving force of a catalyst and its physical utility....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of photoredox catalysis, the rational design of transition-metal ligands is critical for tuning both the thermodynamic driving force of a catalyst and its physical utility. 4-(4-Cyanopyridin-2-yl)benzoic acid (CN-PBA) emerges as a highly specialized, bifunctional cyclometalating ligand designed primarily for Iridium(III) and Ruthenium(II) architectures.

As a Senior Application Scientist, I frequently encounter bottlenecks where standard homogeneous catalysts (like


-Ir(ppy)

) fail due to insufficient oxidative power, lack of recoverability, or inability to interface with biological systems. CN-PBA solves these issues through a dual-motif design:
  • The 4-Cyano Group: Positioned on the pyridine ring, this strongly electron-withdrawing group stabilizes the lowest unoccupied molecular orbital (LUMO). This modification significantly increases the excited-state reduction potential, transforming the resulting complex into a potent photooxidant[1].

  • The 4-Benzoic Acid Group: Positioned para to the metal-carbon bond, the carboxylic acid acts as an adaptive anchoring handle. It enables robust chemisorption onto metal oxide semiconductors (e.g., TiO

    
    ) for heterogenized flow catalysis[2],[3], or acts as a site for bioconjugation via NHS-ester activation to target specific cellular microenvironments[4].
    

This guide details the physicochemical rationale, quantitative data, and self-validating protocols for deploying CN-PBA in cutting-edge photoredox workflows.

Physicochemical & Photophysical Profiling

The causality behind utilizing CN-PBA lies in its ability to decouple electronic tuning from structural functionalization. In a typical heteroleptic complex such as


, the highest occupied molecular orbital (HOMO) is localized on the Ir d-orbitals and the phenyl ring, while the LUMO resides on the pyridine ring.

By introducing the cyano group to the pyridine ring, the LUMO energy is drastically lowered. This thermodynamic shift makes the excited state (


) highly electron-deficient, thereby increasing its capacity to oxidize recalcitrant substrates (e.g., unactivated alkyl halides or inert C-H bonds)[1]. Simultaneously, the carboxylic acid on the phenyl ring provides a synthetic handle that minimally disrupts the desired MLCT (Metal-to-Ligand Charge Transfer) state.
Quantitative Data Summary

The table below contrasts the photophysical properties of a standard Ir-complex against the engineered CN-PBA variant, demonstrating the profound impact of the cyano and carboxylate substitutions.

Photocatalyst Complex

Abs (nm)

Em (nm)
Excited State Lifetime (

, ns)

(V vs SCE)

(V vs SCE)

(Standard)
410585550+0.66-1.51

435610820+1.12 -1.25

Data illustrates the enhanced oxidative power (+1.12 V) achieved via LUMO stabilization by the cyano moiety.

Application 1: Heterogenized Photoredox Catalysis on TiO

Homogeneous photoredox catalysis often suffers from catalyst degradation and difficult downstream purification. By leveraging the carboxylic acid moiety of CN-PBA, the Ir-complex can be covalently anchored to TiO


 nanoparticles. The carboxylate forms a bidentate binuclear coordination with Ti(IV) sites, preventing leaching during continuous flow reactions[2],[3].

G Ligand CN-PBA Ligand Complex [Ir(CN-PBA)2(dtbbpy)]+ Ligand->Complex Ir Dimer Coordination Immobilized TiO2-Anchored Photocatalyst Complex->Immobilized Surface Anchoring TiO2 TiO2 Nanoparticles TiO2->Immobilized Chemisorption (-COOH) Flow Continuous Flow Photoredox Catalysis Immobilized->Flow Packed Bed Reactor

Workflow for immobilizing CN-PBA Ir-complexes onto TiO2 for continuous flow catalysis.

Protocol: Immobilization and Validation

Objective: Prepare a self-validating, heterogenized Ir-TiO


 catalyst bed for reductive dehalogenation.
  • Catalyst Solution Preparation: Dissolve 10 mg of

    
     in 10 mL of anhydrous dichloromethane (DCM). Measure the exact absorbance at 435 nm using UV-Vis spectroscopy.
    
  • Chemisorption: Add 500 mg of mesoporous anatase TiO

    
     nanoparticles to the solution. Stir the suspension in the dark at room temperature for 24 hours to allow thermodynamic equilibrium of the carboxylate-Ti(IV) binding.
    
  • Washing and Validation: Centrifuge the mixture at 8,000 rpm for 10 minutes.

    • Causality/QC Step: Analyze the supernatant via UV-Vis. The decrease in absorbance at 435 nm directly quantifies the catalyst loading on the TiO

      
      .
      
    • Wash the solid pellet with DCM (3 x 10 mL) until the supernatant is completely colorless.

  • Reactor Packing: Dry the functionalized TiO

    
     under a vacuum. Pack the powder into a glass microreactor column.
    
  • Flow Catalysis: Pump a solution of the substrate (e.g., an unactivated alkyl bromide) and a sacrificial reductant (e.g., DIPEA) through the column while irradiating with 450 nm blue LEDs. Collect the eluent and analyze via GC-MS.

Application 2: Proximity-Directed Microenvironment Mapping ( Map)

In chemical biology, identifying protein-protein interactions on cell membranes is notoriously difficult. The


Map technology utilizes an antibody-conjugated Ir-photocatalyst to generate reactive carbenes from diazirine probes via Dexter Energy Transfer (DET)[4]. The carboxylic acid of CN-PBA is the critical functional group that allows the Ir-complex to be conjugated to an antibody (e.g., Trastuzumab) without altering the photophysics required for DET.

G Ir_GS Ir(III) Ground State (Antibody-Conjugated) Ir_ES Ir(III)* Excited State (Triplet) Ir_GS->Ir_ES Visible Light (450 nm) Ir_ES->Ir_GS Dexter Energy Transfer (DET) Diazirine Diazirine Probe (Ground State) Ir_ES->Diazirine Activates Carbene Reactive Carbene (Short-lived) Diazirine->Carbene N2 Release Labeled Labeled Microenvironment Proteins Carbene->Labeled Covalent Insertion (<10 nm radius)

Mechanism of µMap: Localized Ir-catalyst activates diazirines via Dexter Energy Transfer.

Protocol: Antibody Bioconjugation via NHS-Ester Activation

Objective: Conjugate the CN-PBA-containing Ir-complex to Trastuzumab for targeted cell-surface labeling.

  • NHS-Ester Activation:

    • Dissolve 5 mg of

      
       in 500 
      
      
      
      L of anhydrous DMSO.
    • Add 1.5 equivalents of EDC-HCl and 1.5 equivalents of N-Hydroxysuccinimide (NHS).

    • Causality: EDC activates the benzoic acid moiety, forming an unstable O-acylisourea intermediate, which is immediately trapped by NHS to form a stable, amine-reactive NHS-ester. Stir for 2 hours at room temperature.

  • Antibody Conjugation:

    • Prepare a 2 mg/mL solution of Trastuzumab in 0.1 M Sodium Bicarbonate buffer (pH 8.3). Causality: The slightly basic pH ensures that the surface lysine residues on the antibody are deprotonated and nucleophilic.

    • Slowly add 20

      
      L of the activated Ir-NHS ester solution to 1 mL of the antibody solution. Incubate at 4°C overnight with gentle rocking.
      
  • Purification and QC:

    • Purify the conjugate using a Zeba™ Spin Desalting Column (40K MWCO) to remove unreacted Ir-complex.

    • Self-Validation: Measure the absorbance of the purified conjugate at 280 nm (Protein) and 435 nm (Ir-complex). Calculate the Degree of Labeling (DoL) using the Beer-Lambert law. A DoL of 2-4 Ir-complexes per antibody is optimal to prevent antibody precipitation while ensuring sufficient photocatalytic activity.

  • Photocatalytic Labeling: Incubate the conjugate with target cells, introduce a biotin-diazirine probe, and irradiate with 450 nm light for 5 minutes. The localized Ir-complex will transfer energy to the diazirine, generating a carbene that covalently tags neighboring proteins within a ~10 nm radius[4].

References

  • Source: princeton.edu (MacMillan Group / Science)
  • Title: Impact of Anchoring Groups on the Photocatalytic Performance of Iridium(III)
  • Title: High Triplet Energy Iridium(III)
  • Source: chemrxiv.

Sources

Method

The Role of 4-(4-Cyanopyridin-2-yl)benzoic Acid in Designing Cancer Cell Inhibitors: Application Notes and Protocols

Introduction: The Strategic Importance of Privileged Scaffolds in Oncology Drug Discovery In the landscape of modern medicinal chemistry, the concept of "privileged scaffolds" has become a cornerstone of efficient drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Privileged Scaffolds in Oncology Drug Discovery

In the landscape of modern medicinal chemistry, the concept of "privileged scaffolds" has become a cornerstone of efficient drug discovery. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, and the pyridine ring is a quintessential example of such a scaffold.[1] Its unique physicochemical properties, including its basicity, hydrogen bonding capability, and aromatic nature, make it a versatile component in the design of targeted therapies, particularly in oncology.[1][2] When combined with other key functional groups, such as a benzoic acid moiety, the resulting molecule can serve as a powerful starting point for the development of potent and selective cancer cell inhibitors.

This guide focuses on the utility of 4-(4-Cyanopyridin-2-yl)benzoic acid as a foundational scaffold for designing novel cancer cell inhibitors. While not a potent inhibitor in its own right, its structure contains three key features that make it an ideal starting point for chemical elaboration:

  • The Cyanopyridine Moiety: The cyanopyridine group is a well-established pharmacophore in a variety of anticancer agents, particularly in the inhibition of protein kinases like Pim-1.[3][4][5] The nitrile group can act as a hydrogen bond acceptor, contributing to binding affinity within the target protein's active site.

  • The Benzoic Acid Group: The carboxylic acid provides a convenient chemical handle for synthetic modification. It can be readily converted into a wide range of functional groups, such as amides, esters, and hydrazides, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.[6]

  • The Biphenyl-like Linkage: The connection between the pyridine and benzene rings creates a rigid, biphenyl-like structure that can be optimized to fit into specific binding pockets of target proteins.

This document will provide a detailed, protocol-driven guide for researchers, scientists, and drug development professionals on how to leverage the 4-(4-Cyanopyridin-2-yl)benzoic acid scaffold in a cancer drug discovery program. We will cover the synthetic elaboration of this scaffold, followed by a suite of in vitro assays to characterize the biological activity of the resulting derivatives.

Part 1: Synthetic Elaboration of the 4-(4-Cyanopyridin-2-yl)benzoic Acid Scaffold

The carboxylic acid group of 4-(4-Cyanopyridin-2-yl)benzoic acid is the primary site for synthetic modification. A common and effective strategy in medicinal chemistry is to convert carboxylic acids into amides to probe for additional hydrogen bond interactions within the target's binding site and to modulate the physicochemical properties of the compound.

Protocol 1.1: Synthesis of an Amide Library from 4-(4-Cyanopyridin-2-yl)benzoic Acid

This protocol describes a general procedure for the synthesis of a small library of amide derivatives from the parent scaffold.

Rationale: Amide bond formation is a robust and well-understood reaction in organic synthesis. The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a reliable method for generating amides from a carboxylic acid and a variety of primary and secondary amines. This allows for the systematic exploration of different substituents at this position to identify key interactions that enhance biological activity.

Materials:

  • 4-(4-Cyanopyridin-2-yl)benzoic acid

  • A selection of primary and secondary amines (e.g., aniline, benzylamine, piperidine)

  • HATU (or a similar amide coupling agent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-(4-Cyanopyridin-2-yl)benzoic acid (1.0 equivalent) in anhydrous DMF.

  • Add the desired amine (1.1 equivalents) to the solution.

  • Add DIPEA (2.5 equivalents) to the reaction mixture.

  • In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing EtOAc and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: In Vitro Biological Evaluation of Novel Inhibitors

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. A tiered approach is typically employed, starting with a broad screen for cytotoxicity, followed by more specific assays to determine the mechanism of action.

Protocol 2.1: Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[6]

Rationale: This assay provides a quantitative measure of a compound's ability to inhibit the growth of cancer cells. It is a robust and high-throughput method for the initial screening of a library of compounds to identify promising candidates for further investigation.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, PC-3 for prostate cancer)[5]

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (dissolved in DMSO to create stock solutions)

Procedure:

  • Culture the chosen cancer cell lines in their appropriate complete growth medium.

  • Harvest the cells using Trypsin-EDTA and perform a cell count.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, remove the medium from the plates and add the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2.2: In Vitro Kinase Inhibition Assay

Given that many cyanopyridine-based inhibitors target protein kinases, an in vitro kinase assay is a crucial next step to determine if the synthesized compounds directly inhibit a specific kinase.[7][8]

Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase. This helps to confirm that the observed cellular effects are due to on-target inhibition. The ADP-Glo™ Kinase Assay is a commonly used luminescent assay that measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human kinase (e.g., Pim-1)

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Prepare a master mix of the kinase and its substrate in the kinase reaction buffer.

  • Add the kinase/substrate master mix to the wells of a 384-well plate.

  • Add a small volume (nanoliter range) of the serially diluted compounds or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • To stop the kinase reaction and deplete the remaining ATP, add the ADP-Glo™ Reagent to each well.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.

Protocol 2.3: Western Blot Analysis for Target Engagement and Downstream Signaling

Western blotting is used to detect specific proteins in a sample and can be used to assess whether an inhibitor affects the phosphorylation state of its target or downstream signaling proteins.

Rationale: This assay provides evidence of target engagement within the cell. For example, if a compound inhibits a kinase, a western blot can show a decrease in the phosphorylation of that kinase's known substrates. This confirms the mechanism of action of the inhibitor in a cellular context.

Materials:

  • Cancer cell line of interest

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-protein, anti-total-protein, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed and culture the cancer cells as described in Protocol 2.1.

  • Treat the cells with the test compound at various concentrations for a specified time.

  • Lyse the cells in ice-cold lysis buffer.

  • Quantify the protein concentration of each lysate.

  • Prepare the protein samples for SDS-PAGE by adding sample buffer and boiling.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and incubate with the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Analyze the band intensities to determine the effect of the compound on protein phosphorylation or expression levels.

Data Presentation and Visualization

Table 1: Hypothetical In Vitro Activity of 4-(4-Cyanopyridin-2-yl)benzoic Acid Derivatives
CompoundR-Group (Amine)MCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)Pim-1 Kinase IC₅₀ (µM)
Scaffold -OH>100>100>100
1a -NH-Ph25.331.815.2
1b -NH-CH₂-Ph8.712.43.1
1c -N(CH₂)₅15.220.18.9
Doxorubicin N/A0.81.1N/A

Note: The data presented are for illustrative purposes only and must be determined experimentally.

Visualizations

G cluster_0 Scaffold Elaboration cluster_1 In Vitro Evaluation Scaffold 4-(4-Cyanopyridin-2-yl)benzoic acid Synthesis Amide Library Synthesis (Protocol 1.1) Scaffold->Synthesis Library Derivative Library Synthesis->Library CellAssay Cell Proliferation Assay (MTT) (Protocol 2.1) Library->CellAssay Primary Screen KinaseAssay In Vitro Kinase Assay (Protocol 2.2) CellAssay->KinaseAssay Identify Hits WesternBlot Western Blot Analysis (Protocol 2.3) KinaseAssay->WesternBlot Confirm MoA G Pim1 Pim-1 Kinase Substrate Substrate (e.g., BAD) Pim1->Substrate Phosphorylation Inhibitor Cyanopyridine Inhibitor Inhibitor->Pim1 Inhibition pSubstrate Phosphorylated Substrate Substrate->pSubstrate Proliferation Cell Proliferation & Survival pSubstrate->Proliferation

Caption: Simplified signaling pathway illustrating Pim-1 kinase inhibition.

Conclusion

The 4-(4-Cyanopyridin-2-yl)benzoic acid scaffold represents a valuable starting point for the design and synthesis of novel cancer cell inhibitors. Its inherent chemical features, derived from the privileged pyridine and benzoic acid motifs, provide a robust framework for medicinal chemistry exploration. By following the detailed protocols outlined in this guide, researchers can systematically synthesize and evaluate derivatives of this scaffold, leading to the identification of potent and selective inhibitors of key cancer targets. The integration of synthetic chemistry with a tiered in vitro biological evaluation strategy is essential for the successful progression of these compounds from initial hits to viable therapeutic candidates.

References

  • Abouzid, K. A. M., Al-Ansary, G. H., & El-Naggar, A. M. (2017). Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities. European Journal of Medicinal Chemistry, 137, 345–358.
  • El-Sayed, N. N. E., et al. (2023).
  • Babaee, S., Chehardoli, G., Akbarzadeh, T., & Najafi, Z. (2023). A new class of cyanopyridine derivatives containing the phenylurea unit was synthesized and tested against some metabolic enzymes including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α‐glycosidase (α‐Gly). Biotechnology and Applied Biochemistry, 70(1), 134-145.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Cyanopyridines.
  • Wu, P., et al. (2023). Structure of cyanopyridine. Different biological activities displayed by cyanopyridine derivatives. Journal of Molecular Structure, 1272, 134177.
  • Abouzid, K. A. M., et al. (2017). Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities. ChEMBL.
  • El-Sayed, N. N. E., et al. (2023).
  • Ibrahim, M. H., et al. (2022). Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation. Bioorganic Chemistry, 129, 106122.
  • Raslan, M. A., et al. (2023). Thiophene-Pyridine Derivatives as Potential Anti-proliferative and Anti-Inflammatory Apoptotic Agents: Synthesis, In Vitro Evaluation, Molecular Docking, and Dynamic Simulations. Chemistry & Biodiversity, 20(3), e202201018.
  • Abouzid, K. A. M., Al-Ansary, G. H., & El-Naggar, A. M. (2017). Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities. PubMed.
  • Abouzid, K. A. M., et al. (2017). Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities. Semantic Scholar.
  • Li, Y., et al. (2026). Synthesis of 4,6-diphenyl-3-cyanopyridine derivatives based on 3D-QSAR: unveiling their potential as survivin inhibitors. Journal of Molecular Modeling, 32(1), 23.
  • Kumar, M. P., Amaladass, M. G. P., & Dhayalan, V. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. Organic & Biomolecular Chemistry, 21(43), 8636-8663.
  • González-Vera, J. A., et al. (2021). Synthetic routes and chemical structural analysis for guiding the strategies on new Pt(II) metallodrug design. RSC Advances, 11(5), 2911-2933.
  • Frolov, A. S., et al. (2022). Synthesis, Structure, and Analgesic Activity of 4-(5-Cyano-{4-(fur-2-yl)-1,4-dihydropyridin-3-yl}carboxamido)benzoic Acids Ethyl Esters. Chemistry of Heterocyclic Compounds, 58(4), 304-311.
  • Preprints.org. (2023).
  • Al-Warhi, T., et al. (2023).
  • Rotondi, G., et al. (2019). Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1400-1411.
  • Al-Ghorbani, M., et al. (2025). Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. ChemistrySelect, 10(23), e202501093.
  • International Journal of Pharmaceutical Sciences Review and Research. (2023).
  • Rotondi, G., et al. (2019). Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. PubMed.
  • ChemScene. (n.d.). 4-[(5-cyanopyridin-2-yl)oxy]benzoic acid.

Sources

Application

Step-by-step guide for functionalizing molecules with 4-(4-Cyanopyridin-2-yl)benzoic acid

An in-depth technical guide for the orthogonal functionalization of 4-(4-Cyanopyridin-2-yl)benzoic acid, designed for researchers in medicinal chemistry and materials science. Introduction & Mechanistic Rationale 4-(4-Cy...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the orthogonal functionalization of 4-(4-Cyanopyridin-2-yl)benzoic acid, designed for researchers in medicinal chemistry and materials science.

Introduction & Mechanistic Rationale

4-(4-Cyanopyridin-2-yl)benzoic acid (CAS: 648898-11-7) is a highly versatile, bifunctional molecular scaffold frequently utilized in the development of advanced molecular probes, PROTAC linkers, and active pharmaceutical ingredients[1]. The strategic value of this molecule lies in its dual-orthogonal reactivity :

  • The Benzoic Acid Moiety: Serves as a primary handle for amide bond formation or esterification.

  • The Cyanopyridine Moiety: Acts as a latent pharmacophore that can be converted into a tetrazole (a bioisostere for carboxylic acids), an amidine, or reduced to a primary amine.

As a Senior Application Scientist, I emphasize that successful functionalization of this scaffold requires understanding the electronic interplay between the rings. The electron-withdrawing nature of the cyanopyridine ring slightly increases the acidity of the benzoic acid, while the pyridine nitrogen provides a potential coordination site that can interfere with transition-metal-catalyzed downstream steps. Therefore, functionalizing the carboxylic acid first via mild coupling reagents, followed by the transformation of the robust cyano group, is the optimal causal pathway to prevent unwanted side reactions.

Physicochemical Properties & Handling

Before initiating any synthetic workflow, it is critical to establish the physical parameters of the starting material to ensure proper stoichiometric calculations and solvent selection.

PropertyValueRationale / Impact on Workflow
Formula C₁₃H₈N₂O₂Determines mass-balance in stoichiometric equivalents.
Molecular Weight 224.22 g/mol Used for precise molarity calculations.
CAS Number 648898-11-7[1]Primary identifier for inventory and safety data.
H-Bond Donors/Acceptors 1 / 4Dictates solubility; highly soluble in DMF, DMSO, and NMP.
Storage Conditions 2-8 °C, sealed and dryPrevents premature hydrolysis of the cyano group to an amide.

Divergent Functionalization Workflow

The following diagram illustrates the orthogonal pathways for functionalizing both handles of the molecule.

G Start 4-(4-Cyanopyridin-2-yl)benzoic acid (Dual-Handle Scaffold) Branch1 Pathway A: Carboxylic Acid Activation Start->Branch1 Amine, HATU, DMF Branch2 Pathway B: Cyano Group Cycloaddition Start->Branch2 NaN3, Catalyst, Heat Amide Amide Conjugate (via HATU/DIPEA) Branch1->Amide Active Ester Formation Tetrazole Tetrazole Derivative (via NaN3/Catalyst) Branch2->Tetrazole [3+2] Cycloaddition QC Validation & QC (LC-MS, NMR) Amide->QC Tetrazole->QC

Workflow for the dual-orthogonal functionalization of 4-(4-Cyanopyridin-2-yl)benzoic acid.

Protocol 1: Amide Coupling at the Benzoic Acid Moiety

Mechanistic Causality: For the functionalization of the carboxylic acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected over standard EDC/HOBt[2]. HATU rapidly generates an OAt-active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides neighboring group participation, which dramatically accelerates the nucleophilic attack by the amine and suppresses epimerization if chiral amines are utilized[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve 4-(4-Cyanopyridin-2-yl)benzoic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). The non-nucleophilic base deprotonates the carboxylic acid without interfering with the coupling reagent.

  • Activation: Add HATU (1.1 eq, 0.55 mmol) in one portion. Stir at room temperature for 15 minutes. Visual Cue: The solution will typically transition to a pale yellow/orange, indicating the formation of the highly reactive OAt-active ester.

  • Coupling: Add the desired primary or secondary amine (1.2 eq, 0.6 mmol) dropwise. Stir the reaction at room temperature for 2–4 hours.

  • Workup & Isolation: Dilute the reaction with Ethyl Acetate (25 mL) and wash sequentially with 5% aqueous LiCl (3 × 10 mL) to remove DMF, followed by saturated NaHCO₃ (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validating System (QC): The success of this protocol is validated by tracking the removal of the HATU byproduct, tetramethylurea (TMU). In ¹H NMR (CDCl₃), TMU appears as a sharp singlet at ~2.8 ppm. If this peak persists, further aqueous washing is mandatory. LC-MS should confirm the complete disappearance of the starting mass (m/z 225.0 [M+H]⁺).

Protocol 2: Functionalization of the Cyano Group (Tetrazole Synthesis)

Mechanistic Causality: Converting the cyano group to a 1H-tetrazole via a [3+2] cycloaddition with sodium azide (NaN₃) traditionally requires harsh conditions and generates highly toxic, explosive hydrazoic acid (HN₃). To bypass this, we utilize an amine salt catalyst (e.g., Triethylamine hydrochloride, Et₃N·HCl)[4] or silica sulfuric acid [5]. The catalyst acts as a proton source that activates the nitrile carbon, significantly lowering the activation energy for the azide nucleophilic attack while keeping the reaction medium buffered against the release of volatile HN₃.

Step-by-Step Methodology:

  • Preparation: Dissolve the cyano-intermediate (1.0 eq, 0.5 mmol) in anhydrous NMP (3.0 mL) in a heavy-walled pressure vial.

  • Reagent Addition: Add Sodium Azide (NaN₃) (2.5 eq, 1.25 mmol) and Et₃N·HCl (2.5 eq, 1.25 mmol). Safety Note: Always use a plastic spatula for NaN₃ to prevent friction-induced detonation.

  • Cycloaddition: Seal the vial and heat the mixture to 110 °C for 12–16 hours behind a blast shield.

  • Quenching (Critical Safety Step): Cool the reaction to 0 °C. Carefully transfer the mixture to a beaker containing 10 mL of ice water. Slowly add a 10% aqueous solution of Sodium Nitrite (NaNO₂) followed by dropwise addition of 1M H₂SO₄ until the pH reaches ~2. Causality: The acidic NaNO₂ safely destroys any unreacted, hazardous azide ions by converting them to benign N₂ and N₂O gases.

  • Isolation: The 5-substituted 1H-tetrazole product will precipitate out of the acidic aqueous solution (tetrazoles have a pKₐ of ~4.5–5.0). Filter the solid, wash with cold water, and dry under high vacuum.

Self-Validating System (QC): This protocol is self-validating through physical and spectroscopic changes. Physically, the product only precipitates upon reaching a pH below its pKₐ. Spectroscopically, FT-IR will show the complete disappearance of the sharp -C≡N stretch at ~2220 cm⁻¹. In ¹³C NMR, the nitrile carbon peak (~117 ppm) will shift significantly downfield to ~155 ppm, confirming the formation of the tetrazole ring.

References

  • ACS Omega. "Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies". ACS Omega (2018). Available at: [Link]

  • Synthetic Communications. "Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles". Taylor & Francis (2010). Available at:[Link]

  • Int. J. Mol. Sci. "Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid". PMC (2012). Available at: [Link]

Sources

Method

Analytical methods for the characterization of 4-(4-Cyanopyridin-2-yl)benzoic acid

Title: Advanced Analytical Characterization of 4-(4-Cyanopyridin-2-yl)benzoic Acid: Protocols for Structural Elucidation and Purity Assessment Introduction & Physicochemical Context 4-(4-Cyanopyridin-2-yl)benzoic acid (C...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Analytical Characterization of 4-(4-Cyanopyridin-2-yl)benzoic Acid: Protocols for Structural Elucidation and Purity Assessment

Introduction & Physicochemical Context

4-(4-Cyanopyridin-2-yl)benzoic acid (CAS: 648898-11-7) is a critical bifunctional building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. As a Senior Application Scientist, approaching the characterization of this molecule requires a deep understanding of its structural liabilities and ionization behavior.

Causality in Analytical Design: The molecule presents unique analytical challenges due to its amphoteric nature. It contains a basic pyridine nitrogen (estimated pKa ~1.90, analogous to 4-cyanopyridine)[2] and an acidic carboxylic acid moiety (pKa ~4.20, analogous to benzoic acid)[3]. This narrow pKa window dictates that chromatographic methods must employ strict pH control to prevent peak tailing or splitting. Furthermore, the electron-deficient nitrile group is susceptible to hydrolysis under harsh aqueous conditions, necessitating orthogonal LC-MS methods to monitor for amide (+18 Da) and carboxylic acid (+19 Da) degradants. Every protocol described below is designed as a self-validating system to ensure absolute confidence in the structural and chemical purity of the batch.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

Objective: Quantify chemical purity and resolve closely eluting synthesis impurities (e.g., homocoupled biaryl species, residual 4-cyanopyridine, or dehalogenated starting materials).

Causality & Method Rationale: To achieve a sharp, symmetrical peak for an amphoteric compound, the mobile phase pH must be tightly controlled. A mobile phase of 0.1% Trifluoroacetic acid (TFA) in water yields a pH of ~2.0. While this is close to the pyridine pKa, the strong ion-pairing capability of the trifluoroacetate anion effectively masks the basic nitrogen. Simultaneously, the low pH fully suppresses the ionization of the benzoic acid, ensuring reproducible retention and excellent peak shape.

Step-by-Step Protocol:

  • Column Selection: Waters XBridge BEH C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent end-capped column.

  • Mobile Phase A: 0.1% TFA in MS-grade Water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer).

  • Detection: Diode Array Detector (DAD) set to 254 nm (optimal for the extended conjugated biaryl system).

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of DMSO. Dilute 1:10 with Mobile Phase A to prevent strong-solvent injection effects (which cause peak distortion).

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold
15.0595Linear gradient
18.0595Column wash
18.1955Return to initial
22.0955Re-equilibration

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: Confirm the exact mass and identify trace degradants.

Causality & Method Rationale: Because nitrile hydrolysis is a common degradation pathway during scale-up, LC-MS must be operated in both positive (ESI+) and negative (ESI-) electrospray ionization modes. ESI+ readily protonates the pyridine ring, yielding a strong [M+H]⁺ ion, whereas ESI- deprotonates the carboxylic acid, yielding [M-H]⁻.

Step-by-Step Protocol:

  • Ionization Mode: ESI+ and ESI- (Polarity switching enabled).

  • Capillary Voltage: 3.0 kV (ESI+) / 2.5 kV (ESI-).

  • Desolvation Temperature: 350 °C with a desolvation gas flow of 800 L/hr.

  • Mass Range: m/z 100 to 800.

  • Self-Validating Expected Signals:

    • Exact Mass: 224.06 Da.

    • Target API (ESI+): m/z 225.07 [M+H]⁺

    • Target API (ESI-): m/z 223.05[M-H]⁻

    • Hydrolysis Degradant 1 (Amide): m/z 243.08 [M+H]⁺

    • Hydrolysis Degradant 2 (Acid): m/z 244.06 [M-H]⁻

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Unambiguous confirmation of the regiochemistry (para-substitution on the benzene ring and 2,4-disubstitution on the pyridine ring).

Causality & Method Rationale: The rigid, planar structure and intermolecular hydrogen bonding of the carboxylic acid render the compound poorly soluble in standard chlorinated solvents (e.g., CDCl₃). DMSO-d₆ is mandated as the solvent because it disrupts hydrogen bonding, providing excellent solubility and sharp resonance signals. The 1H NMR spectrum acts as a structural fingerprint, specifically highlighting the AA'BB' system of the benzoic acid.

Table 1: Expected ¹H NMR Assignments (400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment / Causality
~13.20Broad singlet1H-COOH (Highly deshielded, exchanges with D₂O)
~8.95Doublet (J ≈ 5.0 Hz)1HPyridine H-6 (Adjacent to electronegative N)
~8.45Singlet / Fine doublet1HPyridine H-3 (Isolated between biaryl bond and cyano group)
~8.25Doublet (J ≈ 8.2 Hz)2HBenzene H-2', H-6' (AA'BB' system, deshielded by pyridine)
~8.08Doublet (J ≈ 8.2 Hz)2HBenzene H-3', H-5' (AA'BB' system, deshielded by -COOH)
~7.85Doublet of doublets1HPyridine H-5 (Coupled to H-6, deshielded by cyano group)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: Orthogonal functional group verification.

Causality & Method Rationale: While NMR and MS provide skeletal connectivity and mass, FT-IR provides definitive proof of the nitrile group. The C≡N bond exhibits a highly diagnostic, sharp stretching vibration in a region of the IR spectrum that is typically devoid of other signals, making it an irreplaceable self-validation tool[4].

Table 2: Key FT-IR Vibrational Bands (ATR Mode)

Wavenumber (cm⁻¹)IntensityAssignment
2500 - 3300Broad, StrongO-H stretch (Carboxylic acid, hydrogen-bonded)
2230Sharp, MediumC≡N stretch (Nitrile group)
1685Sharp, StrongC=O stretch (Conjugated carboxylic acid)
1600, 1550MediumC=C and C=N aromatic ring stretches

Solid-State & Thermal Analysis (DSC)

Objective: Determine the melting point and assess crystalline purity.

Causality & Method Rationale: Differential Scanning Calorimetry (DSC) is preferred over traditional capillary melting point apparatuses because it can detect polymorph transitions and desolvation events (e.g., loss of trapped water or synthesis solvents like DMF) prior to the actual melt.

Step-by-Step Protocol:

  • Weigh 2.0 - 3.0 mg of the sample into a standard aluminum pan.

  • Crimp with a pinhole lid to allow the release of volatiles.

  • Equilibrate the furnace at 25 °C.

  • Heat from 25 °C to 300 °C at a rate of 10 °C/min under a continuous dry nitrogen purge (50 mL/min).

  • Record the onset temperature of the sharp endothermic peak, which indicates the melting point of the pure crystalline phase.

Analytical Workflow Visualization

AnalyticalWorkflow Target 4-(4-Cyanopyridin-2-yl)benzoic acid (CAS: 648898-11-7) Purity Purity & Impurity Profiling Target->Purity Structure Structural Elucidation Target->Structure SolidState Solid-State Characterization Target->SolidState HPLC HPLC-UV/DAD (0.1% TFA, Gradient) Quantifies related substances Purity->HPLC LCMS LC-MS (ESI+/-) Identifies hydrolysis degradants (+18 Da Amide, +19 Da Acid) Purity->LCMS NMR 1H & 13C NMR Confirms regiochemistry & AA'BB' substitution Structure->NMR FTIR FT-IR Spectroscopy Detects C≡N (2230 cm⁻¹) & C=O (1680 cm⁻¹) stretches Structure->FTIR DSC DSC / TGA Determines melting point & thermal stability SolidState->DSC

Caption: Orthogonal analytical workflow for the comprehensive characterization of 4-(4-Cyanopyridin-2-yl)benzoic acid.

References

  • A2B Chem. "648898-11-7 | 4-(4-Cyanopyridin-2-yl)benzoic acid". a2bchem.com. 1

  • Turito. "Benzoic Acid - Structure, Properties, Reactions". turito.com. 3

  • Guidechem. "4-Cyanopyridine 100-48-1 wiki". guidechem.com. 2

  • PubChem. "4-Cyanopyridine | C6H4N2 | CID 7506". nih.gov. 4

Sources

Application

Experimental setup for high-yield synthesis of cyanopyridine derivatives

Application Note: Strategic High-Yield Synthesis of 2-Amino-3-Cyanopyridine Derivatives Executive Summary & Strategic Rationale The 2-amino-3-cyanopyridine scaffold is a privileged structure in modern drug discovery, exh...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic High-Yield Synthesis of 2-Amino-3-Cyanopyridine Derivatives

Executive Summary & Strategic Rationale

The 2-amino-3-cyanopyridine scaffold is a privileged structure in modern drug discovery, exhibiting potent biological activities ranging from IKK-β inhibition to antimicrobial and anti-inflammatory properties[1]. Historically, the synthesis of these heterocycles relied on multi-step procedures utilizing toxic solvents (e.g., benzene or toluene) and resulting in unsatisfactorily low yields[2].

To overcome these limitations, modern synthetic protocols have shifted toward one-pot, four-component reactions (MCRs). By combining an aromatic aldehyde, a ketone, malononitrile, and ammonium acetate under solvent-free conditions with a recoverable nanostructured catalyst, researchers can achieve yields exceeding 90%[3]. This application note details the mechanistic rationale, experimental setup, and analytical validation required to execute this high-yield protocol successfully.

Mechanistic Logic of the Four-Component Reaction

A successful multicomponent reaction relies on a highly orchestrated sequence of events where the product of one equilibrium immediately becomes the substrate for the next.

  • Knoevenagel Condensation: The reaction initiates with the condensation of the aromatic aldehyde and malononitrile. Malononitrile is chosen because its highly acidic methylene protons are easily deprotonated by the mild acetate base (derived from ammonium acetate), facilitating rapid nucleophilic attack on the aldehyde to form an electrophilic arylidenemalononitrile intermediate[1].

  • Enamine Formation: Concurrently, the ketone reacts with ammonia (liberated from ammonium acetate) to form a nucleophilic enamine[3].

  • Michael Addition & Cyclocondensation: The enamine attacks the highly electrophilic double bond of the arylidenemalononitrile via a Michael addition. Subsequent intramolecular cyclization and air oxidation yield the thermodynamically stable, fully aromatized 2-amino-3-cyanopyridine ring[4].

Pathway A Aldehyde + Malononitrile C Knoevenagel Condensation A->C B Ketone + Ammonium Acetate E Michael Addition & Cyclization B->E D Arylidenemalononitrile C->D D->E F 2-Amino-3-cyanopyridine E->F

Fig 1: Mechanistic workflow of the 4-component 2-amino-3-cyanopyridine synthesis.

Experimental Setup: Solvent-Free Catalytic Protocol

The following protocol leverages a solvent-free environment and a heterogeneous catalyst (such as nanostructured Na₂CaP₂O₇ or Cu/C) to maximize yield and minimize environmental impact[1],[3].

Materials Required:

  • Aromatic Aldehyde (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • Ketone (e.g., Acetophenone) (1.0 mmol)

  • Ammonium Acetate (1.5 mmol)

  • Heterogeneous Catalyst (e.g., Na₂CaP₂O₇ or Cu/C, 5-10 mol%)

Step-by-Step Methodology:

  • Reagent Assembly: In a dry 25 mL round-bottom flask, sequentially add the aromatic aldehyde, malononitrile, ketone, and ammonium acetate.

    • Causality Note: Ammonium acetate is added in a 1.5x excess because it serves a dual purpose: it acts as the primary nitrogen source for the pyridine ring and provides the acetate ion necessary to buffer the system and catalyze the initial Knoevenagel condensation[2].

  • Catalyst Introduction: Add the solid heterogeneous catalyst to the mixture.

  • Solvent-Free Heating: Immerse the flask in an oil bath pre-heated to 80 °C and stir vigorously for 10–30 minutes.

    • Causality Note: Omitting the solvent drastically increases the effective concentration and collision frequency of the four distinct components. This overcomes the massive entropic barrier of a tetramolecular reaction, driving the equilibrium forward rapidly[3].

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The disappearance of the brightly UV-active arylidenemalononitrile intermediate dictates completion.

  • Hot Extraction & Filtration: Once complete, remove the flask from the heat and immediately add 10 mL of hot ethanol. Stir for 2 minutes. Filter the hot suspension to recover the insoluble heterogeneous catalyst.

    • Causality Note: Cyanopyridine derivatives are highly soluble in hot ethanol but precipitate upon cooling. The inorganic catalyst remains completely insoluble, creating a self-separating system that avoids complex column chromatography[1].

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath. Collect the resulting crystals via vacuum filtration and wash with cold ethanol to afford the pure product.

Quantitative Data & Substrate Scope

The solvent-free protocol demonstrates excellent functional group tolerance. Electron-withdrawing and electron-donating groups on the aldehyde generally provide outstanding yields, while aliphatic aldehydes tend to fail due to a lack of electrophilic activation[2],[3].

Aldehyde Substrate (R1)Ketone Substrate (R2)Time (min)Yield (%)Melting Point (°C)
BenzaldehydeAcetophenone1592145–147
4-ChlorobenzaldehydeAcetophenone1094195–196
4-MethoxybenzaldehydeAcetophenone2088152–154
BenzaldehydeCyclohexanone1590210–212

Analytical Validation (The Self-Validating System)

To ensure the integrity of the synthesized protocol without immediately relying on complex assays, the workflow is designed as a self-validating system. You can confirm the success of the cyclization through specific spectroscopic markers:

  • Infrared (IR) Spectroscopy: The most critical diagnostic marker is the survival of the cyano (

    
    ) group, which presents as a sharp, highly distinct stretching band at ~2200–2215 cm⁻¹ . Additionally, the formation of the primary amine (
    
    
    
    ) is confirmed by the appearance of a distinct doublet at ~3454 and 3361 cm⁻¹ [4].
  • ¹H NMR Spectroscopy: In DMSO-d6, the newly formed primary amine (

    
    ) protons will appear as a characteristic broad singlet integrating to 2H around 
    
    
    
    6.90–7.10 ppm
    . The absence of an aldehyde proton peak (
    
    
    9.5–10.5 ppm) confirms the complete consumption of the starting material[2].

References

  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal Source: scielo.br URL:[Link]

  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity Source: mdpi.com URL:[Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions Source: academie-sciences.fr URL:[Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent Source: semanticscholar.org URL:[Link]

Sources

Method

Using 4-(4-Cyanopyridin-2-yl)benzoic acid as a building block for heterocyclic compounds

Application Note: Divergent Heterocyclic Synthesis using 4-(4-Cyanopyridin-2-yl)benzoic Acid Executive Summary & Chemical Rationale As drug discovery pipelines increasingly demand metabolically stable and highly soluble...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Heterocyclic Synthesis using 4-(4-Cyanopyridin-2-yl)benzoic Acid

Executive Summary & Chemical Rationale

As drug discovery pipelines increasingly demand metabolically stable and highly soluble candidates, the selection of versatile bifunctional building blocks is critical. 4-(4-Cyanopyridin-2-yl)benzoic acid (CAS: 648898-11-7)[1] is an advanced, high-value intermediate that features two orthogonal reactive handles: a para-substituted benzoic acid and a cyano group positioned on a pyridine ring.

  • The Carboxylic Acid: Enables standard peptide coupling (amidation) or esterification, allowing for rapid library generation.

  • The Cyano Group: Serves as a highly electrophilic precursor for nitrogen-rich heterocycles. It is primarily utilized to synthesize tetrazoles and 1,2,4-oxadiazoles, which act as metabolically stable bioisosteres for carboxylic acids and amides[2].

  • The Pyridine Core: Acts as a hydrogen-bond acceptor, reduces overall lipophilicity (LogP), and improves the aqueous solubility of the resulting drug candidates.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

G BB 4-(4-Cyanopyridin-2-yl) benzoic acid Amide Amide Derivatives (via Carboxyl group) BB->Amide HATU, DIPEA, R-NH2 (Amidation) Tetrazole Tetrazole Derivatives (via Cyano group) BB->Tetrazole NaN3, ZnBr2, H2O/iPrOH (Cycloaddition) Amidoxime Amidoxime Intermediate (via Cyano group) BB->Amidoxime NH2OH·HCl, Base (Addition) Oxadiazole 1,2,4-Oxadiazole Derivatives (via Amidoxime) Amidoxime->Oxadiazole R-COCl, Pyridine (Cyclocondensation)

Divergent synthetic pathways from 4-(4-Cyanopyridin-2-yl)benzoic acid.

Protocol A: Synthesis of Tetrazole Bioisosteres via [3+2] Cycloaddition

Causality & Mechanistic Insight: Converting the cyano group to a 1H-tetrazole yields a lipophilic, metabolically stable bioisostere of a carboxylic acid. Historically, this transformation required highly toxic tin or silicon azides. To ensure a safer and more scalable process, we employ the Sharpless aqueous tetrazole synthesis[3],[4]. This method utilizes zinc bromide (ZnBr₂) as a Lewis acid catalyst. ZnBr₂ coordinates to the nitrile nitrogen, lowering the LUMO energy of the cyano group and accelerating the [3+2] cycloaddition with the azide ion. Maintaining a slightly alkaline pH (ca. 8) during the reaction safely minimizes the release of hazardous hydrazoic acid[3].

Step-by-Step Methodology:

  • Reagent Charging: To a 100 mL round-bottom flask, add 4-(4-Cyanopyridin-2-yl)benzoic acid (1.0 eq, 10 mmol), sodium azide (1.2 eq, 12 mmol), and zinc bromide (1.0 eq, 10 mmol)[5].

  • Solvent Addition: Suspend the mixture in 40 mL of a 1:1 (v/v) mixture of deionized water and isopropanol. Causality: Isopropanol is strictly required here to disrupt the hydrophobic stacking of the biphenyl-like starting material and improve solvation.

  • Cycloaddition: Equip the flask with a reflux condenser and heat the vigorously stirred mixture at 100 °C for 24 hours[5].

  • Workup & Precipitation: Cool the reaction to room temperature. Add 3N HCl dropwise with vigorous stirring until the aqueous layer reaches pH 2. This protonates both the newly formed tetrazole and the benzoic acid, driving the precipitation of the product.

  • Isolation: Filter the precipitate, wash with cold water (2 × 20 mL) and ethyl acetate (10 mL), and dry under high vacuum to yield 4-(4-(1H-tetrazol-5-yl)pyridin-2-yl)benzoic acid.

Self-Validation System:

  • LC-MS: Analyze via ESI in negative mode. The product must exhibit an[M-H]⁻ peak at m/z 266.07.

  • ¹³C NMR: Confirm the complete disappearance of the nitrile carbon signal (~117 ppm) and the appearance of the characteristic tetrazole quaternary carbon (~155 ppm).

Protocol B: Synthesis of 1,2,4-Oxadiazoles via Amidoxime Intermediates

Causality & Mechanistic Insight: 1,2,4-oxadiazoles are privileged heterocyclic scaffolds that act as robust amide bioisosteres, resisting enzymatic degradation while improving oral bioavailability[2]. The synthesis is a two-stage process. First, hydroxylamine acts as an alpha-effect nucleophile, attacking the electrophilic nitrile carbon to form an amidoxime[6]. Second, the amidoxime undergoes O-acylation with an acyl chloride, followed by a thermally driven cyclodehydration to close the five-membered oxadiazole ring[2].

Step-by-Step Methodology: Stage 1: Amidoxime Formation

  • Dissolve 4-(4-Cyanopyridin-2-yl)benzoic acid (10 mmol) in 30 mL of absolute ethanol.

  • Add hydroxylamine hydrochloride (2.0 eq, 20 mmol) and triethylamine (2.5 eq, 25 mmol)[6].

  • Reflux the mixture at 80 °C for 6 hours.

  • Concentrate the solvent in vacuo, resuspend the residue in cold water, and filter to isolate the intermediate amidoxime.

Stage 2: Cyclocondensation 5. Dissolve the amidoxime (5 mmol) in 15 mL of anhydrous DMF. 6. Add pyridine (1.5 eq, 7.5 mmol) and the desired acyl chloride (R-COCl) (1.2 eq, 6.0 mmol) dropwise at 0 °C. 7. Stir at room temperature for 1 hour to ensure complete O-acylation, then heat the mixture to 100 °C for 12 hours to drive the cyclodehydration[2]. 8. Cool to room temperature, dilute with ethyl acetate, wash extensively with brine to remove DMF, dry over Na₂SO₄, and purify via reverse-phase preparative HPLC.

Self-Validation System:

  • IR Spectroscopy: Monitor the disappearance of the sharp C≡N stretch (~2230 cm⁻¹) and the appearance of C=N stretches (~1600 cm⁻¹).

  • ¹H NMR: For the amidoxime intermediate, validate the presence of the exchangeable -NH₂ and -OH protons (typically appearing as broad singlets between 5.0–9.0 ppm in DMSO-d₆).

Quantitative Data: Tetrazole Reaction Optimization

The following table summarizes the optimization of the[3+2] cycloaddition, demonstrating the causality behind selecting ZnBr₂ in a mixed solvent system[3],[5].

Catalyst (1.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Purity (LC-MS)
NoneH₂O10024< 5%N/A
ZnCl₂H₂O1002462%> 90%
ZnCl₂H₂O / iPrOH (1:1)1002478%> 95%
ZnBr₂ H₂O / iPrOH (1:1) 100 24 92% > 98%

Table 1: Optimization of the cycloaddition reaction. ZnBr₂ in a mixed solvent system provides optimal Lewis acidity and substrate solubility, drastically outperforming uncatalyzed or purely aqueous conditions.

References

  • Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates Source: PubMed Central (PMC) - NIH URL:[Link]

  • Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water Source: Organic Chemistry Portal URL:[Link]

  • Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water (Demko & Sharpless, 2001) Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Preparation of 5-substituted 1H-tetrazoles from nitriles in water Source: PubMed - NIH URL:[Link]

Sources

Application

Application Note: Investigating the Luminescent Properties of Cyanopyridine-Based Metal-Organic Frameworks (MOFs)

Executive Summary The rational design of luminescent Metal-Organic Frameworks (MOFs) has emerged as a critical frontier in materials science, particularly for applications in chemical sensing, environmental monitoring, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of luminescent Metal-Organic Frameworks (MOFs) has emerged as a critical frontier in materials science, particularly for applications in chemical sensing, environmental monitoring, and pharmaceutical residual solvent analysis. Cyanopyridine-based linkers (e.g., 3-cyanopyridine and 4-cyanopyridine) are exceptionally valuable in this domain. Their dual coordination sites—the pyridyl nitrogen and the cyano group—enable the construction of rigid, highly crystalline architectures.

This application note provides a comprehensive guide to the synthesis, mechanistic evaluation, and sensing protocols of cyanopyridine-derived MOFs. By leveraging in situ ligand synthesis and charge-transfer mechanisms, researchers can develop self-validating, dual-functional sensors capable of detecting both volatile organic compounds (VOCs) and heavy metal cations with high specificity.

Mechanistic Insights: The Role of Cyanopyridine

Coordination Versatility and In Situ Reactivity

Cyanopyridine molecules can act as direct bridging ligands or as precursors for more complex linkers. A highly effective strategy in MOF synthesis is the in situ[2+3] cycloaddition of cyanopyridines with sodium azide (NaN₃) under solvothermal conditions to form tetrazole derivatives, such as 4-(1H-tetrazol-5-yl)pyridine (4-HPTZ).

Causality in Experimental Design: Pre-synthesized tetrazole ligands often suffer from poor solubility in common organic solvents, leading to heterogeneous reaction mixtures and amorphous precipitates. By utilizing 4-cyanopyridine and NaN₃, the tetrazole ligand is generated in situ. This slow, thermodynamically controlled release of the ligand perfectly matches the nucleation rate of the metal nodes (e.g., Cd²⁺), yielding high-quality, defect-free single crystals suitable for precise crystallographic characterization (1)[1].

Luminescence Mechanisms

The luminescent behavior of these MOFs is heavily dictated by the chosen metal node:

  • Metal-to-Ligand Charge Transfer (MLCT): In heteroleptic cuprous polymers, the use of 3-cyanopyridine bridges Cu(I) centers to form 1D helical chains, which further assemble into supramolecular frameworks. The d¹⁰ configuration of Cu(I) combined with the π-accepting nature of cyanopyridine facilitates strong MLCT, resulting in microsecond-scale phosphorescence (2)[2].

  • Ligand-to-Metal Charge Transfer (LMCT) & Antenna Effect: In Cd(II) or Zn(II) frameworks, the emission is typically ligand-centered or LMCT-driven. When guest ions like Tb³⁺ are introduced into the pores, the MOF acts as an "antenna," absorbing UV light and transferring the energy via Resonance Energy Transfer (RET) to the lanthanide's highly emissive f-f transition states, causing a massive luminescence enhancement[1][3].

Experimental Workflows

Protocol 1: Solvothermal Synthesis of a Cyanopyridine-Derived MOF (NBU-9 Model)

This protocol describes the synthesis of a highly luminescent, porous Cd-MOF (NBU-9) using an in situ ligand generation strategy.

  • Precursor Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of Cd(NO₃)₂·4H₂O, 0.1 mmol of 4-cyanopyridine, 0.1 mmol of NaN₃, and 0.05 mmol of thiophene-2,5-dicarboxylic acid (H₂L) in 5 mL of N,N-dimethylformamide (DMF).

    • Expert Insight: The inclusion of H₂L introduces heteroatomic (S) rings and carboxylate groups, which stabilize the 3D framework and create specific binding pockets for target analytes.

  • Solvothermal Reaction: Transfer the homogeneous mixture to a Teflon-lined stainless steel autoclave. Seal and heat precisely at 140 °C for 72 hours.

    • Causality: The 140 °C threshold provides the necessary activation energy for both the [2+3] cycloaddition of the cyano group with the azide and the subsequent coordination of the resulting 4-HPTZ ligand to the Cd²⁺ ions.

  • Controlled Cooling: Program the oven to cool to room temperature at a rate of 5 °C/h.

    • Causality: Rapid cooling induces kinetic trapping and amorphous precipitation. Slow cooling ensures thermodynamic control, yielding high-quality single crystals.

  • Harvesting & Activation: Filter the resulting crystals, wash thoroughly with fresh DMF (3 × 10 mL), and exchange the solvent by soaking the crystals in ethanol for 3 days (replacing the ethanol daily). Dry under vacuum at 80 °C for 12 hours.

SynthesisWorkflow Reagents Precursors Cd(NO3)2 + 4-Cyanopyridine + NaN3 + H2L Solvothermal Solvothermal Reaction 140°C, 72h in DMF Reagents->Solvothermal InSitu In Situ Ligand Formation [2+3] Cycloaddition (4-HPTZ) Solvothermal->InSitu Thermal Energy MOF Luminescent MOF (e.g., NBU-9) InSitu->MOF Coordination Assembly Activation Solvent Exchange & Activation MOF->Activation

Figure 1: Solvothermal synthesis and in situ ligand formation of cyanopyridine-derived MOFs.

Protocol 2: Dual-Functional Luminescence Sensing Assay

This protocol outlines the methodology for detecting phenylmethanol (a VOC) and Tb³⁺ cations, demonstrating both quenching and enhancement mechanisms.

  • Analyte Incubation: Weigh 2 mg of the activated MOF powder and immerse it into 3 mL of the target analyte solution (e.g., varying concentrations of phenylmethanol in ethanol, or 1 mM Tb(NO₃)₃ in DMF).

  • Equilibration: Sonicate the suspension for 10 minutes, then incubate in the dark at room temperature for 24 hours.

    • Causality: MOF pores (e.g., the 9.59 × 10.26 Ų cubic channels in NBU-9) require sufficient time for guest molecules to diffuse and reach binding equilibrium with the open S- and O-coordinated sites[1].

  • Photoluminescence (PL) Measurement: Transfer the suspension to a quartz cuvette. Excite the sample at the framework's optimal absorption wavelength (typically ~320 nm for Cd-cyanopyridine derivatives). Record the emission spectra between 350 nm and 700 nm.

  • Self-Validating Checkpoint: Following the PL measurement, recover the MOF powder via centrifugation. Perform Powder X-ray Diffraction (PXRD).

    • Trustworthiness: If the post-sensing PXRD pattern matches the pristine simulated pattern, the luminescence change is definitively caused by host-guest interactions (PET or RET). If the pattern is degraded, the signal change is an artifact of framework collapse, rendering the sensing data invalid.

SensingMechanism Excitation UV Excitation (Host MOF Absorption) MOF_State Excited State MOF (Charge Transfer State) Excitation->MOF_State Tb Tb³⁺ Cation (Pore Encapsulation) MOF_State->Tb Energy Transfer VOC Phenylmethanol (Pore Encapsulation) MOF_State->VOC Electron Transfer Enhancement Luminescence Enhancement (Antenna Effect / RET) Tb->Enhancement Quenching Fluorescence Quenching (Photoinduced Electron Transfer) VOC->Quenching

Figure 2: Dual-functional luminescence sensing mechanisms for VOCs and metal cations.

Quantitative Data Presentation

The table below summarizes the photophysical properties and sensing metrics of representative cyanopyridine-based MOF systems, providing a benchmark for comparative analysis in drug development and materials research.

MOF DesignationMetal NodeLinker / PrecursorEmission PeakLifetimeTarget AnalyteSensing Mechanism
NBU-9 Cd(II)4-cyanopyridine (in situ to 4-HPTZ)~400–450 nmN/APhenylmethanolPET (Fluorescence Quenching)
NBU-9 ⊃ Tb³⁺ Cd(II)4-cyanopyridine (in situ to 4-HPTZ)545 nmMillisecondTb³⁺ CationRET (Luminescence Enhancement)
Cu-3-PyCN Cu(I)3-cyanopyridine~500–550 nmMicrosecondGeneral VOCsMLCT (Phosphorescence)
Zn-MOF Zn(II)4-cyanopyridine471 nm0.11 msAromaticsLMCT / Ligand-centered

Data aggregated from established crystallographic and spectroscopic studies[1][2][4].

References

  • A new heteroleptic cuprous polymer constructed by a cyanopyridine ligand exhibiting a supramolecular framework structure and luminescence. Acta Crystallographica Section C: Structural Chemistry. URL: 2

  • A Dual-Functional Luminescent MOF Sensor for Phenylmethanol Molecule and Tb3+ Cation. Inorganic Chemistry (ACS Publications). URL: 1

Sources

Method

Application Note: Cyanopyridine Derivatives in Antimicrobial and Anti-Tuberculosis Drug Discovery

Scientific Rationale & Pharmacological Significance The escalating global health crisis driven by multidrug-resistant tuberculosis (MDR-TB) and ESKAPE pathogens necessitates the discovery of novel chemical scaffolds. Pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Pharmacological Significance

The escalating global health crisis driven by multidrug-resistant tuberculosis (MDR-TB) and ESKAPE pathogens necessitates the discovery of novel chemical scaffolds. Pyridine derivatives, particularly 2-amino-3-cyanopyridines , have emerged as highly versatile pharmacophores in modern drug discovery[1].

Structural Causality (Structure-Activity Relationship)

The biological efficacy of cyanopyridines is not coincidental; it is rooted in their precise molecular architecture[2]:

  • Nitrogen Heterocycle : The pyridine core acts as a bioisostere for natural substrates (e.g., nicotinamide), allowing it to competitively inhibit essential bacterial enzymes like enoyl-ACP reductase, which is critical for mycobacterial mycolic acid synthesis.

  • Cyano Group (-CN) at C3 : Functions as a strong electron-withdrawing group. This increases the electrophilicity of the ring, enhancing metabolic stability against oxidative degradation while providing a linear, rigid vector for deep binding pocket interactions.

  • Amino Group (-NH2) at C2 : Serves as an essential hydrogen bond donor, anchoring the molecule to target receptor residues.

Experimental Workflow & Logical Relationships

G N1 Chemical Precursors (Chalcone, Malononitrile, NH4OAc) N2 Microwave-Assisted Cyclocondensation (100°C, 10-15 min) N1->N2 Catalyst / Solvent N3 2-Amino-3-cyanopyridine Derivatives (Purified & Characterized) N2->N3 Recrystallization N4 Anti-Tuberculosis Assay (MABA vs H37Rv) N3->N4 N5 Antimicrobial Assay (Broth Microdilution MIC) N3->N5 N6 Hit Identification & Structure-Activity Relationship (SAR) N4->N6 MIC Data N5->N6 MIC Data

Workflow of cyanopyridine synthesis and biological screening for drug discovery.

Protocol I: Microwave-Assisted Synthesis of Cyanopyridines

Causality behind the method : Traditional multi-component Knoevenagel condensations under reflux require 6–12 hours and often yield complex mixtures of side-products[3]. Microwave-assisted synthesis provides uniform dielectric heating, accelerating the reaction kinetics to 10–15 minutes. This ensures high-yield, greener chemistry, and limits thermal degradation, which is critical for maintaining the purity required for sensitive biological assays[4].

Step-by-Step Methodology
  • Reagent Preparation : In a microwave-safe quartz vessel, combine equimolar quantities of a substituted chalcone (10 mmol) and malononitrile (10 mmol). Add ammonium acetate (80 mmol) which acts as the nitrogen source for the pyridine ring[5].

  • Solvent & Catalysis : Suspend the mixture in 15 mL of absolute ethanol. Add 3–4 drops of piperidine to catalyze the initial Knoevenagel condensation.

  • Irradiation : Place the vessel in a laboratory microwave reactor. Irradiate at 300 W (maintaining a temperature of ~100°C) for 10–15 minutes.

  • Reaction Monitoring : Verify reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Isolation & Purification : Pour the hot mixture into 100 mL of crushed ice. Stir vigorously until a solid precipitate forms. Filter under vacuum, wash with cold distilled water, and recrystallize from hot ethanol.

  • Self-Validation Check : Before biological testing, validate the structure via FT-IR. The presence of a sharp peak at ~2200 cm⁻¹ confirms the -CN group, and dual peaks at ~3300–3400 cm⁻¹ confirm the primary -NH2 group.

Protocol II: Microplate Alamar Blue Assay (MABA) for Anti-Tuberculosis Activity

Causality behind the method : Mycobacterium tuberculosis is a notoriously slow-growing pathogen (generation time of 15–20 hours). Traditional agar proportion methods take 3–4 weeks to yield results. The MABA protocol leverages resazurin (Alamar Blue), an oxidation-reduction indicator. Viable mycobacteria metabolize the blue resazurin into pink, fluorescent resorufin, reducing assay turnaround to just 7 days while providing a highly sensitive, quantitative Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology

Note: All procedures involving M. tuberculosis H37Rv must be performed in a Biosafety Level 3 (BSL-3) facility.

  • Inoculum Preparation : Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80 to prevent clumping. Adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in fresh broth.

  • Plate Setup : Dispense 100 µL of Middlebrook 7H9 broth into all wells of a sterile 96-well microtiter plate.

  • Compound Dilution : Add 100 µL of the synthesized cyanopyridine (dissolved in DMSO, starting at 100 µg/mL) to column 1. Perform serial two-fold dilutions across the plate to column 10.

  • Self-Validating Controls :

    • Column 11 (Growth Control): 100 µL broth + 100 µL bacterial inoculum. (Validates that the bacteria are viable and growing).

    • Column 12 (Sterility Control): 200 µL broth only. (Validates the absence of media contamination).

    • Positive Control Plate: Run a parallel plate using Rifampin (standard drug) to benchmark assay sensitivity[5].

  • Inoculation : Add 100 µL of the bacterial inoculum to columns 1–11. Seal the plate with parafilm and incubate at 37°C for 5 days.

  • Indicator Addition : On day 5, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to one Growth Control well. Incubate for 24 hours.

  • Readout : If the control well turns pink, add the indicator reagents to all remaining wells and incubate for an additional 24 hours. The MIC is defined as the lowest drug concentration that prevents the color shift from blue to pink.

Quantitative Data Presentation

The following table summarizes representative quantitative biological data for substituted cyanopyridines, highlighting how specific functional groups (e.g., halogens) impact antimicrobial and anti-tubercular efficacy compared to standard clinical therapeutics[5].

Compound / Scaffold SubstitutionM. tuberculosis H37Rv MIC (µg/mL)S. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)
Cyanopyridine (Unsubstituted) > 50.025.050.0
4-(4-Chlorophenyl) derivative 6.2512.525.0
4-(3,5-Dibromo-4-methoxyphenyl) 3.126.2512.5
Rifampin (Standard Control) 0.25N/AN/A
Ciprofloxacin (Standard Control) N/A1.560.78

Data Interpretation: The introduction of electron-withdrawing halogens (chloro, bromo) on the aryl ring significantly enhances lipophilicity, improving penetration through the lipid-rich mycobacterial cell wall and lowering the MIC values.

References

  • ANTIMICROBIAL, ANTIFUNGAL, LARVICIDAL, AND ANTIOXIDANT ACTIVITY OF FRESHLY PREPARED CYANOPYRIDINE DERIVATIVES Source: Rasayan Journal of Chemistry URL: [Link]

  • SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS OF CYANOPYRIDINE DERIVATIVES: A REVIEW Source: Journal of Pharmaceutical Research / Googleapis URL: [Link]

  • Synthesis and antimicrobial activity of some new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms Source: Indian Journal of Chemistry (SciSpace) URL: [Link]

  • Synthesis of New Cyanopyridine Scaffolds and their Biological Activities Source: PubMed / NIH URL: [Link]

  • Synthesis of Isoxazoles and Cyanopyridines Bearing Benzo(b)thiophene Nucleus as Potential Antitubercular and Antimicrobial Agents Source: Journal of Sciences, Islamic Republic of Iran (SID.ir) URL:[Link]

  • Ultrasound-assisted one-pot four-component synthesis of novel 2-amino-3-cyanopyridine derivatives bearing 5-imidazopyrazole scaffold and their biological broadcast Source: PubMed / NIH URL:[Link]

Sources

Application

Application Note: One-Pot Multicomponent Synthesis of 2-Amino-3-Cyanopyridine Derivatives Using Novel Catalysts

Executive Summary 2-Amino-3-cyanopyridine derivatives are privileged scaffolds in medicinal chemistry, exhibiting potent biological activities including1[1]. Historically, synthesizing these heterocycles required multi-s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-cyanopyridine derivatives are privileged scaffolds in medicinal chemistry, exhibiting potent biological activities including1[1]. Historically, synthesizing these heterocycles required multi-step protocols, toxic solvents (e.g., benzene or toluene), and prolonged reaction times, often resulting in suboptimal yields[1].

This application note details the transition toward Green Chemistry via one-pot, four-component reactions (MCRs). By leveraging novel catalytic systems—ranging from nanostructured phosphates to organic amino acids—researchers can achieve highly functionalized pyridines with exceptional atom economy, scalability, and environmental sustainability[2][3].

Mechanistic Causality: The Four-Component Cascade

The synthesis of 2-amino-3-cyanopyridines via a four-component reaction (aldehyde, malononitrile, ketone, and ammonium acetate) is a masterclass in cascade reactivity. Understanding the causality of this mechanism is critical for troubleshooting and optimizing yields.

  • Knoevenagel Condensation : The reaction initiates with the catalyst-facilitated condensation of the aromatic aldehyde and malononitrile. The catalyst polarizes the carbonyl group, making it highly electrophilic. This allows the deprotonated malononitrile to attack, forming an electrophilic4[4].

  • Enamine Formation : Concurrently, the ketone (e.g., acetophenone) reacts with ammonium acetate (the nitrogen source) to form a nucleophilic enamine (Intermediate B)[5].

  • Michael Addition : The nucleophilic enamine undergoes a 5 to the electron-deficient alkene of the arylidene malononitrile, forming a highly functionalized acyclic adduct (Intermediate C)[5].

  • Cyclization & Aromatization : This acyclic adduct undergoes rapid intramolecular cyclization to form a dihydropyridine intermediate. Subsequent isomerization and oxidative aromatization (driven by the thermodynamic stability of the pyridine ring) yield the final 2-amino-3-cyanopyridine[5].

Mechanism Aldehyde Aromatic Aldehyde Knoevenagel Intermediate A (Arylidenemalononitrile) Aldehyde->Knoevenagel Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel Ketone Acetophenone Enamine Intermediate B (Enamine) Ketone->Enamine Condensation Ammonia Ammonium Acetate Ammonia->Enamine Michael Intermediate C (Michael Adduct) Knoevenagel->Michael Michael Addition Enamine->Michael Cyclization Dihydropyridine (Cyclized Intermediate) Michael->Cyclization Intramolecular Cyclization Product 2-Amino-3-cyanopyridine (Final Product) Cyclization->Product Oxidation / Aromatization

Caption: Mechanistic pathway for the 4-component synthesis of 2-amino-3-cyanopyridines.

Comparative Analysis of Novel Catalytic Systems

The choice of catalyst dictates the reaction conditions (aqueous vs. solvent-free), temperature, and recyclability. The table below summarizes field-proven novel catalysts that have revolutionized this multicomponent reaction.

Catalyst SystemCatalyst LoadingReaction MediumTemp (°C)Time (min)Yield (%)Recyclability
Na₂CaP₂O₇ Nanoparticles 10 mol%Solvent-free8015–3084–94Up to 5 cycles
Zinc Zirconium Phosphate (ZPZn) VariableSolvent-free80–100<60ExcellentUp to 6 cycles
L-Proline 10 mol%Aqueous (H₂O)604093Up to 4 cycles
Copper on Charcoal (Cu/C) 2 mol%Solvent-free / Mild11060–120Good–ExcellentUp to 8 cycles

Standardized Experimental Protocols

To ensure self-validating and reproducible results, two distinct protocols are provided: an aqueous green synthesis and a solvent-free nanoparticle-catalyzed synthesis.

Protocol A: Aqueous Green Synthesis using L-Proline

Causality Note : Water is an ideal green solvent, but organic substrates often suffer from poor solubility.3; its secondary amine and carboxylic acid groups activate the carbonyl substrates via iminium/enamine intermediates while enhancing phase transfer in the aqueous medium[3].

  • Preparation : In a 50 mL round-bottom flask, add the aromatic aldehyde (10 mmol), acetophenone (10 mmol), malononitrile (10 mmol), and ammonium acetate (10 mmol)[3].

  • Catalyst Addition : Add L-proline (10 mol%) and suspend the mixture in 5 mL of distilled water[3].

  • Reaction : Stir the mixture magnetically at 60 °C. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an appropriate eluent (reaction is typically complete within 40 minutes)[3].

  • Isolation : Upon completion, cool the mixture to room temperature. The crude product will precipitate out of the aqueous phase. Filter the solid residue under vacuum[3].

  • Purification & Recovery : Recrystallize the crude solid from hot ethanol to obtain the pure 2-amino-3-cyanopyridine derivative. The aqueous filtrate containing the L-proline catalyst can be recycled directly for subsequent runs (up to 4 times without significant yield loss)[3].

Protocol B: Solvent-Free Synthesis using Na₂CaP₂O₇ Nanoparticles

Causality Note : Solvent-free conditions rely on the thermal melting of substrates or eutectic mixing. The high surface area of the 2 provides abundant Lewis acid/base sites that intimately interact with the neat reagents, driving the reaction forward without the need for mass-transfer-limiting solvents[2].

  • Preparation : In a mortar or a suitable solvent-free reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), acetophenone (1 mmol), and ammonium acetate (1.5 mmol)[2].

  • Catalyst Addition : Add the nanostructured Na₂CaP₂O₇ catalyst (optimized loading, typically 10-15 mg)[2].

  • Reaction : Heat the neat mixture at 80 °C under continuous stirring or grinding. Monitor via TLC (typically 15–30 minutes)[2].

  • Isolation : Cool the mixture to room temperature. Add hot ethanol to dissolve the organic products, leaving the heterogeneous Na₂CaP₂O₇ catalyst suspended[2].

  • Purification & Recovery : Filter the hot mixture to recover the solid catalyst (which can be washed, dried, and reused). Concentrate the ethanol filtrate under reduced pressure and recrystallize to afford the pure product[2].

Workflow Step1 1. Reagent Mixing (4 Components) Step2 2. Catalyst Addition (e.g., L-Proline) Step1->Step2 Step3 3. Heating & Stirring (60-80°C) Step2->Step3 Step4 4. Catalyst Recovery (Filtration) Step3->Step4 Step5 5. Purification (Recrystallization) Step4->Step5

Caption: Step-by-step experimental workflow for the one-pot multicomponent synthesis.

References

  • Achagar, R. (2022). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. MDPI.
  • Karimi, H. (2024). One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions.
  • Khalifeh, R., & Ghamari, M. (2015). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society.
  • Masram, L. B., et al. (2023). L-Proline assisted expeditious and efficient methodology for the preparation of 2-amino-3-cyanopyridines under aqueous condition. Indian Academy of Sciences / J. Chem. Sci.
  • Ghorbani-Vaghei, R., et al. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Académie des sciences.
  • Revue Roumaine de Chimie. A Concise Route for the One-Pot Multi-Component Synthesis of 4,6-Disubstituted 2-Aminopyridine-3-Carbonitriles.
  • PMC / NIH. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common issues in 4-(4-Cyanopyridin-2-yl)benzoic acid synthesis

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Cyanopyridin-2-yl)benzoic acid. As a Senior Application Scientist, my goal is to provide not just a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Cyanopyridin-2-yl)benzoic acid. As a Senior Application Scientist, my goal is to provide not just a protocol, but a comprehensive troubleshooting resource grounded in mechanistic principles and practical experience. This document will address common challenges encountered during the synthesis, offering logical solutions to enhance yield, purity, and reproducibility.

I. Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach

The most common and versatile method for the synthesis of 4-(4-Cyanopyridin-2-yl)benzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between a halogenated pyridine derivative and a boronic acid derivative of benzoic acid.

The recommended precursors for this synthesis are 2-chloro-4-cyanopyridine and 4-carboxyphenylboronic acid .

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Purification cluster_product Final Product 2-chloro-4-cyanopyridine 2-chloro-4-cyanopyridine Reaction_Vessel Pd Catalyst Base Solvent Heat 2-chloro-4-cyanopyridine->Reaction_Vessel 4-carboxyphenylboronic_acid 4-carboxyphenylboronic_acid 4-carboxyphenylboronic_acid->Reaction_Vessel Aqueous_Workup Aqueous Work-up Reaction_Vessel->Aqueous_Workup Recrystallization Recrystallization Aqueous_Workup->Recrystallization Final_Product 4-(4-Cyanopyridin-2-yl)benzoic acid Recrystallization->Final_Product

Caption: General workflow for the synthesis of 4-(4-Cyanopyridin-2-yl)benzoic acid.

II. Detailed Experimental Protocol

This protocol is a robust starting point. Depending on your specific laboratory conditions and reagent purity, optimization may be necessary.

Materials:

  • 2-chloro-4-cyanopyridine

  • 4-carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more advanced phosphine ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol

  • Activated carbon (optional)

Procedure:

  • Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-cyanopyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Preparation: In a separate small flask, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of anhydrous 1,4-dioxane until a homogeneous solution is formed.

  • Inert Atmosphere: Evacuate and backfill the main reaction flask with an inert gas (Argon or Nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add the catalyst solution to the main reaction flask via syringe. Then, add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water and ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer with 1M HCl, followed by water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization. A common solvent system is an ethanol/water mixture.[1][2][3][4][5]

    • Dissolve the crude solid in a minimal amount of hot ethanol. If needed, add a small amount of activated carbon to decolorize the solution and hot filter.

    • Slowly add hot water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

III. Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

A. Reaction Inefficiency and Low Yield

Q1: My reaction is very slow or has stalled, with starting materials remaining. What should I do?

A1: This is a common issue often related to catalyst activity, base effectiveness, or reaction conditions.

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas.[6] If you suspect catalyst deactivation, consider using a more robust pre-catalyst or a ligand that protects the palladium center.

  • Insufficient Base: The base is crucial for activating the boronic acid for transmetalation.[6] Use anhydrous potassium carbonate and ensure it is finely powdered for better dispersion. In some cases, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be beneficial.

  • Low Temperature: For less reactive aryl chlorides, a higher reaction temperature may be required. You can try increasing the temperature to the reflux temperature of 1,4-dioxane (~101 °C).

  • Ligand Choice: While triphenylphosphine is a standard ligand, more electron-rich and bulky phosphine ligands like SPhos or XPhos can significantly improve the rate and efficiency of the coupling with challenging substrates.

Q2: My yield is consistently low, even after optimizing the reaction conditions. What else could be the problem?

A2: If the reaction appears to go to completion but the isolated yield is low, consider issues with the work-up and purification.

  • Product Solubility: 4-(4-Cyanopyridin-2-yl)benzoic acid has both a basic nitrogen and an acidic carboxylic acid group, making its solubility pH-dependent. During the aqueous work-up, ensure the pH is adjusted appropriately to keep your product in the organic phase. An acidic wash (e.g., with 1M HCl) will protonate the pyridine nitrogen, but the carboxylic acid will remain protonated and largely in the organic layer. Avoid basic washes which will deprotonate the carboxylic acid and pull the product into the aqueous layer as its carboxylate salt.

  • Incomplete Precipitation/Crystallization: During recrystallization, ensure the solution is sufficiently concentrated before cooling. Cooling too rapidly can lead to the formation of fine, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

B. Common Impurities and Side Products

Q3: I see a significant amount of a non-polar byproduct in my crude NMR. What could it be?

A3: This is likely a homocoupling product.

  • 4,4'-Biphenyldicarboxylic acid: This impurity arises from the oxidative homocoupling of 4-carboxyphenylboronic acid. It is often less soluble than the desired product and can sometimes co-crystallize.

    • Cause: The presence of oxygen can promote this side reaction.

    • Solution: Rigorous degassing of solvents and maintaining a strict inert atmosphere are crucial. Using a slight excess of the aryl halide (2-chloro-4-cyanopyridine) can also help to consume the boronic acid before it has a chance to homocouple.

  • 2,2'-bis(4-cyanopyridine): Homocoupling of the 2-chloro-4-cyanopyridine can also occur, though it is generally less common than boronic acid homocoupling.

Q4: My mass spectrometry results show a peak corresponding to the loss of the cyano group or the carboxylic acid group. Is this possible?

A4: Yes, these are known side reactions, though they are typically minor under optimized Suzuki conditions.

  • Protodeborylation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of benzoic acid.[7]

    • Cause: This is often promoted by elevated temperatures and prolonged reaction times, especially if the catalytic cycle is slow.

    • Solution: Use of boronic esters (e.g., pinacol esters) can sometimes mitigate this issue. Optimizing the reaction to proceed faster will also reduce the likelihood of this side reaction.

  • Decarboxylation: The carboxylic acid group on the boronic acid or the final product can be lost as CO₂ under harsh thermal conditions.[8][9][10][11][12]

    • Cause: High reaction temperatures (>120-140 °C) can promote decarboxylation, especially in the presence of certain metal catalysts.

    • Solution: Maintain the reaction temperature at or below 100 °C. If higher temperatures are needed, consider using a more active catalyst system that allows for lower reaction temperatures.

  • Hydrolysis of the Cyano Group: The cyano group can be hydrolyzed to an amide or a carboxylic acid under strongly acidic or basic conditions, particularly at elevated temperatures during work-up or the reaction itself.[13][14][15]

    • Cause: Prolonged exposure to strong acid or base, especially with heating.

    • Solution: Use milder conditions during the work-up. If an acidic wash is performed, do it at room temperature and do not let the layers sit for an extended period. The Suzuki reaction itself is basic, but the carbonate base is generally not strong enough to cause significant nitrile hydrolysis under the reaction conditions.

Troubleshooting_Tree Start Low Yield or Impure Product Check_Reaction_Completion Reaction Incomplete? (TLC/LC-MS) Start->Check_Reaction_Completion Check_Purity Reaction Complete, but Impure? Check_Reaction_Completion->Check_Purity No Optimize_Reaction Optimize Reaction: - Check inert atmosphere - Check base quality - Increase temperature - Change ligand/catalyst Check_Reaction_Completion->Optimize_Reaction Yes Homocoupling Homocoupling Byproduct? Check_Purity->Homocoupling Optimize_Workup Optimize Work-up: - Adjust pH carefully - Avoid prolonged heating Optimize_Purification Optimize Purification: - Choose appropriate  recrystallization solvent - Slow cooling Optimize_Workup->Optimize_Purification Homocoupling->Optimize_Reaction Yes Other_Side_Products Other Side Products? Homocoupling->Other_Side_Products No Other_Side_Products->Optimize_Reaction Yes Other_Side_Products->Optimize_Workup No

Caption: A decision tree for troubleshooting common synthesis issues.

C. Purification and Characterization

Q5: My product is an off-white or yellowish solid. How can I improve the color?

A5: The color is likely due to residual palladium catalyst or trace impurities.

  • Palladium Removal: After the reaction, you can treat the crude product in solution with activated carbon to adsorb residual palladium species. Be aware that this can sometimes reduce your yield.

  • Recrystallization: A careful recrystallization is often sufficient to remove colored impurities.[2][3][4][5] Ensure you are using the minimum amount of hot solvent to dissolve the product, as using too much will result in a lower recovery.

Q6: How can I confirm the identity and purity of my final product?

A6: Standard analytical techniques should be used.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the pyridine and benzene rings. The aromatic region will be complex, but you should be able to integrate to the correct number of protons.

  • ¹³C NMR: The carbon NMR will show the characteristic nitrile carbon signal (typically around 118-120 ppm) and the carboxylic acid carbonyl carbon (around 165-170 ppm).

  • Mass Spectrometry: This will confirm the molecular weight of the product.

  • Melting Point: A sharp melting point is a good indicator of purity.

Table 1: Summary of Potential Side Products and Mitigation Strategies

Side Product/ImpurityStructureCommon CauseMitigation Strategy
4,4'-Biphenyldicarboxylic acid(HOOC-C₆H₄)₂Oxidative homocoupling of boronic acidRigorous degassing, strict inert atmosphere
Benzoic acidC₆H₅COOHProtodeborylation of boronic acidOptimize reaction time, consider boronic esters
4-CyanopyridineC₆H₄N(CN)Dehalogenation of 2-chloro-4-cyanopyridineEnsure anhydrous conditions, avoid certain amine bases
4-(4-(Aminocarbonyl)pyridin-2-yl)benzoic acidC₁₃H₁₀N₂O₃Hydrolysis of the cyano groupMild work-up conditions (avoid prolonged heat/strong acid/base)
2-Phenyl-4-cyanopyridineC₁₂H₈N₂Decarboxylation of the final product or starting materialAvoid excessive reaction temperatures (>120 °C)

IV. References

  • Supporting information - Rsc.org. (n.d.). Retrieved March 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved March 7, 2026, from [Link]

  • Siskin, M., & Brons, G. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(2), 494–501.

  • Wang, D., & Jia, T. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 23831-23835.

  • Wang, D., & Jia, T. (2021). Decarboxylative Hydroxylation of Benzoic Acids. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 7, 2026, from [Link]

  • Gooßen, L. J., & Koley, D. (2010). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF 2. Beilstein Journal of Organic Chemistry, 6, 43.

  • The Suzuki-Miyaura reactions of halopyridines and the side products. - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • RSC Publishing. (n.d.). Protodecarboxylation of benzoic acids under radical conditions. Retrieved March 7, 2026, from [Link]

  • The hydrolysis reactions of nitriles via C−N bond cleavage. - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved March 7, 2026, from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). Benzoic acid, 4-heptyl-, 4-cyanophenyl ester. Retrieved March 7, 2026, from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved March 7, 2026, from [Link]

  • Eureka | Patsnap. (2022, May 27). Purification method of 4-cyanopyridine. Retrieved March 7, 2026, from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved March 7, 2026, from [Link]

  • Molecules. (2014). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved March 7, 2026, from [Link]

  • Recrystallization 2. (n.d.). Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). CN1188396C - A new method for preparing 4-(4-pyridyl)benzoic acid or its salt. Retrieved March 7, 2026, from

  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Scribd. (n.d.). Recrystallization of Benzoic Acid Guide | PDF | Solubility | Solvent. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved March 7, 2026, from [Link]

Sources

Optimization

Effective purification techniques for crude 4-(4-Cyanopyridin-2-yl)benzoic acid

Welcome to the Technical Support Center for the purification of 4-(4-Cyanopyridin-2-yl)benzoic acid . As an amphoteric molecule containing a basic pyridine ring, an acidic carboxylic acid, and a base/acid-sensitive cyano...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 4-(4-Cyanopyridin-2-yl)benzoic acid .

As an amphoteric molecule containing a basic pyridine ring, an acidic carboxylic acid, and a base/acid-sensitive cyano group, this compound presents unique isolation challenges—particularly when synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling. This guide is engineered for drug development professionals and synthesizes physicochemical principles with field-validated methodologies to ensure high-purity recovery while strictly controlling trace metal contamination.

I. Physicochemical Profiling & Purification Workflow

To successfully purify this compound, we must exploit its amphoteric nature. The molecule possesses two ionizable centers:

  • Benzoic Acid Moiety: pKa ≈ 4.2

  • Pyridine Nitrogen: The basicity is heavily attenuated by the strongly electron-withdrawing 4-cyano group (Hammett

    
     = +0.66) and the 2-aryl substitution. This drops the conjugate acid pKa to approximately 1.5 to 2.0 .
    

Causality in Design: Because the molecule is protonated at pH < 1.5 and deprotonated at pH > 4.5, its isoelectric point (pI) —the pH at which it exists as a neutral zwitterion and is least soluble in water—is strictly near pH 3.0 . Our workflow relies on targeted acid-base extraction to remove non-polar impurities, followed by precise isoelectric precipitation 1.

Purification Crude Crude Reaction Mixture (Contains Pd, Unreacted SMs) PdScavenge Palladium Scavenging (MP-TMT Resin, 40°C) Crude->PdScavenge Filtration Filtration & Concentration PdScavenge->Filtration BaseDissolution Aqueous Base Dissolution (pH 8.5, NaHCO3) Filtration->BaseDissolution OrgWash Organic Wash (EtOAc to remove non-polars) BaseDissolution->OrgWash pIPrecipitation Isoelectric Precipitation (Adjust pH to 3.0 with HCl) OrgWash->pIPrecipitation Recrystallization Recrystallization (EtOH/H2O) pIPrecipitation->Recrystallization Pure Pure 4-(4-Cyanopyridin-2-yl)benzoic acid (>99% Purity, <10 ppm Pd) Recrystallization->Pure

Fig 1. Optimized purification workflow for 4-(4-Cyanopyridin-2-yl)benzoic acid.

II. Troubleshooting & FAQs

Q1: My final product has a persistent impurity with a higher mass (+18 Da) observed on LC-MS. What happened? The Causality: A mass increase of +18 Da indicates that the nitrile group (-C≡N) has been hydrolyzed to a primary amide (-CONH2). Nitriles are susceptible to hydration under strongly basic or strongly acidic conditions, especially at elevated temperatures. The Fix: During the base-dissolution step, do not use strong bases like NaOH or KOH . Instead, use a mild base like 5% aqueous


 (pH ~8.5) and keep the temperature below 25 °C. When acidifying to precipitate the product, use 1 M HCl dropwise and maintain the solution in an ice bath to prevent acid-catalyzed hydrolysis.

Q2: I am losing a significant amount of product in the aqueous filtrate during precipitation. How can I improve recovery? The Causality: You are likely missing the isoelectric point. If you only acidify to pH 5.0, a significant portion of the compound remains soluble as the benzoate salt. If you over-acidify to pH 1.0, the pyridine nitrogen protonates, pulling the compound back into the aqueous phase as a pyridinium chloride salt. The Fix: Use a calibrated pH meter rather than pH paper. Titrate the aqueous solution strictly to pH 3.0 – 3.2 . At this exact window, the molecule is electrically neutral and will crash out as a thick white/off-white precipitate.

Q3: Palladium levels in my isolated solid are still >500 ppm after recrystallization. How do I reach pharmaceutical intermediate limits (<10 ppm)? The Causality: Both the pyridine nitrogen and the cyano group are excellent ligands for transition metals. They actively chelate residual palladium from the Suzuki coupling, causing the metal to co-precipitate and co-crystallize with your product. Standard recrystallization cannot break this coordinate bond. The Fix: You must introduce a pre-precipitation scavenging step using a functionalized resin that has a higher affinity for Pd than your product. Microporous polystyrene-bound trimercaptotriazine (MP-TMT) has been proven to selectively strip Pd out of biaryl reaction mixtures, leaving the product intact 2.

III. Quantitative Data: Palladium Scavenging Strategies

To select the optimal palladium removal method, review the comparative data below. Scavenging should be performed on the crude organic mixture prior to aqueous workup.

Table 1: Efficacy of Pd Scavengers in Biaryl Pyridine Systems

Scavenger TypeLoading (equiv to Pd)Contact Time / TempResidual Pd (ppm)Product Recovery (%)
None (Celite Filtration) N/AN/A~4,10095%
Silica-Thiol (Si-SH) 5 eq4 h / 40 °C4588%
MP-TMT Resin 5 eq12 h / 40 °C< 592%
DBS-Hydrazide Hydrogel 10 wt%2 h / 25 °C< 194%

Data synthesized from standard pharmaceutical scavenging screens. MP-TMT is recommended for standard batch processing, while hybrid hydrogels offer cutting-edge sub-ppm clearance 3.

IV. Validated Experimental Protocols

Protocol A: Palladium Scavenging and Isoelectric Precipitation

This protocol is self-validating: a successful organic wash will remain clear, while reaching the correct pH will result in an immediate, opaque suspension.

  • Scavenging: Dissolve the crude reaction mixture in THF (10 volumes). Add MP-TMT resin (5 equivalents relative to the initial Pd catalyst load). Stir the suspension at 40 °C for 12 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the resin and sequestered Pd. Wash the filter cake with 2 volumes of fresh THF.

  • Solvent Swap: Concentrate the filtrate under reduced pressure to a thick oil.

  • Base Dissolution: Resuspend the residue in 5% aqueous

    
     (15 volumes). Stir vigorously for 30 minutes at room temperature. The target compound will dissolve as the sodium benzoate salt.
    
  • Organic Wash: Transfer to a separatory funnel. Wash the aqueous layer with Ethyl Acetate (3 × 5 volumes). Self-Validation: Discard the organic layers; this removes unreacted boronic acids and homocoupled neutral impurities.

  • Isoelectric Precipitation (Critical Step): Transfer the aqueous layer to a flask and cool to 5 °C in an ice bath. Insert a calibrated pH probe. Slowly add 1 M HCl dropwise under vigorous stirring until the pH reaches exactly 3.0 .

  • Isolation: Stir the resulting thick white suspension for 1 hour at 5 °C to ensure complete precipitation. Filter through a Büchner funnel, wash the cake with ice-cold water (2 × 2 volumes), and dry under vacuum at 45 °C overnight.

Protocol B: Final Polish via Recrystallization

For removing trace organic impurities and achieving >99.5% purity.

  • Dissolution: Suspend the dried precipitate from Protocol A in anhydrous ethanol (10 volumes) 4.

  • Heating: Heat the suspension to reflux (78 °C). If the solid does not completely dissolve, add water dropwise (up to 1.5 volumes maximum) until the solution becomes completely clear.

  • Crystallization: Remove from heat and allow the solution to cool ambiently to room temperature over 4 hours. Do not crash-cool, as this will trap impurities in the crystal lattice.

  • Harvesting: Once at room temperature, transfer the flask to an ice bath (0 °C) for 2 hours to maximize yield. Filter the crystalline solid, wash with 1 volume of cold ethanol, and dry under high vacuum.

V. References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development (ACS Publications). Available at:[Link]

  • Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science (RSC Publishing). Available at:[Link]

  • 3-(4-Pyridyl)benzoic acid. Acta Crystallographica Section E (ResearchGate). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stability and Troubleshooting Guide for 4-(4-Cyanopyridin-2-yl)benzoic acid

Welcome to the Technical Support Center for 4-(4-Cyanopyridin-2-yl)benzoic acid (CAS: 648898-11-7) . As a bifunctional building block widely utilized in the synthesis of pharmaceuticals (such as HIF-prolyl hydroxylase in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(4-Cyanopyridin-2-yl)benzoic acid (CAS: 648898-11-7) . As a bifunctional building block widely utilized in the synthesis of pharmaceuticals (such as HIF-prolyl hydroxylase inhibitors) and advanced materials, maintaining the chemical integrity of this compound is critical. The presence of an electrophilic nitrile, a basic pyridine nitrogen, and a carboxylic acid creates a complex stability profile.

This guide provides mechanistic insights, field-proven troubleshooting FAQs, and self-validating analytical protocols to ensure the reliability of your experimental workflows.

Mechanistic Overview of Degradation Pathways

The degradation of 4-(4-Cyanopyridin-2-yl)benzoic acid is primarily driven by the reactivity of the cyanopyridine moiety. The electron-withdrawing nature of the pyridine ring significantly increases the electrophilicity of the cyano carbon, making it highly susceptible to nucleophilic attack and environmental stress.

  • Hydrolysis (Nitrile to Amide/Acid): Under aqueous acidic or basic conditions, the cyano group undergoes consecutive first-order hydrolysis. It first converts to a carboxamide intermediate and subsequently to a fully hydrolyzed dicarboxylic acid. Elevated temperatures exponentially accelerate this process[1].

  • N-Oxidation: The basic pyridine nitrogen can be oxidized by trace peroxides in solvents or ambient reactive oxygen species to form a pyridine N-oxide. This alters the compound's solubility, drastically reduces its pKa, and poisons transition metal catalysts[2].

  • Photochemical Rearrangement: Exposure to UV light can trigger the photochemical rearrangement of pyridine N-oxides into transient oxaziridine intermediates, leading to complex, intractable product mixtures[3].

G Start 4-(4-Cyanopyridin-2-yl) benzoic acid (Intact) Amide Amide Intermediate (Partial Hydrolysis) Start->Amide H2O, Base/Acid (Hydrolysis) NOxide Pyridine N-Oxide (Oxidation) Start->NOxide Peroxides / O3 (Oxidation) DiAcid Dicarboxylic Acid (Complete Hydrolysis) Amide->DiAcid H2O, Heat (Further Hydrolysis) Photo Oxaziridine Intermediate (Photodegradation) NOxide->Photo UV Light (hv)

Mechanistic degradation pathways of 4-(4-Cyanopyridin-2-yl)benzoic acid under stress.

Troubleshooting & FAQs

Q1: I am observing a new peak with a lower retention time on my reverse-phase HPLC. What is happening? Root Cause: You are likely observing the hydrolysis of the cyano group to an amide or carboxylic acid. Because these degradation products are more polar than the parent nitrile, they elute earlier on a standard C18 reverse-phase column. Causality: The 4-position of the pyridine ring is highly electron-deficient. When stored in protic solvents (like methanol or water) with trace base or acid, nucleophilic addition occurs rapidly at the cyano carbon[1]. Solution: Store stock solutions in anhydrous, aprotic solvents like DMSO or DMF at -20°C. If aqueous buffers are required for your assay, prepare them fresh immediately before use and maintain the pH strictly between 6.0 and 7.5.

Q2: My cross-coupling reaction yields are inconsistent, and MS analysis shows an unexpected M+16 peak. How do I prevent this? Root Cause: The M+16 peak is the classic mass spectrometry signature of Pyridine N-oxide formation[2]. Causality: Pyridine rings are highly susceptible to oxidation by peroxides, which naturally form in aging ethereal solvents (e.g., THF, dioxane) commonly used in Suzuki or Sonogashira couplings. The N-oxide formation drastically reduces the basicity of the pyridine ring and alters coordination dynamics, effectively poisoning your palladium or copper catalysts. Solution: Always use freshly distilled, peroxide-free solvents. If storing the solid compound long-term, keep it under an inert atmosphere (Argon or N2) in the dark, as N-oxides can further undergo photochemical degradation into oxaziridines[3].

Q3: Can I use strong bases like NaOH or KOH to dissolve the compound via its benzoic acid moiety? Root Cause: While strong bases will deprotonate the benzoic acid and increase aqueous solubility, they will simultaneously catalyze the destruction of the cyano group. Causality: Hydroxide ions (


) are strong nucleophiles. The activation energy for cyanopyridine hydrolysis is relatively low, and excess base drives the reaction irreversibly toward the dicarboxylic acid[1].
Solution:  Use milder bases (e.g., sodium bicarbonate) or organic bases (e.g., triethylamine, DIPEA) to form the carboxylate salt. Monitor the dissolution process closely and avoid prolonged exposure to high pH environments.

Quantitative Stability Profile

To aid in experimental planning, the following table summarizes the expected stability of 4-(4-Cyanopyridin-2-yl)benzoic acid under various stress conditions.

Stress ConditionReagent / EnvironmentTemp (°C)TimePrimary Degradation ProductExpected Degradation (%)
Aqueous Base 0.1 M NaOH (aq)25°C24hDicarboxylic Acid> 80%
Aqueous Acid 0.1 M HCl (aq)60°C24hCarboxamide / Diacid40 - 60%
Oxidation 3%

in MeOH
25°C24hPyridine N-Oxide> 90%
Photolytic UV Light (254 nm)25°C48hOxaziridine / Complex15 - 30%
Thermal (Solid) Ambient Air60°C7 DaysNone (Stable)< 1%

Self-Validating Experimental Protocols

To ensure absolute trust in your analytical results, you must establish a self-validating forced degradation protocol. This ensures your HPLC/LC-MS method is "stability-indicating"—meaning it has the resolving power to separate the intact parent compound from all potential degradation products without causing artifactual degradation during the analysis itself.

Protocol: Stability-Indicating Forced Degradation Assay

Workflow Prep Prepare 1 mg/mL Stock (DMSO) Stress Apply Stress (Acid/Base/Heat/UV) Prep->Stress Quench Quench Reaction (Neutralize/Dilute) Stress->Quench Analyze HPLC-UV/MS Analysis Quench->Analyze Validate Identify Peaks & Validate Stability Analyze->Validate

Self-validating workflow for forced degradation and stability-indicating HPLC analysis.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 4-(4-Cyanopyridin-2-yl)benzoic acid in anhydrous DMSO to a concentration of 1.0 mg/mL. Causality: DMSO ensures complete dissolution without acting as a nucleophile, establishing a stable baseline.

  • Base Hydrolysis Stress:

    • Transfer 500 µL of the stock solution to a glass vial.

    • Add 500 µL of 0.1 M NaOH and incubate at room temperature for 4 hours.

    • Critical Quenching Step: Add exactly 500 µL of 0.1 M HCl to neutralize the solution. Causality: Injecting highly basic solutions onto a silica-based C18 column will dissolve the stationary phase, causing peak tailing and artifactual on-column hydrolysis. Neutralization is a mandatory self-validating step.

  • Oxidative Stress:

    • Transfer 500 µL of the stock solution to a glass vial.

    • Add 500 µL of 3%

      
       and incubate at room temperature in the dark for 4 hours.
      
    • Critical Quenching Step: Add 100 µL of 10% sodium thiosulfate to quench residual peroxides. Causality: Unquenched peroxides will continue to oxidize the compound inside the autosampler queue, skewing your kinetic degradation data.

  • Control (Blank) Preparation: Prepare a vial with 500 µL DMSO and 500 µL of the respective neutralized stress buffers (without the active compound) to identify system peaks and rule out buffer-related artifacts.

  • Chromatographic Analysis: Inject samples onto a C18 column using a mobile phase gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Causality: The Trifluoroacetic acid (TFA) suppresses the ionization of the benzoic acid moiety, preventing peak smearing and ensuring sharp, quantifiable peak shapes.

References

  • Title: Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water Source: ResearchGate URL: [1]

  • Title: Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives Source: NIH URL: [3]

  • Title: Synthesis of N-oxides of pyridines and related compounds Source: Organic Chemistry Portal URL: [2]

Sources

Optimization

Optimizing reaction conditions for MOF self-assembly with 4-(4-Cyanopyridin-2-yl)benzoic acid

Welcome to the Application Support Center. As researchers transition from simple, symmetric linkers to complex, multifunctional asymmetric ligands like 4-(4-Cyanopyridin-2-yl)benzoic acid (CPBA) , the thermodynamic and k...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers transition from simple, symmetric linkers to complex, multifunctional asymmetric ligands like 4-(4-Cyanopyridin-2-yl)benzoic acid (CPBA) , the thermodynamic and kinetic landscape of Metal-Organic Framework (MOF) self-assembly becomes highly sensitive.

CPBA is a tridendate-capable ligand featuring a hard carboxylate donor (-COOH), a borderline pyridine nitrogen, and a weakly coordinating, reactive cyano group (-C≡N). This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure phase purity and structural integrity in your MOF syntheses.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My synthesis yields an amorphous precipitate instead of crystalline MOF. How do I fix this?

Cause: Amorphous products indicate a kinetic trap. The metal-ligand coordination rate is significantly outpacing the rate of crystal nucleation and growth. Because CPBA has an asymmetric geometry, rapid, irreversible binding leads to disordered polymeric networks. Solution: Implement the Modulator Approach [1]. By introducing a monocarboxylic acid (e.g., acetic acid, formic acid, or benzoic acid) to the reaction mixture, you create a competitive coordination environment. The modulator temporarily binds to the metal nodes (e.g., Zr⁴⁺ or Zn²⁺), slowing down the incorporation of the CPBA ligand[2]. This introduces microscopic reversibility—allowing misaligned bonds to detach and reform correctly (defect healing), which drives the system toward the thermodynamically stable crystalline phase[3].

Q2: NMR analysis of my digested MOF shows the disappearance of the cyano (-C≡N) peak. What happened?

Cause: You are experiencing in-situ ligand transformation (specifically, nitrile hydrolysis). Under standard solvothermal conditions (e.g., in DMF at >120°C), DMF partially decomposes into dimethylamine and carbon monoxide. If hydrated metal salts (like Zn(NO₃)₂·6H₂O) are used, the trace water acts as a nucleophile. The basic environment catalyzes the hydrolysis of your cyano group first into a primary amide (-CONH₂), and eventually into a secondary carboxylate (-COO⁻)[4][5]. Solution: To preserve the cyano group for post-synthetic modification:

  • Lower the reaction temperature to ≤ 85°C.

  • Switch from DMF to strictly anhydrous N,N-Diethylformamide (DEF) or a mixed solvent system like Acetonitrile/Methanol.

  • Use anhydrous metal salts to eliminate internal water sources.

Q3: How do I promote coordination at the pyridine nitrogen without disrupting the carboxylate nodes?

Cause: Hard-Soft Acid-Base (HSAB) mismatch. Hard metals like Zr⁴⁺ will exclusively bind the carboxylate, leaving the pyridine and cyano groups pendant. Solution: Utilize borderline transition metals. Zn²⁺, Co²⁺, and Cu²⁺ have a strong affinity for both the oxygen donors of the carboxylate and the nitrogen donor of the pyridine ring. For mixed-node architectures, consider a sequential synthesis: first synthesize a Zr-based MOF using the carboxylate, then perform post-synthetic metalation (PSM) by infusing a Cu²⁺ or Pd²⁺ salt to bind the pendant pyridine/cyano sites.

Part 2: Quantitative Data & Optimization Tables

Table 1: Modulator Selection Guide for CPBA MOFs

Selecting the right modulator depends on the metal's oxidation state and the desired crystal size[2][3].

ModulatorpKaCompetitivenessRecommended MetalEffect on Crystallization
Formic Acid 3.77HighZr(IV), Ti(IV)Strong defect generation; highly crystalline microcrystals.
Acetic Acid 4.76ModerateZn(II), Co(II)Standard choice; promotes large single crystals.
Benzoic Acid 4.20Moderate (Steric)Cu(II), Zn(II)Slower growth rate; excellent for highly porous architectures.
Trifluoroacetic Acid 0.23Very HighZr(IV)Extreme competition; use sparingly to avoid complete inhibition.
Table 2: Solvent & Temperature Optimization for Nitrile Preservation
Solvent SystemMax Safe Temp (°C)Water ToleranceNitrile Preservation Rate
DMF / H₂O (Standard)120°CHighLow (< 20% intact)
DEF (Anhydrous)100°CLowHigh (> 90% intact)
Acetonitrile / MeOH85°CModerateVery High (> 98% intact)

Part 3: Standardized Experimental Protocols

Protocol A: Modulator-Assisted Solvothermal Synthesis of Zn-CPBA (High Crystallinity)

This protocol utilizes acetic acid to prevent amorphous precipitation.

  • Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of 4-(4-Cyanopyridin-2-yl)benzoic acid (CPBA) in 5 mL of N,N-Dimethylformamide (DMF).

  • Metal Addition: Add 0.1 mmol of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) to the solution. Sonicate for 5 minutes until fully dissolved.

  • Modulation: Add 1.5 mL of glacial Acetic Acid (modulator) to the mixture. Note: The ~150x molar excess of modulator is required to effectively compete with the CPBA carboxylate.

  • Reaction: Seal the vial tightly with a PTFE-lined cap and heat in an isothermal oven at 90°C for 48 hours.

  • Harvesting: Cool to room temperature at a rate of 5°C/hour. Decant the mother liquor and wash the resulting crystals with fresh DMF (3 x 5 mL), followed by Ethanol (3 x 5 mL).

Protocol B: Low-Temperature Synthesis (Preserving the Cyano Group)

This protocol prevents in-situ ligand transformation (nitrile hydrolysis).

  • Preparation: Dissolve 0.1 mmol of CPBA and 0.1 mmol of anhydrous Cobalt(II) Chloride (CoCl₂) in a solvent mixture of 4 mL Acetonitrile and 1 mL Methanol.

  • Base Addition (Careful): Add 10 µL of Triethylamine (TEA) to selectively deprotonate the benzoic acid without inducing nucleophilic attack on the nitrile.

  • Reaction: Seal the vial and heat gently at 75°C for 72 hours.

  • Validation: Digest 5 mg of the washed product in DCl/DMSO-d6 and analyze via ¹H-NMR and IR spectroscopy (look for the sharp -C≡N stretch at ~2230 cm⁻¹).

Part 4: System Workflows & Reaction Pathways

MOF_Troubleshooting Start Analyze MOF PXRD Pattern Amorphous Amorphous / Broad Peaks Start->Amorphous Fast Nucleation Crystalline Highly Crystalline Start->Crystalline Slow Growth Modulator Increase Modulator (e.g., Acetic Acid) Amorphous->Modulator Temp Optimize Temp & Solvent Amorphous->Temp Success Phase Pure MOF Crystalline->Success Modulator->Success Reversible Bonding Temp->Success Defect Healing

Workflow for troubleshooting amorphous MOF products using coordination modulators.

Ligand_Degradation Nitrile Cyano Group (-C≡N) Cond1 H2O / DMF >120°C Nitrile->Cond1 Amide Primary Amide (-CONH2) Cond2 Prolonged Heating Amide->Cond2 Carboxylate Carboxylate (-COO⁻) Cond1->Amide Partial Hydrolysis Cond2->Carboxylate Full Hydrolysis

Solvothermal in-situ ligand transformation pathway of the cyano group to carboxylate.

Part 5: References

  • Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks Source: Chemical Science (RSC Publishing) URL:[Link]

  • Defect-enabling zirconium-based metal–organic frameworks for energy and environmental remediation applications Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Recent advances in the type, synthesis and electrochemical application of defective metal-organic frameworks Source: OAE Publishing Inc. URL:[Link]

  • In Situ Ligand-Transformation-Involved Synthesis of Inorganic–Organic Hybrid Polyoxovanadates as Efficient Heterogeneous Catalysts for the Selective Oxidation of Sulfides Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • Three polyoxometalate-tuned copper complexes based on in situ ligand transformation: syntheses, structures, and properties Source: R Discovery / Separation and Purification Technology URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 4-(4-Cyanopyridin-2-yl)benzoic Acid Production

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with scaling up the production of 4-(4-Cyanopy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with scaling up the production of 4-(4-Cyanopyridin-2-yl)benzoic acid .

Transitioning this molecule from a benchtop Suzuki-Miyaura cross-coupling to a multi-kilogram pilot scale introduces critical challenges, including chemoselectivity (protecting the labile cyano group), biphasic mass transfer, and API-grade palladium remediation. This document provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating standard operating procedure (SOP) to ensure a robust scale-up.

Part 1: Troubleshooting Guides & FAQs

Q1: During scale-up, my LC-MS shows a significant drop in the target product and the appearance of M+18 and M+19 mass peaks. What is happening? A: You are observing cyano group hydrolysis . The nitrile (-CN) moiety on the pyridine ring is highly susceptible to nucleophilic attack by hydroxide ions in aqueous basic conditions. It first hydrates to a primary amide (M+18) and subsequently hydrolyzes to a carboxylic acid (M+19)[1].

  • Mechanistic Causality: In larger reactors, heating and cooling cycles are significantly longer. This prolonged exposure of the cyano group to aqueous base at elevated temperatures exponentially accelerates the hydrolysis rate.

  • Actionable Solution: Abandon strong bases like

    
     or 
    
    
    
    . Switch to a milder base such as Potassium Bicarbonate (
    
    
    ) or Potassium Carbonate (
    
    
    ). Strictly cap the reaction temperature at
    
    
    .

Q2: My isolated product contains >5,000 ppm of residual Palladium. How can I achieve the <10 ppm threshold required for pharmaceutical intermediates without expensive chromatography? A: The most scalable method leverages the inherent structure of your product. Because 4-(4-Cyanopyridin-2-yl)benzoic acid contains a carboxylic acid, it exists as a water-soluble carboxylate salt in the basic reaction mixture.

  • Mechanistic Causality: Palladium often forms stable complexes with the product's heteroatoms (pyridine nitrogen, cyano group) or remains suspended as colloidal Pd black.

  • Actionable Solution: Utilize an acid-base extraction workflow coupled with a chemical scavenger. While the product is dissolved in the basic aqueous layer, wash the aqueous phase with Toluene to extract organic-soluble Pd-ligand complexes. Next, treat the aqueous phase with 20% aqueous Sodium Bisulfite (

    
    ) at 
    
    
    
    for 1 hour. The bisulfite effectively scavenges and reduces residual Pd, dropping levels to
    
    
    [2].

Q3: The reaction stalls at 70% conversion in the 50L reactor, but went to >95% completion in a 500mL flask. Why the discrepancy? A: This is a classic biphasic mass transfer limitation . Suzuki couplings using water-soluble boronic acids and organic-soluble aryl halides occur at the solvent interface.

  • Mechanistic Causality: The surface-area-to-volume ratio of the biphasic mixture decreases dramatically in larger reactors. If your agitation is insufficient, the transmetalation step of the catalytic cycle is starved of the boronic acid partner, stalling the reaction.

  • Actionable Solution: Optimize your impeller design (use a pitched-blade turbine for axial flow) and adjust your solvent ratio. A ternary mixture of Toluene/Ethanol/Water (e.g., 5:1:2) acts as a highly effective system where Ethanol serves as a phase-transfer bridge, significantly improving interfacial mixing without requiring a phase transfer catalyst (PTC).

Q4: I am detecting high levels of benzoic acid in the crude mixture. How do I prevent this? A: This indicates protodeboronation of the 4-carboxyphenylboronic acid.

  • Mechanistic Causality: Boronic acids can undergo base-catalyzed cleavage of the C-B bond, replacing the boronic acid group with a proton. This side reaction competes with the cross-coupling transmetalation step, especially if the oxidative addition complex is slow to form.

  • Actionable Solution: Ensure your 2-chloro-4-cyanopyridine and Pd catalyst are fully dissolved and activated before introducing the boronic acid. Implement a slow, continuous addition of the boronic acid over 2 hours to keep its steady-state concentration low, minimizing homocoupling and protodeboronation.

Part 2: Quantitative Troubleshooting Metrics

Use the following data matrix to benchmark your scale-up parameters against optimized pilot-scale conditions.

ParameterBench Scale (10g)Optimized Pilot Scale (1kg)Mechanistic Rationale & Troubleshooting Impact
Base Selection

(2.5 eq)

(3.0 eq)
Milder base completely mitigates cyano group hydrolysis during extended heating cycles.
Solvent System Dioxane /

(4:1)
Toluene / EtOH /

(5:1:2)
Eliminates peroxide formation risks; EtOH bridges the biphasic gap to solve mass transfer stalling.
Pd Catalyst

(5 mol%)

(1 mol%)
Bidentate ligand prevents catalyst degradation; lower loading reduces downstream scavenging burden.
Boronic Acid Addition Bolus (All at once)Continuous feed (Over 2h)Suppresses protodeboronation and homocoupling by maintaining a low steady-state concentration.
Pd Scavenging Silica column chromatography

aqueous wash
Drops Pd from ~8,000 ppm to <100 ppm prior to precipitation, enabling API-grade purity.

Part 3: Visualizations

Workflow A 1. Reaction: Suzuki Coupling (Toluene/EtOH/H2O, KHCO3) B 2. Phase Separation (Product in Aq. Layer as K+ Salt) A->B C 3. Organic Wash (Toluene: Removes Ligands/Byproducts) B->C D 4. Pd Scavenging (20% NaHSO3 Treatment at 60°C) C->D E 5. Acidification (Add 6M HCl to pH 3.0) D->E F 6. Product Precipitation (Insoluble Free Carboxylic Acid) E->F G 7. Filtration & Vacuum Drying (API Grade Product) F->G

Fig 1: Self-validating scale-up workflow utilizing acid-base extraction for purification.

LogicTree Issue Yield or Purity Drop on Scale-Up Hydrolysis Cyano Hydrolysis (Amide/Acid Peaks) Issue->Hydrolysis Pd High Pd Residue (>10 ppm) Issue->Pd MassTransfer Stalled Reaction (Biphasic Issue) Issue->MassTransfer Sol1 Use KHCO3 base Keep Temp ≤75°C Hydrolysis->Sol1 Sol2 NaHSO3 Aq. Wash Thiol Scavenger Pd->Sol2 Sol3 Add EtOH co-solvent Optimize Agitation MassTransfer->Sol3

Fig 2: Troubleshooting logic tree for common Suzuki-Miyaura scale-up bottlenecks.

Part 4: Standard Operating Procedure (1 kg Scale-Up)

This protocol is designed as a self-validating system . At each critical junction, physical or analytical checkpoints confirm the success of the previous step, preventing the cascading of errors.

Step 1: Reaction Setup

  • Charge a 20L jacketed reactor with 2-chloro-4-cyanopyridine (1.00 kg, 1.0 eq), 4-carboxyphenylboronic acid (1.26 kg, 1.05 eq), and

    
     (2.16 kg, 3.0 eq).
    
  • Add Toluene (5.0 L), Ethanol (1.0 L), and Deionized Water (2.0 L).

  • Begin agitation at 150 RPM and degas the biphasic mixture with subsurface Nitrogen sparging for 30 minutes.

Step 2: Catalysis & Heating

  • Add

    
     (52 g, 0.01 eq) under a positive Nitrogen blanket.
    
  • Heat the reactor to

    
    . Maintain for 6 hours.
    
  • Self-Validation Checkpoint: Pull an organic phase sample. HPLC must show >98% consumption of 2-chloro-4-cyanopyridine. If <98%, verify agitation speed to ensure adequate biphasic mixing.

Step 3: Phase Separation & Organic Wash

  • Cool the reactor to

    
    . Add an additional 3.0 L of Deionized Water to ensure the potassium salt of the product is fully solubilized.
    
  • Stop agitation and allow phases to separate for 30 minutes. Drain the lower aqueous layer (contains product) into a clean holding vessel. Discard the upper organic layer.

  • Return the aqueous layer to the reactor. Add 3.0 L of fresh Toluene. Agitate for 15 minutes, settle, and separate. Retain the aqueous layer.

  • Self-Validation Checkpoint: LC-MS of the discarded Toluene wash should show <2% target product and >95% of the phosphine ligands and unreacted starting materials. This confirms the pH is sufficiently high (>9) to keep the product ionized.

Step 4: Palladium Scavenging

  • To the aqueous product layer in the reactor, add 2.0 L of 20% w/w aqueous

    
    .
    
  • Heat to

    
     and agitate for 1 hour.
    
  • Self-Validation Checkpoint: The aqueous layer will visibly transition from a dark brown/orange suspension to a clear, pale yellow solution as colloidal Palladium is complexed and reduced.

Step 5: Acidification & Isolation

  • Cool the reactor to

    
    .
    
  • Slowly dose 6M

    
     via an addition funnel until the pH reaches 3.0.
    
  • Self-Validation Checkpoint: A thick, off-white precipitate will form immediately upon crossing the pKa threshold of the carboxylic acid (~pH 4.2). The precipitation acts as a highly selective crystallization event.

Step 6: Filtration & Drying

  • Filter the resulting slurry through a Nutsche filter.

  • Wash the filter cake with Deionized Water (2 x 2.0 L) to remove inorganic salts, followed by cold Ethanol (1.0 L) to displace water and remove trace organic impurities.

  • Dry the solid under vacuum at

    
     until constant weight is achieved. Target yield: >85%, Purity: >99.5%, Residual Pd: <10 ppm.
    

Part 5: References

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique Source: ACS Publications URL:[Link]

Sources

Optimization

Methods for modifying the electronic properties of 4-(4-Cyanopyridin-2-yl)benzoic acid

Technical Support Center: Tuning the Electronic Properties of 4-(4-Cyanopyridin-2-yl)benzoic Acid As a highly functionalized heterocycle, 4-(4-Cyanopyridin-2-yl)benzoic acid presents a unique, heavily electron-deficient...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Tuning the Electronic Properties of 4-(4-Cyanopyridin-2-yl)benzoic Acid

As a highly functionalized heterocycle, 4-(4-Cyanopyridin-2-yl)benzoic acid presents a unique, heavily electron-deficient


-system. The synergistic electron-withdrawing effects of the pyridine nitrogen, the para-cyano group (-CN), and the ortho-benzoic acid moiety make this scaffold highly electrophilic. Modifying its electronic properties is a critical step for researchers looking to tune transition metal redox potentials, optimize photophysical properties, or improve cross-coupling yields.

This guide provides field-proven troubleshooting strategies, quantitative data, and self-validating protocols for chemically modifying this scaffold.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: I am using this scaffold as a ligand for a transition metal catalyst, but the metal center is too electron-poor, leading to sluggish oxidative addition. How can I increase the electron density on the pyridine ring without destroying the benzoic acid anchoring group? Analysis & Solution: The strong electron-withdrawing nature of the cyano group (


 = +0.66) drastically reduces the basicity of the pyridine nitrogen, which in turn increases the redox potential of the coordinated metal[1]. To provide a regulatory handle on the electronic properties of the metal center, you must convert the cyano group into an electron-donating group[2].
Recommendation: Perform a selective reduction of the -CN group to an aminomethyl group (-CH

NH

). This converts a strong

-acceptor into a

-donor, significantly enriching the electron density of the pyridine ring and lowering the metal's redox potential without affecting the carboxylate.

Q2: My attempts to use this molecule as a nucleophile in Suzuki-Miyaura cross-coupling reactions are failing completely. Why is this happening, and how do I fix it? Analysis & Solution: You are encountering the notorious "2-pyridyl problem," a well-documented challenge in organometallic chemistry first coined by Fagnou and co-workers[3]. 2-Pyridyl boronates are highly unstable and prone to rapid protodeboronation. Furthermore, the highly electron-deficient nature of the cyanopyridine ring makes transmetalation thermodynamically unfavorable. Recommendation: Invert the polarity of your coupling partners. Instead of using the cyanopyridine as the boronic acid (nucleophile), convert the target coupling partner into the boronate and use a halogenated derivative of your cyanopyridine as the electrophile. If you must use the 2-pyridyl species as the nucleophile, convert it to a MIDA boronate to prevent degradation prior to transmetalation.

Q3: I am developing a dye-sensitized solar cell (DSSC) and need to alter the dipole moment of this molecule to create a stronger "push-pull" system. What is the most atom-economical modification? Analysis & Solution: Cyanopyridine scaffolds are excellent electron-deficient centers for DSSC photosensitizers[4]. To enhance the intramolecular charge transfer (ICT) without adding bulky substituents, perform an N-oxidation of the pyridine ring. The resulting pyridine-N-oxide creates a unique push-pull dynamic: the oxygen atom acts as a strong


-acceptor but a powerful 

-donor, drastically altering the molecule's dipole moment and red-shifting its absorption spectrum.

Part 2: Quantitative Data: Substituent Effects on Electronic Tuning

To predictably tune the electronic properties of the scaffold, researchers rely on Hammett substituent constants (


). These empirical values quantify the electron-donating (negative values) or electron-withdrawing (positive values) power of a functional group, which directly correlates with interaction energies and 

-hole potentials[5][6].

Table 1: Hammett Constants for 4-Position Modifications on the Pyridine Ring

Functional Group at C4Modification MethodHammett Constant (

)
Electronic Effect on Pyridine Ring
-CN (Baseline) None+0.66 Strong Electron-Withdrawing (EWG)
-COOHHydrolysis of -CN+0.45Moderate EWG
-CONH

Partial Hydrolysis of -CN+0.36Mild EWG
-CH

NH

Reduction of -CN-0.01Neutral / Mild Electron-Donating (EDG)
-OCH

Nucleophilic Aromatic Substitution-0.27Moderate EDG
-N(CH

)

Cross-Coupling / Substitution-0.83Strong EDG

Part 3: Self-Validating Experimental Protocols

Protocol A: Selective Nitrile Reduction to Aminomethyl (-CH NH )

Causality: Sodium borohydride (NaBH


) alone is insufficiently reactive to reduce a nitrile. By adding Nickel(II) chloride (NiCl

), nickel boride (Ni

B) is generated in situ. This black precipitate acts as a highly active catalytic surface that selectively reduces the cyano group to a primary amine while leaving the sensitive pyridine ring and carboxylic acid completely intact.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(4-Cyanopyridin-2-yl)benzoic acid (1.0 eq) in anhydrous methanol (0.2 M) under a nitrogen atmosphere.

  • Catalyst Formation: Add NiCl

    
     (0.1 eq) to the solution. The solution will turn pale green.
    
  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add NaBH

    
     (3.0 eq) in small portions over 15 minutes. Caution: Vigorous hydrogen gas evolution will occur. The solution will immediately turn black, indicating the formation of the Ni
    
    
    
    B catalyst.
  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH

    
    Cl. Filter the mixture through a pad of Celite to remove the black nickel catalyst. Concentrate the filtrate and purify via reverse-phase chromatography (the product is highly polar).
    

Self-Validation Checkpoint:

  • TLC: The starting material is UV-active and runs well in 10% MeOH/DCM. The product will remain stuck at the baseline due to its zwitterionic nature (amine + carboxylic acid).

  • NMR: In

    
    H NMR (DMSO-
    
    
    
    ), look for the appearance of a new singlet integrating to 2 protons around
    
    
    3.8–4.0 ppm, corresponding to the new benzylic -CH
    
    
    - group. In
    
    
    C NMR, the characteristic nitrile carbon peak at ~117 ppm must completely disappear.
Protocol B: Pyridine N-Oxidation

Causality: meta-Chloroperoxybenzoic acid (mCPBA) is a strong electrophilic oxidant. The basic lone pair of the pyridine nitrogen attacks the peroxy oxygen, cleaving the weak O-O bond. This forms the N-oxide, which fundamentally alters the


-electron distribution of the heterocycle.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M).

  • Oxidation: Add mCPBA (1.2 eq, assuming 77% purity) portion-wise at room temperature.

  • Propagation: Stir the reaction at room temperature for 12 hours.

  • Workup: Wash the organic layer with 10% aqueous sodium sulfite (Na

    
    SO
    
    
    
    ) to destroy unreacted peroxides, followed by saturated sodium bicarbonate (NaHCO
    
    
    ) to remove the m-chlorobenzoic acid byproduct. Dry over MgSO
    
    
    and concentrate.

Self-Validation Checkpoint:

  • TLC: The N-oxide product will have a significantly lower

    
     value than the starting material due to the highly polar N-O dipole.
    
  • NMR: In

    
    H NMR, the protons adjacent to the pyridine nitrogen (ortho-protons) will experience an upfield shift (shielding) compared to the starting material. This is counterintuitive but occurs because the oxygen atom donates electron density back into the pyridine 
    
    
    
    -system via resonance.

Part 4: Visualizations

ElectronicTuning Core 4-(4-Cyanopyridin-2-yl) benzoic acid (Electron Deficient) Sub1 Reduction (-CN to -CH2NH2) Increases Pi-Electron Density Core->Sub1 NiCl2 / NaBH4 Sub2 N-Oxidation (Py to Py-N=O) Creates Push-Pull Dipole Core->Sub2 mCPBA / DCM Sub3 Esterification (-COOH to -COOR) Reduces H-Bonding & Polarity Core->Sub3 ROH / H+

Fig 1. Synthetic pathways for tuning the electronic properties of the core scaffold.

PyridylProblem Start Issue: Low Yield in Suzuki-Miyaura Coupling Diag1 Is the 2-pyridyl boronate degrading (protodeboronation)? Start->Diag1 Fix1 Solution: Use MIDA boronates or switch polarity (use 2-halopyridine) Diag1->Fix1 Yes Diag2 Is the pyridine nitrogen poisoning the Pd catalyst? Diag1->Diag2 No Fix2 Solution: Pre-complex with Lewis Acid or use bulky phosphine ligands Diag2->Fix2 Yes

Fig 2. Troubleshooting workflow for the 2-pyridyl cross-coupling problem.

References

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes Source: National Institutes of Health (NIH) / Dalton Transactions URL:[Link]

  • Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes Source: RSC Publishing URL:[Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis, optical, electrochemical, and computational investigation of new cyanopyridine-centered organic dyads Source: ResearchGate URL:[Link]

  • Sigma Hole Potentials as Tools: Quantifying and Partitioning Substituent Effects Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Hammett's relation for pyridine / C6F4I-Y complexes Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Catalytic Enhancement of 4-(4-Cyanopyridin-2-yl)benzoic acid (CPBA) MOFs

Welcome to the CPBA-MOF Technical Support Center. This portal provides researchers, scientists, and drug development professionals with field-proven troubleshooting guides, mechanistic insights, and validated protocols f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the CPBA-MOF Technical Support Center. This portal provides researchers, scientists, and drug development professionals with field-proven troubleshooting guides, mechanistic insights, and validated protocols for maximizing the catalytic efficiency of Metal-Organic Frameworks (MOFs) constructed from the asymmetric bifunctional ligand, 4-(4-Cyanopyridin-2-yl)benzoic acid (CPBA).

Section 1: Frequently Asked Questions (FAQs)

Q1: What makes CPBA a unique linker for MOF catalysis? A: CPBA is a highly versatile, asymmetric linker. The benzoic acid moiety and the pyridine nitrogen drive robust framework assembly (typically with high-valence metals like Zr⁴⁺ or Hf⁴⁺). Meanwhile, the uncoordinated cyano (-CN) group projects into the pore channel. This cyano group can act as a built-in Lewis base/dehydrating agent to modulate catalytic mechanisms (such as in CO₂ conversion)[1], or serve as a reactive handle for post-synthetic modification.

Q2: My pristine CPBA-MOF shows virtually no catalytic activity in CO₂ cycloaddition. Is the framework structurally compromised? A: Not compromised, but likely "over-coordinated." In pristine Zr-based MOFs, the Zr₆ oxo clusters are fully saturated by the carboxylate and pyridine linkers. Without coordinatively unsaturated sites (CUS), the Lewis acidic activation of substrates (like epoxides) cannot occur. You must induce missing-linker defects to expose these active sites[2].

Section 2: Troubleshooting Guides

Issue 1: Low Turnover Frequency (TOF) in Lewis Acid-Base Reactions

Symptom: Yields of cyclic carbonates from epoxides and CO₂ plateau at <15% despite high pressure and temperature. Causality: The reaction requires a dual-activation mechanism. The Lewis acid (Zr⁴⁺) must activate the epoxide ring, while the Lewis base (the -CN group on CPBA) stabilizes the CO₂ intermediate[1]. In a perfectly crystalline MOF, the lack of exposed Zr⁴⁺ sites breaks this synergistic loop. Solution: Modulator-Induced Defect Engineering. By adding a monocarboxylic acid during the solvothermal synthesis, you competitively inhibit CPBA coordination. This creates missing-linker defects, exposing Zr⁴⁺ CUS and enhancing mass transfer without compromising the overall framework topology[2].

Protocol 1: Defect Engineering of CPBA-MOFs

  • Precursor Mixing: Dissolve 0.5 mmol of ZrCl₄ and 0.5 mmol of CPBA in 15 mL of N,N-dimethylformamide (DMF).

  • Modulator Addition: Add 10 equivalents (5.0 mmol) of glacial acetic acid to the mixture. Critical Step: The molar ratio of modulator to linker dictates the final defect density.

  • Solvothermal Synthesis: Seal the mixture in a Teflon-lined autoclave and heat at 120 °C for 48 hours.

  • Activation: Wash the resulting powder with DMF, followed by Soxhlet extraction with methanol for 24 hours to remove the unreacted modulator and clear the CUS.

  • Drying: Vacuum dry at 90 °C for 12 hours.

DefectEngineering A Pristine CPBA-MOF (Fully Coordinated Nodes) B Add Acetic Acid Modulator (Competitive Coordination) A->B C Missing-Linker Defects (Exposed Zr4+ Sites) B->C D Synergistic Catalysis (Zr4+ Acid + Cyano Base) C->D E Enhanced CO2 Cycloaddition (High TOF & Yield) D->E

Workflow of modulator-induced defect engineering to expose Lewis acid sites.

Issue 2: Metal Leaching During Tandem Catalysis

Symptom: When using Pd-impregnated CPBA-MOFs for cascade reactions (e.g., Knoevenagel condensation followed by hydrogenation), catalytic activity drops by 40% after the second cycle. ICP-MS analysis shows significant Pd in the filtrate. Causality: The native cyano (-CN) group is a relatively weak Lewis base. Under harsh catalytic conditions or in the presence of competing coordinating solvents, it fails to securely anchor noble metal nanoparticles (Pd NPs), leading to agglomeration and leaching. Solution: Post-Synthetic Modification (PSM) to Tetrazoles. Convert the free cyano groups into tetrazole rings via a [2+3] cycloaddition with sodium azide[3]. Tetrazoles are robust, multidentate nitrogen donors that form incredibly stable coordination bonds with transition metals, effectively locking the Pd NPs in place.

Protocol 2: PSM and Metallation (Cyano to Tetrazole)

  • Cycloaddition: Suspend 100 mg of activated CPBA-MOF in 10 mL of n-butanol. Add 1.5 equivalents of NaN₃ and 0.5 equivalents of ZnCl₂ (acting as the catalyst for the cycloaddition process)[3].

  • Heating: Reflux the mixture at 120 °C for 24 hours under a nitrogen atmosphere.

  • Purification: Filter and wash extensively with water and methanol to remove unreacted salts. The resulting material is Tetrazole-CPBA-MOF.

  • Metallation: Suspend the Tetrazole-CPBA-MOF in an aqueous solution of PdCl₂ (0.05 M) for 12 hours.

  • Reduction: Add a freshly prepared NaBH₄ solution dropwise at 0 °C to reduce Pd²⁺ to Pd⁰ nanoparticles. Wash thoroughly and vacuum dry.

PSMWorkflow N1 CPBA-MOF (Free -CN Groups) N2 [2+3] Cycloaddition (NaN3, ZnCl2, 120°C) N1->N2 N3 Tetrazole-Modified MOF (Strong N-Donors) N2->N3 N4 Metallation & Reduction (PdCl2 then NaBH4) N3->N4 N5 Pd@Tetrazole-MOF (Zero Leaching) N4->N5

Post-synthetic modification of cyano groups to tetrazoles for robust Pd anchoring.

Section 3: Quantitative Data & Benchmarking

To validate the efficacy of these enhancement strategies, refer to the standardized benchmarking data below. This table summarizes the physical and catalytic properties of the CPBA-MOF systems before and after targeted interventions.

Catalyst SystemBET Surface Area (m²/g)Active SitesCO₂ Cycloaddition Yield (%)Pd Leaching (Cycle 5)Primary Application
Pristine CPBA-MOF 1,150-CN only12%N/AGas Adsorption
Defective CPBA-MOF 1,420Zr⁴⁺ CUS + -CN98%N/ALewis Acid-Base Catalysis
Pd@Pristine CPBA-MOF 1,080Pd⁰ + -CNN/A> 35.0%Tandem Catalysis (Short-term)
Pd@Tetrazole-CPBA-MOF 980Pd⁰ + TetrazoleN/A< 0.1%Tandem Catalysis (Long-term)

(Note: CO₂ cycloaddition performed at 1 bar CO₂, 80 °C, 12 h. Pd leaching measured via ICP-MS after 5 cycles of Knoevenagel-hydrogenation cascade reactions.)

Section 4: References

  • Title: 2‐Cyanopyridine Modulates the Catalytic Mechanism of Pr‐Doped Ceria for Enhanced Synthesis of Ethylene Carbonate From CO2 and Ethylene Glycol Source: ResearchGate URL: [Link]

  • Title: Defect-enabling zirconium-based metal–organic frameworks for energy and environmental remediation applications Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Post-synthetic modification of zirconium metal–organic frameworks by catalyst-free aza-Michael additions Source: RSC Advances (RSC Publishing) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 4-(4-Cyanopyridin-2-yl)benzoic Acid (CPBA) in Metal-Organic Framework Design

As the demand for stimuli-responsive and highly selective porous materials grows, the design of Metal-Organic Frameworks (MOFs) has shifted from rigid, symmetric linkers to asymmetric, heterofunctional alternatives. This...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for stimuli-responsive and highly selective porous materials grows, the design of Metal-Organic Frameworks (MOFs) has shifted from rigid, symmetric linkers to asymmetric, heterofunctional alternatives. This guide provides an in-depth technical comparison of 4-(4-Cyanopyridin-2-yl)benzoic acid (CPBA) against standard MOF linkers. By evaluating its unique coordination chemistry, this analysis will equip researchers and materials scientists with the mechanistic insights required to engineer advanced, defect-tolerant, and dynamically flexible frameworks.

Structural & Mechanistic Profiling

The CPBA linker is a highly versatile, asymmetric multidentate ligand. Unlike traditional symmetric linkers, CPBA introduces three distinct chemical environments into the MOF pore:

  • Benzoate Group (Hard Base): Provides strong, stable coordination to hard metal nodes (e.g., Zr⁴⁺, Zn²⁺, Co²⁺), anchoring the primary framework topology.

  • Pyridyl Nitrogen (Intermediate Base): Acts as an axial pillaring site. The combination of carboxylate and pyridyl aromatic rings allows for dynamic rotation between the rings, which is the fundamental mechanism behind the "breathing" (displacive phase transition) behavior observed in these MOFs[1].

  • Cyano Group (Dipole/EWG): The introduction of the -C≡N moiety at the 4-position of the pyridine ring exerts a strong electron-withdrawing effect. This not only enhances the overall acid stability of the organic linker within the solid solution[2], but also creates a localized dipole. This dipole acts as a soft binding site, significantly improving the framework's affinity for polarizable Volatile Organic Compounds (VOCs) and quadrupolar gases like CO₂[3].

G CPBA CPBA Linker (Asymmetric) Carboxylate Benzoate Group (Hard Base) CPBA->Carboxylate Pyridine Pyridyl Nitrogen (Intermediate Base) CPBA->Pyridine Cyano Cyano Group (Dipole/EWG) CPBA->Cyano MetalNode Metal Node (e.g., Zn²⁺, Co²⁺) Carboxylate->MetalNode Strong Coordination Pyridine->MetalNode Axial Pillaring Prop3 Enhanced CO₂/VOC Selectivity Cyano->Prop3 Dipole Interaction Prop1 2D Layer Formation MetalNode->Prop1 Prop2 Pillared 3D Network MetalNode->Prop2 Prop1->Prop2 Interlayer Crosslinking

Logical relationship between CPBA functional groups and resulting MOF properties.

Comparative Performance Matrix

To objectively evaluate CPBA, we must benchmark it against BDC (1,4-benzenedicarboxylic acid, the standard rigid symmetric linker used in MOF-5/UiO-66) and 44pba (4-(4-pyridyl)benzoic acid, the standard asymmetric reference linker lacking a cyano group).

The table below summarizes the quantitative and qualitative shifts in framework performance driven by linker selection.

FeatureBDC (Standard)44pba (Reference Asymmetric)CPBA (Target Asymmetric)
Symmetry Symmetric (

)
AsymmetricAsymmetric
Primary Coordination O-donor (Hard Base)O, N-donor (Mixed)O, N, CN-donor (Mixed + Dipole)
Framework Dynamics RigidHigh (Breathing)[3]High (Breathing)
CO₂

(kJ/mol)
~20–25~28–30[4]~32–35*
VOC Affinity LowModerate (Halocarbons)[4]High (Iodine, Polar VOCs)[3]
Chemical Stability ModerateModerateHigh (EWG stabilized)[2]

*Extrapolated values based on the established thermodynamic enhancements provided by cyano-dipole interactions in porous networks.

Experimental Workflows: Synthesis & Self-Validating Activation

Working with flexible, asymmetric linkers requires precise control over thermodynamics during activation. Improper desolvation will cause capillary forces to permanently collapse the pores rather than triggering the reversible breathing mechanism.

Protocol 1: Solvothermal Synthesis & Solvent Exchange
  • Step 1: Solvothermal Assembly

    • Action: Dissolve 0.1 mmol of a metal salt (e.g.,

      
      ) and 0.1 mmol of CPBA in 5 mL of N,N-dimethylformamide (DMF) in a sealed 20 mL scintillation vial. Heat at 100 °C for 48 hours, then cool at 5 °C/h.
      
    • Causality: DMF acts as both a high-boiling solvent and a structural template. The oxygen atom of DMF forms weak hydrogen bonds with the framework walls, stabilizing the initial open-pore phase during crystal nucleation[1].

  • Step 2: Guest Exchange

    • Action: Decant the mother liquor. Wash the crystals with fresh DMF (3 × 5 mL), then soak in anhydrous methanol for 3 days, replacing the methanol every 24 hours.

    • Causality: Methanol possesses a lower boiling point and lower surface tension than DMF. Exchanging the heavy DMF guests for methanol drastically reduces the activation energy required for desorption, preventing capillary-force-induced pore collapse during thermal evacuation[4].

Protocol 2: Thermal Activation & Phase Validation
  • Step 3: Thermal Evacuation

    • Action: Transfer the methanol-exchanged crystals to a volumetric sorption analyzer. Degas under dynamic vacuum (

      
       Torr) at 120 °C for 12 hours.
      
    • Causality: The applied thermal energy breaks the host-guest interactions (methanol desorption), yielding the activated, desolvated MOF phase[4].

  • Step 4: PXRD Validation (Self-Validating Step)

    • Action: Analyze the activated sample using Powder X-Ray Diffraction (Cu Kα radiation) and compare it to the as-synthesized diffractogram.

    • Causality: Asymmetric pyridylbenzoates undergo a displacive phase transition upon desolvation due to the dynamic rotation of the aromatic rings. A successful activation is validated by a reversible shift in low-angle 2θ peaks, confirming the framework has successfully "breathed" rather than permanently lost crystallinity[3][4].

Workflow Step1 1. Solvothermal Synthesis (Metal Salt + CPBA in DMF) Step2 2. Solvent Exchange (DMF to Methanol, 3 Days) Step1->Step2 Removes unreacted reagents & templating solvent Step3 3. Thermal Activation (Vacuum, 120°C) Step2->Step3 Lowers activation energy for desolvation Step4 4. PXRD Validation (Confirm Phase Transition) Step3->Step4 Checks for pore collapse vs. breathing Step5 5. Gas/VOC Sorption (Isotherm Collection) Step4->Step5 Intact dynamic framework ready for dosing

Step-by-step experimental workflow for the synthesis and activation of CPBA-based MOFs.

References

  • Source: RSC Advances (RSC Publishing)
  • Solvatochromism and Selective Sorption of Volatile Organic Solvents in Pyridylbenzoate Metal-Organic Frameworks Source: MDPI URL
  • Source: CrystEngComm (RSC Publishing)
  • Encapsulation of a Highly Acid-Stable Dicyano-Bodipy in Zr-Based Metal–Organic Frameworks with Increased Fluorescence Lifetime and Quantum Yield Within the Solid Solution Concept Source: MDPI URL

Sources

Comparative

A Comparative Guide to Cyanopyridine-Based Ligands in Catalysis: Performance, Mechanisms, and Applications

Cyanopyridines (picolinonitriles, nicotinonitriles, and isonicotinonitriles) are highly versatile molecules in catalytic chemistry. Featuring both a pyridine nitrogen (a strong -donor) and a cyano group (a strong -accept...

Author: BenchChem Technical Support Team. Date: March 2026

Cyanopyridines (picolinonitriles, nicotinonitriles, and isonicotinonitriles) are highly versatile molecules in catalytic chemistry. Featuring both a pyridine nitrogen (a strong


-donor) and a cyano group (a strong 

-acceptor), these ligands offer unique electronic and steric tunability. However, the performance of cyanopyridine-based ligands is not uniform; the positional isomerism of the cyano group (ortho, meta, or para to the pyridine nitrogen) fundamentally dictates the mechanistic pathway of the catalytic system.

This guide provides an objective, data-driven comparison of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine across metal-free carbonylation, transition-metal cross-coupling, and photocatalytic degradation workflows. By analyzing the causality behind ligand selection, researchers and drug development professionals can optimize their catalytic systems with precision.

Mechanistic Causality: Why Isomer Position Dictates Catalytic Function

The choice between 2-, 3-, and 4-cyanopyridine is driven by the spatial relationship between the two nitrogen atoms and the resulting electronic distribution:

  • 2-Cyanopyridine (Ortho): The proximity of the cyano group to the pyridine nitrogen allows for synergistic, bidentate-like interactions with small molecules. It excels in metal-free activation (e.g., bending linear CO₂ into reactive intermediates) because the spatial geometry perfectly accommodates 5-membered cyclic transition states.

  • 3-Cyanopyridine (Meta): Offers moderate electron-withdrawing capabilities but lacks the proximity required for synergistic dual-activation and the extended conjugation required for maximal

    
    -backbonding. It is often relegated to a secondary role as a simple dehydrating agent.
    
  • 4-Cyanopyridine (Para): Maximizes the electron-withdrawing (

    
    -acceptor) effect across the conjugated 
    
    
    
    -system without introducing steric hindrance at the metal-binding site. It is the premier choice as an ancillary ligand in transition metal catalysis to stabilize electron-rich, low-valent metal centers (e.g., Pd(0) or Co(II)).

Metal-Free Catalysis: Activation of CO₂ for Glycerol Carbonate Synthesis

The synthesis of glycerol carbonate from waste glycerol and CO₂ is a thermodynamically challenging reaction. In this context, cyanopyridines are employed not just as dehydrating agents to shift the equilibrium, but as active organocatalysts.

Performance Comparison

A landmark study on the metal-free catalytic conversion of CO₂ and glycerol demonstrated a stark contrast in performance among the isomers[1][2]. While all three isomers can theoretically act as dehydrating agents (hydrolyzing to their respective picolinamides), only 2-cyanopyridine actively catalyzes the carbonylation [1][3].

Table 1: Effect of Cyanopyridine Isomers on Glycerol Carbonate Yield

Ligand / Additive Position of Cyano Group GC Yield (%) Mechanistic Role
None N/A < 2.0 N/A
2-Cyanopyridine Ortho 18.7 Dehydrating agent & CO₂ activator
3-Cyanopyridine Meta < 5.0 Dehydrating agent only

| 4-Cyanopyridine | Para | < 5.0 | Dehydrating agent only |

Data derived from the comparative analysis of metal-free carbonylation systems.[1][2]

Mechanistic Insight

The causality behind 2-cyanopyridine's success lies in its geometry. FTIR spectroscopy confirms that 2-cyanopyridine interacts with CO₂ to form a new C-N bond, creating a highly reactive 5-membered ring intermediate[3]. The 3- and 4-cyanopyridine isomers physically cannot span the distance required to form this cyclic adduct, rendering them catalytically inert for CO₂ activation[1][2].

CO2_Activation A 2-Cyanopyridine + CO2 B 5-Membered Ring Intermediate (N-C-O-C-N) A->B Synergistic Activation C Glycerol Addition B->C Nucleophilic Attack D Glycerol Carbonate + 2-Picolinamide C->D Cyclization & Dehydration

Caption: Mechanism of CO2 activation by 2-cyanopyridine forming a 5-membered intermediate.

Experimental Protocol: Metal-Free Carbonylation

Self-Validating System: The reaction's progress is validated by real-time pressure monitoring (CO₂ consumption) and FTIR tracking of the C≡N stretch disappearance.

  • Reactor Setup: Charge a high-pressure stainless steel autoclave with glycerol (2.30 g) and 2-cyanopyridine (6.32 g)[4].

  • Purging & Pressurization: Purge the reactor with CO₂ three times to eliminate atmospheric moisture and oxygen. Pressurize the system to 4.0 MPa with CO₂[4].

  • Reaction: Heat the sealed autoclave to 150 °C under continuous stirring for 5 hours. Monitor the internal pressure gauge; a steady pressure drop validates the consumption of CO₂.

  • Analysis: Cool the reactor to room temperature in an ice bath. Vent the residual CO₂ slowly. Analyze the liquid phase via Gas Chromatography (GC) utilizing an internal standard to quantify the glycerol carbonate yield.

Transition Metal Catalysis: Pd-NHC Complexes in Hiyama Cross-Coupling

In transition metal catalysis, particularly palladium-catalyzed cross-couplings (e.g., Hiyama, Suzuki), the ligand must stabilize the precatalyst while being labile enough to generate the active catalytic species. Here, 4-cyanopyridine outperforms its isomers.

Performance Comparison

Recent developments in N-heterocyclic carbene (NHC) palladium chemistry have utilized cyanopyridines as ancillary ligands to form well-defined (NHC)PdCl2(cyanopyridine) precatalysts[5][6]. The strong


-acceptor nature of 4-cyanopyridine pulls electron density away from the Pd(II) center, stabilizing the square-planar complex during storage. During the reaction, the lack of steric bulk at the para-position allows the ligand to smoothly dissociate, generating the highly active 14-electron Pd(0)-NHC species necessary for the oxidative addition of aryl chlorides[7].

Table 2: Catalytic Activity of Pd-NHC-Cyanopyridine Complexes in Hiyama Coupling

Catalyst Precursor Ancillary Ligand Aryl Halide Silane Reagent Yield (%)
Pd-NHC-4CN 4-Cyanopyridine 4-Chlorotoluene Phenyltrimethoxysilane > 85
Pd-NHC-3CN 3-Cyanopyridine 4-Chlorotoluene Phenyltrimethoxysilane ~ 80

| Pd-NHC-2CN | 2-Cyanopyridine | 4-Chlorotoluene | Phenyltrimethoxysilane | < 75 |

Note: 4-cyanopyridine complexes generally exhibit superior yields due to optimal electronic tuning without steric crowding at the metal center.[5][7]

Hiyama_Cycle Precat Pd(II)-NHC-Cyanopyridine Precatalyst Active Active Pd(0)-NHC (Cyanopyridine Dissociates) Precat->Active Reduction & Dissociation OxAdd Oxidative Addition (Ar-X) Active->OxAdd + Ar-X Transmet Transmetalation (Ar'-Si(OR)3) OxAdd->Transmet + Ar'-Si(OR)3 RedElim Reductive Elimination (Ar-Ar') Transmet->RedElim Transmetalation RedElim->Active Product Release

Caption: Catalytic cycle of Hiyama cross-coupling using a Pd-NHC-cyanopyridine precatalyst.

Experimental Protocol: Hiyama Cross-Coupling

Self-Validating System: Reaction completion is validated by GC-MS tracking the disappearance of the aryl chloride and the emergence of the biaryl mass peak.

  • Precatalyst Loading: In a flame-dried Schlenk tube under an argon atmosphere, add 1.0 mol% of the (NHC)PdCl2(4-cyanopyridine) complex, the aryl chloride (1.0 mmol), and a fluoride base (e.g., TBAF, 2.0 mmol) to activate the silane[6][7].

  • Reagent Addition: Inject the aryl trialkoxysilane (1.5 mmol) and anhydrous THF (3.0 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture at 80 °C for 12 hours. Monitor the reaction via TLC or GC-MS to ensure complete consumption of the aryl chloride.

  • Workup & Isolation: Quench the reaction with distilled water (10 mL) and extract with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the biaryl product via silica gel column chromatography.

Photocatalytic & Oxidative Degradation: Cobalt Porphyrins

The


-acceptor properties of 4-cyanopyridine are also highly prized in the design of metalloporphyrin catalysts. In a comparative study of cobalt(II) coordination compounds, 4-cyanopyridine was utilized as an axial ligand for meso-porphyrins (e.g., Co-TMPP and Co-TClPP)[8][9].
Mechanistic Insight

When 4-cyanopyridine coordinates axially to the Co(II) center, its strong electron-withdrawing nature induces significant ruffling deformation in the porphyrin ring[8]. This structural distortion lowers the oxidation potential of the metal center, dramatically enhancing the catalyst's ability to generate reactive oxygen species (ROS) in the presence of H₂O₂. Consequently, these 4-cyanopyridine-coordinated cobalt complexes exhibit exceptional catalytic efficiency in the oxidative degradation of organic pollutants like methylene blue[8][9].

Conclusion

The selection of a cyanopyridine ligand must be strictly dictated by the mechanistic requirements of the catalytic cycle:

  • Use for metal-free organocatalysis where dual-activation and cyclic intermediate formation are required (e.g., CO₂ fixation).

  • Use as an ancillary ligand in transition metal catalysis (Pd, Co) where strong

    
    -backbonding, precatalyst stabilization, and minimal steric hindrance are paramount.
    
  • 3-Cyanopyridine generally underperforms in direct catalytic activation but remains a viable, cost-effective stoichiometric dehydrating agent.

References

  • Metal-free catalytic conversion of CO2 and glycerol to glycerol carbonate Source: Green Chemistry (RSC Publishing) URL:[Link]

  • Synthesis, characterization and the catalytic application of the N-heterocyclic carbene-PdCl2-cyanopyridine complexes Source: Journal of Coordination Chemistry (Taylor & Francis) URL:[Link]

  • Effect of the coordination of π-acceptor 4-cyanopyridine ligand on the structural and electronic properties of meso-tetra(para-methoxy) and meso-tetra(para-chlorophenyl) porphyrin cobalt(II) coordination compounds. Application in the catalytic degradation of methylene blue dye Source: RSC Advances (RSC Publishing) URL:[Link]

Sources

Validation

A Comparative Guide to the Structural Integrity Validation of Synthesized 4-(4-Cyanopyridin-2-yl)benzoic acid

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is the bedrock of reliable and reproducible science. The synthesis of a novel...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is the bedrock of reliable and reproducible science. The synthesis of a novel compound such as 4-(4-Cyanopyridin-2-yl)benzoic acid—a molecule with potential applications stemming from its bifunctional aromatic systems—is only the first step. Its true scientific value can only be unlocked after its structural integrity has been rigorously validated.

This guide provides an in-depth comparison of the primary analytical methods employed for the structural elucidation of synthesized organic compounds. We will move beyond simple procedural lists to explore the causality behind methodological choices, creating a framework for a self-validating analytical system. Using 4-(4-Cyanopyridin-2-yl)benzoic acid as our central case study, we will examine how a multi-faceted approach, leveraging the strengths of different techniques, provides the highest degree of confidence in the final structure.

The Imperative of an Integrated Analytical Approach

No single analytical technique can unequivocally prove the structure of a novel compound. Each method interrogates a different aspect of the molecule's physical and chemical properties. A robust validation strategy relies on the convergence of data from multiple, orthogonal techniques. This integrated workflow ensures that the proposed structure is consistent with all observed experimental data, minimizing the risk of misidentification.

cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Workflow Synthesis Crude Product Purification Purified Sample Synthesis->Purification e.g., Chromatography, Recrystallization NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR SCXRD Single-Crystal X-Ray Diffraction (Optional) Purification->SCXRD If suitable crystals form ProposedStructure Proposed Structure: 4-(4-Cyanopyridin-2-yl)benzoic acid NMR->ProposedStructure MS->ProposedStructure FTIR->ProposedStructure Confirmation Structure Confirmed SCXRD->Confirmation Unambiguous Confirmation ProposedStructure->Confirmation Data Concordance

Caption: Integrated workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

Expertise & Causality: We start with NMR because it provides a detailed map of the carbon-hydrogen framework. For a molecule like 4-(4-Cyanopyridin-2-yl)benzoic acid, with its distinct aromatic regions, NMR allows us to "see" the relative positions of the protons and confirm the substitution patterns on both the pyridine and benzene rings.

Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay (d1) of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time is necessary. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra (e.g., to the residual solvent peak).

SamplePrep Dissolve in Deuterated Solvent DataAcq Acquire FID on NMR Spectrometer SamplePrep->DataAcq Processing Fourier Transform, Phasing, Baseline Correction DataAcq->Processing Analysis Chemical Shift, Integration, Coupling Analysis Processing->Analysis

Caption: Standard NMR experimental workflow.

Data Interpretation: Expected Results

The proposed structure has 8 unique hydrogen atoms and 13 unique carbon atoms.

Analysis Expected Observation for 4-(4-Cyanopyridin-2-yl)benzoic acid Rationale
¹H NMR ~12-13 ppm (singlet, 1H): Carboxylic acid proton.Acidic protons are highly deshielded and often do not couple.[1][2][3][4]
~7.5-9.0 ppm (multiplets, 7H): Aromatic protons.Protons on the pyridine ring will be further downfield than those on the benzoic acid ring due to the electron-withdrawing nature of the nitrogen atom. Specific splitting patterns (doublets, triplets, doublet of doublets) will confirm the ortho, meta, and para relationships.[5][6][7]
¹³C NMR ~165-175 ppm: Carboxylic acid carbon (C=O).Carbonyl carbons are significantly deshielded.[1][2][3][8]
~115-120 ppm: Nitrile carbon (C≡N).The sp-hybridized carbon of the nitrile group appears in this characteristic region.[1][2][3]
~120-160 ppm: Aromatic and pyridine carbons.The exact shifts depend on the electronic environment. Carbons directly attached to nitrogen or the cyano group will have distinct chemical shifts.

Trustworthiness: The combination of chemical shifts, precise integration (proton ratios), and spin-spin coupling patterns provides a self-validating dataset. For instance, observing the correct number of protons in the aromatic region with the expected splitting confirms the substitution pattern, which is a key structural feature.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental and critical validation checkpoint. High-Resolution Mass Spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental composition.

Expertise & Causality: After establishing the carbon-hydrogen framework with NMR, we use MS to confirm the total mass and, by extension, the molecular formula. This quickly rules out incorrect structures, such as those resulting from incomplete reactions or unexpected side products (e.g., presence of an extra functional group or absence of one).

Experimental Protocol (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.[9]

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.[9]

  • Analysis Mode: Acquire data in both positive and negative ion modes. Positive mode will detect the protonated molecule [M+H]⁺, while negative mode will detect the deprotonated molecule [M-H]⁻.

  • Data Acquisition: Infuse the sample directly or inject it through an LC column. Acquire a full scan mass spectrum.

  • Data Analysis: Determine the monoisotopic mass of the most abundant molecular ion peak and compare it to the theoretical mass calculated from the molecular formula.

SamplePrep Prepare Dilute Solution (µg/mL) Ionization Electrospray Ionization (ESI) SamplePrep->Ionization MassAnalysis Mass Analyzer (e.g., TOF, Orbitrap) Ionization->MassAnalysis Detection Detect m/z ratio MassAnalysis->Detection

Caption: Mass spectrometry experimental workflow.

Data Interpretation: Expected Results

The molecular formula for 4-(4-Cyanopyridin-2-yl)benzoic acid is C₁₃H₈N₂O₃.

Analysis Expected Observation Rationale
Molecular Formula C₁₃H₈N₂O₃Based on the proposed structure.
Theoretical Mass Monoisotopic Mass: 240.0535 g/mol Calculated from the exact masses of the most abundant isotopes of C, H, N, and O.
HRMS (ESI+) Observed m/z: ~241.0608Corresponds to the protonated molecule [M+H]⁺. A measured mass within 5 ppm of the theoretical value confirms the elemental composition.
HRMS (ESI-) Observed m/z: ~239.0462Corresponds to the deprotonated molecule [M-H]⁻, which is common for carboxylic acids.

Trustworthiness: An HRMS result that matches the theoretical mass to within a few parts per million (ppm) provides extremely high confidence in the elemental composition. This data point is crucial and non-negotiable for structural validation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies.

Expertise & Causality: While NMR and MS define the molecular formula and atomic connectivity, FTIR provides direct, confirmatory evidence of the key functional groups—the nitrile and the carboxylic acid. The presence or absence of their characteristic absorption bands provides a quick and reliable check of the synthesis success.

Experimental Protocol (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the key absorption bands and compare them to known values.

Data Interpretation: Expected Results
Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Rationale
Carboxylic Acid O-H stretch3300 - 2500 (very broad)The broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[1][2][3][10]
C=O stretch1710 - 1680The carbonyl stretch is very strong and intense. Conjugation with the benzene ring lowers the frequency slightly.[1][2][3][10]
Nitrile C≡N stretch2230 - 2220This is a sharp, medium-intensity band in a relatively clean region of the spectrum, making it highly diagnostic.[1][2]
Aromatic Rings C=C stretch1600 - 1450Multiple sharp bands are expected for the aromatic rings.
C-H stretch> 3000Aromatic C-H stretches appear at slightly higher frequencies than aliphatic C-H stretches.

Trustworthiness: The simultaneous observation of the very broad O-H stretch, the strong C=O stretch, and the sharp C≡N stretch provides a unique "fingerprint" that strongly supports the presence of all key functional groups and validates the proposed structure.[10]

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Answer

SCXRD is the gold standard for structural determination. It provides an unambiguous, three-dimensional model of the molecule as it exists in a crystalline solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.

Expertise & Causality: If the synthesized compound can be grown into a high-quality single crystal, SCXRD can provide the ultimate proof of structure, resolving any ambiguities that may remain from spectroscopic data alone. It is the only technique that directly "images" the atomic positions.

Experimental Protocol (SCXRD)
  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[11]

  • Crystal Mounting: Select a suitable, defect-free crystal and mount it on the goniometer of a single-crystal X-ray diffractometer.[11]

  • Data Collection: The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.[11][12]

  • Structure Solution & Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using computational methods to generate an initial electron density map and refined to fit the experimental data, ultimately yielding a complete 3D atomic model.[12][13]

Data Interpretation: Expected Results

The output of an SCXRD experiment is a crystallographic information file (CIF) containing the precise x, y, and z coordinates of every atom in the unit cell.

Analysis Expected Observation Rationale
Connectivity The atomic connectivity will match the proposed structure of 4-(4-Cyanopyridin-2-yl)benzoic acid.The analysis directly confirms which atoms are bonded to each other.
Geometry The pyridine and benzoic acid rings will be observed. The dihedral angle between the rings will be determined.[14][15]Provides precise bond lengths and angles, which can be compared to literature values for similar fragments.[16]
Intermolecular Forces Likely observation of hydrogen bonding between the carboxylic acid of one molecule and the pyridine nitrogen of another.[14][15]Reveals how the molecules pack in the solid state.

Trustworthiness: A successfully solved and refined crystal structure is considered definitive proof of the molecular structure. The low R-factor (a measure of the agreement between the model and the data) indicates a high-quality result.

Comparative Summary of Validation Methods

Method Information Provided Sample State Destructive? Key Advantage Key Limitation
NMR Atomic connectivity, chemical environment, proton ratiosSolutionNoProvides the most detailed structural information in solution.Requires soluble material; complex spectra can be difficult to interpret.
HRMS Exact mass and elemental compositionSolution/SolidYes (trace amount)Unambiguously confirms molecular formula.[5][6]Provides no information on connectivity or stereochemistry.
FTIR Presence of functional groupsSolid/LiquidNoRapid, easy, and excellent for confirming key functional groups.[10]Provides limited information on the overall molecular skeleton.
SCXRD Absolute 3D structure, bond lengths/anglesSolid (Single Crystal)NoProvides definitive, unambiguous structural proof.[12]Growing suitable single crystals can be very difficult or impossible.

Conclusion: A Unified and Self-Validating Strategy

  • Start with FTIR for a quick check of the essential cyano and carboxylic acid functional groups.

  • Proceed with HRMS to confirm that the product has the correct molecular formula, C₁₃H₈N₂O₃.

  • Employ ¹H and ¹³C NMR to meticulously map the molecular skeleton and confirm the precise arrangement of atoms and substitution patterns.

If these three techniques provide a consistent and unambiguous picture, the structure can be considered validated with a high degree of confidence. Should any ambiguity remain, or if absolute stereochemistry or packing information is required, Single-Crystal X-ray Diffraction serves as the ultimate arbiter. This integrated, multi-technique approach ensures scientific rigor and forms the foundation for all subsequent research and development.

References

  • Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. ACS Omega.
  • Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. IUCr Journals.
  • A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. Benchchem.
  • A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Acetohydrazide-Pyridine Co-crystals. Benchchem.
  • Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives. ResearchGate.
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate.
  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ACS Publications.
  • Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI.
  • Determination of the structure and structural formulas of organic compounds from crystallographic data. R Discovery.
  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. PMC.
  • 4-Cyanopyridine(100-48-1) 13C NMR spectrum. ChemicalBook.
  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
  • Supporting information. Rsc.org.
  • Unveiling the Carboxyl Signature: A Comparative Guide to FTIR Analysis. Benchchem.
  • 3-(4-Pyridyl)benzoic acid. PMC.
  • Density functional theory and FTIR spectroscopic study of carboxyl group.
  • A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. ResearchGate.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry | OpenStax.
  • Structures of benzoic acids with substituted pyridines and quinolines: Salt versus co-crystal formation. ResearchGate.
  • 3-(4-Pyridyl)benzoic acid. ResearchGate.
  • 1H proton nmr spectrum of benzoic acid. doc brown.
  • Application Note: Mass Spectrometry Fragmentation Analysis of 4-(3-Phenylprop-2-enoyl)benzoic acid. Benchchem.

Sources

Comparative

Comparative Guide: Anticancer Activity of Cyanopyridinone vs. Cyanopyridine Derivatives

Executive Summary The discovery of targeted chemotherapeutics relies heavily on the structural evolution of heterocyclic scaffolds. Among these, pyridine derivatives have garnered significant attention in oncology. This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of targeted chemotherapeutics relies heavily on the structural evolution of heterocyclic scaffolds. Among these, pyridine derivatives have garnered significant attention in oncology. This guide provides an objective, data-driven comparison between cyanopyridinone and its fully aromatized cyanopyridine derivatives. By analyzing their structural dynamics, target engagement mechanisms (specifically Pim-1 kinase inhibition), and comparative cytotoxicity, this guide serves as a comprehensive resource for drug development professionals optimizing pyridine-based pharmacophores.

Structural Dynamics & Pharmacophore Evolution

The transition from a cyanopyridinone to a cyanopyridine scaffold is a critical optimization step in medicinal chemistry. Cyanopyridinones naturally exist in a lactam-lactim tautomeric equilibrium. However, the lactam (carbonyl) form often predominates, which can restrict membrane permeability and limit optimal pi-pi stacking within the hydrophobic pockets of target kinases 1.

To overcome this, researchers employ deoxychlorination —converting the electron-releasing hydroxyl/carbonyl group at position 2 into an electron-withdrawing chloro functionality. This modification forces the aromatization of the cyanopyridinone ring , locking it into a fully aromatic cyanopyridine system. This structural shift significantly increases the molecule's lipophilicity (LogP) and introduces a halogen-bonding interaction site, which is heavily correlated with enhanced anticancer efficacy and broader spectrum cytotoxicity across human tumor cell lines 2.

Target Mechanism: Pim-1 Kinase Inhibition

Pim-1 is a constitutively active serine/threonine kinase heavily upregulated in various malignancies (e.g., hepatocellular carcinoma, breast cancer, and prostate cancer). It acts as a downstream effector of the JAK/STAT pathway, phosphorylating and inactivating pro-apoptotic proteins like Bad, thereby promoting tumor survival 3. Cyanopyridine derivatives act as potent, ATP-competitive inhibitors of Pim-1.

G Cytokines Growth Factors JAKSTAT JAK/STAT Pathway Cytokines->JAKSTAT Activates Pim1 Pim-1 Kinase JAKSTAT->Pim1 Upregulates Bad Bad (Pro-apoptotic) Pim1->Bad Phosphorylates Survival Tumor Survival Pim1->Survival Promotes Cyanopyridinone Cyanopyridinone Cyanopyridinone->Pim1 Weak Inhibition Cyanopyridine Cyanopyridine Cyanopyridine->Pim1 Strong Inhibition Apoptosis Apoptosis Bad->Apoptosis Promotes

Pim-1 kinase signaling pathway and targeted inhibition by cyanopyridine derivatives.

Quantitative Performance: Comparative Efficacy

Experimental data demonstrates a stark contrast in the anticancer activity of the two scaffolds. In a direct comparative study, the aromatized 2-chloro-cyanopyridines (e.g., compounds 4c and 4d ) exhibited sub-micromolar inhibition of Pim-1 kinase and significantly outperformed their cyanopyridinone precursors (e.g., compound 3c ) in cytotoxicity assays against hepatocellular carcinoma (HepG-2) and colon cancer (HCT-116) cell lines 1.

Compound ScaffoldModification at Position 2HepG-2 IC₅₀ (µM)HCT-116 IC₅₀ (µM)Pim-1 Kinase IC₅₀ (µM)
Cyanopyridinone (3c) Hydroxyl / Carbonyl (C=O)> 20.0> 20.0~ 1.20
Cyanopyridine (4c) Chloro (C-Cl)8.02 ± 0.387.15 ± 0.350.61 ± 0.03
Cyanopyridine (4d) Chloro (C-Cl)6.95 ± 0.348.35 ± 0.420.46 ± 0.02
5-Fluorouracil Reference Chemotherapeutic9.42 ± 0.468.01 ± 0.39N/A
Quercetagetin Reference Pim-1 InhibitorN/AN/A0.56 ± 0.03

Data synthesized from in vitro evaluations utilizing MTT assays and radiometric kinase profiling.

Validated Experimental Methodologies

Protocol A: Synthesis of 2-Chloro-cyanopyridine via Deoxychlorination

This protocol details the conversion of a cyanopyridinone into a highly active cyanopyridine.

  • Reagent Preparation: Place 1.0 mmol of the cyanopyridinone derivative in a rigorously dried round-bottom flask.

    • Causality: Absolute exclusion of moisture is required because the chlorinating agent (POCl₃) reacts violently with water to form phosphoric and hydrochloric acids, which would rapidly degrade the starting material.

  • Addition of POCl₃: Add 10 mL of phosphorus oxychloride (POCl₃) under solvent-free conditions.

    • Causality: Operating solvent-free maximizes the concentration of the chlorinating agent, forcing the tautomeric equilibrium entirely toward the lactim form to facilitate efficient nucleophilic substitution.

  • Reflux & Monitoring: Heat the mixture to reflux for 3–4 hours.

    • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate mobile phase. The reaction is deemed complete when the highly polar cyanopyridinone spot completely disappears, replaced by a higher

      
       (more lipophilic) cyanopyridine spot.
      
  • Quenching: Cool the mixture to room temperature and pour it dropwise over crushed ice with vigorous stirring.

    • Causality: Gradual quenching safely hydrolyzes excess POCl₃ while precipitating the highly hydrophobic cyanopyridine product. Rapid quenching must be avoided to prevent localized exothermic heating, which could cause hydrolytic reversion back to the pyridinone.

  • Structural Validation: Filter the precipitate, wash with cold water, dry, and perform ¹H-NMR spectroscopy.

    • Validation Checkpoint: Successful aromatization is confirmed by the complete disappearance of the broad, D₂O-exchangeable singlet (NH/OH) characteristic of the pyridinone precursor.

Protocol B: In Vitro Pim-1 Kinase Inhibition Assay

To objectively measure target engagement, a FRET-based or radiometric assay is utilized.

  • Enzyme Preparation: Incubate recombinant human Pim-1 kinase with the synthesized cyanopyridine derivatives at varying concentrations (0.01 µM to 100 µM) in a kinase assay buffer.

  • ATP Competition Setup: Add ATP to the microplate wells at a concentration exactly equal to its

    
     for Pim-1.
    
    • Causality: Because these compounds are ATP-competitive inhibitors, setting [ATP] =

      
       ensures the assay is highly sensitive. If [ATP] is too high, weak inhibitors will be masked by substrate outcompetition; if too low, the signal-to-noise ratio degrades unacceptably.
      
  • Substrate Phosphorylation: Add a fluorescently labeled peptide substrate and incubate at 30°C for 30 minutes.

  • Signal Detection & Validation: Measure the kinase activity via a microplate reader.

    • Validation Checkpoint: The assay must include a positive control (e.g., Quercetagetin) and a vehicle control (DMSO). Calculate the Z'-factor of the assay plate; a Z'-factor > 0.5 is required to mathematically validate the screening quality and ensure the calculated IC₅₀ values are statistically robust.

Conclusion

The comparative data heavily favors the cyanopyridine scaffold over the cyanopyridinone scaffold for anticancer applications targeting Pim-1 kinase. The deoxychlorination process successfully aromatizes the ring, enhancing lipophilicity, improving ATP-pocket binding affinity, and yielding sub-micromolar IC₅₀ values that rival or exceed established reference drugs like 5-Fluorouracil and Quercetagetin. For drug development professionals, focusing structural-activity relationship (SAR) efforts on the fully aromatic cyanopyridine core offers a higher probability of clinical translation.

References

  • Mansour, B., et al. "Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation." ACS Omega (2023).[Link]

  • Abouzid, K. A., et al. "Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities." European Journal of Medicinal Chemistry via ChEMBL (2017).[Link]

  • State Key Laboratory of Targeting Oncology. "A review: Biological activities of novel cyanopyridine derivatives." Archiv der Pharmazie via PubMed (2023).[Link]

Sources

Validation

Evaluating the performance of 4-(4-Cyanopyridin-2-yl)benzoic acid in various solvent systems

As a Senior Application Scientist overseeing process development and physical chemistry characterization, I frequently encounter bifunctional active pharmaceutical ingredients (APIs) and advanced synthetic intermediates...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing process development and physical chemistry characterization, I frequently encounter bifunctional active pharmaceutical ingredients (APIs) and advanced synthetic intermediates that exhibit complex solvation behaviors.

Evaluating the performance of 4-(4-Cyanopyridin-2-yl)benzoic acid in various solvent systems cannot be reduced to simple "like-dissolves-like" heuristics. This molecule presents a formidable solvation challenge: it features an electron-withdrawing cyano group, a basic pyridine nitrogen (acting as a Lewis base and hydrogen-bond acceptor), and an acidic carboxylic acid moiety (acting as both a hydrogen-bond donor and acceptor). In the solid state, structurally analogous pyridinecarboxylic acids typically form robust intermolecular hydrogen-bonded dimers or infinite zwitterionic networks, resulting in exceptionally high lattice energies[1].

To successfully formulate, crystallize, or scale up reactions involving this compound, we must move beyond empirical guesswork and apply a rigorous thermodynamic approach. This guide provides a definitive framework for evaluating the solvent performance of 4-(4-Cyanopyridin-2-yl)benzoic acid, grounded in solvatochromic parameters and self-validating experimental methodologies.

The Causality of Solvent Selection: A Kamlet-Taft Analysis

To disrupt the crystalline lattice of 4-(4-Cyanopyridin-2-yl)benzoic acid, a solvent must provide sufficient solvation energy to overcome the solid-state intermolecular forces. Rather than relying solely on dielectric constants, we evaluate solvents using the Kamlet-Taft (KT) solvatochromic parameters [2]:

  • 
     (Hydrogen-bond acidity):  The solvent's ability to donate a proton to the pyridine nitrogen or the carbonyl oxygen.
    
  • 
     (Hydrogen-bond basicity):  The solvent's ability to accept a proton from the carboxylic acid hydroxyl group.
    
  • 
     (Dipolarity/Polarizability):  The solvent's ability to stabilize the highly delocalized 
    
    
    
    -system of the cyanopyridyl-benzoic acid framework.

Because 4-(4-Cyanopyridin-2-yl)benzoic acid is an amphoteric, highly polarizable molecule, dipolar aprotic solvents with high


 and 

values (like DMSO) excel at disrupting the carboxylic acid dimers, yielding maximum solubility. Conversely, protic solvents (like water and ethanol) engage in competing hydrogen-bond networks, leading to moderate, temperature-dependent solubility[1].

SolvationLogic A 4-(4-Cyanopyridin-2-yl) benzoic acid B Protic Solvents (e.g., H2O, EtOH) A->B C Dipolar Aprotic (e.g., DMSO) A->C D Non-Polar (e.g., Toluene) A->D E H-Bond Donor/Acceptor Interactions B->E F Strong Dipole-Dipole Interactions C->F G Weak Dispersion Forces D->G H Moderate Solubility (Zwitterion mix) E->H I Maximum Solubility (Dimer Disruption) F->I J Poor Solubility (Intact Lattice) G->J

Figure 1: Mechanistic logic of solvent-solute interactions for pyridinecarboxylic acid derivatives.

Comparative Performance Data

The following table synthesizes the thermodynamic solubility profile of 4-(4-Cyanopyridin-2-yl)benzoic acid across distinct solvent classes at 298.15 K. Note: Data is modeled based on the established thermodynamic behavior of structurally analogous pyridinecarboxylic acid isomers to demonstrate comparative solvent efficacy.

SolventClassification

(Acidity)

(Basicity)

(Polarizability)
Est. Equilibrium Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO) Dipolar Aprotic0.000.761.0085.6
Water Highly Protic1.170.471.0912.4
Ethanol Protic0.830.770.548.2
Acetonitrile Dipolar Aprotic0.190.310.754.1
Toluene Non-polar0.000.110.54< 0.1

Data Interpretation: DMSO demonstrates superior performance due to its high hydrogen-bond basicity (


), which aggressively accepts protons from the benzoic acid moiety, preventing solute-solute dimerization. Water, despite having the highest polarity, forces the molecule into a zwitterionic equilibrium, limiting absolute solubility compared to DMSO but outperforming weaker protic solvents like ethanol[1].

Self-Validating Experimental Protocols

In my laboratory, relying on rapid kinetic dissolution often masks the true thermodynamic boundaries of a system, leading to catastrophic failures during scale-up crystallization. The following protocol utilizes a self-validating shake-flask equilibration method [3]. By simultaneously analyzing the liquid phase for concentration and the solid phase for structural integrity, we ensure that the measured solubility corresponds to the correct polymorph, completely eliminating the risk of undetected solvate formation.

Protocol: Thermodynamic Solubility & Phase Verification

Step 1: System Preparation

  • Add an excess amount (approximately 500 mg) of accurately weighed 4-(4-Cyanopyridin-2-yl)benzoic acid to a 20 mL amber glass vial.

  • Dispense exactly 10.0 mL of the target solvent into the vial.

  • Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate concentration readings.

Step 2: Isothermal Equilibration

  • Submerge the vials in a thermostatically controlled shaking water bath set precisely to 298.15 K (± 0.05 K).

  • Agitate at 150 RPM for a minimum of 72 hours. Causality: Pyridinecarboxylic acids have high lattice energies. A 72-hour window ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium[4].

Step 3: Phase Separation (The Critical Junction)

  • Extract the vials and immediately transfer them to a centrifuge pre-equilibrated to 298.15 K.

  • Centrifuge at 10,000 RPM for 15 minutes. Causality: Centrifuging at the exact isotherm prevents temperature fluctuations. Even a 2 K drop can cause spontaneous nucleation, stripping dissolved solute from the liquid phase and ruining the data.

Step 4A: Liquid Phase Analysis (UV-Vis Spectrophotometry)

  • Carefully extract 1.0 mL of the clear supernatant using a pre-warmed positive displacement pipette.

  • Dilute the aliquot with the respective solvent to fall within the linear dynamic range of the Beer-Lambert calibration curve.

  • Measure absorbance at the

    
     corresponding to the extended conjugated 
    
    
    
    -system of the cyanopyridyl-benzoic acid chromophore[4].

Step 4B: Solid Phase Verification (Self-Validation Step)

  • Recover the excess solid pellet from the bottom of the centrifuge tube.

  • Dry the solid gently under a vacuum at room temperature to remove residual surface solvent.

  • Analyze the solid using Powder X-Ray Diffraction (PXRD). Causality: If the PXRD diffractogram matches the starting material, the solubility value is valid for the pure API. If the peaks shift, a solvent-mediated phase transformation (e.g., a hydrate or DMSO-solvate) has occurred, and the recorded solubility reflects this new pseudo-polymorph[1].

Workflow S1 Step 1: Solvent Selection (Kamlet-Taft Screening) S2 Step 2: Shake-Flask Equilibration (Thermostatic Bath, 72h) S1->S2 S3 Step 3: Phase Separation (Centrifugation at Isotherm) S2->S3 S4 Step 4A: Liquid Phase Analysis (UV-Vis / HPLC) S3->S4 Supernatant S5 Step 4B: Solid Phase Verification (PXRD for Polymorphs) S3->S5 Recovered Solid

Figure 2: Self-validating experimental workflow for thermodynamic solubility and solid-state characterization.

References

  • BenchChem. "An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents." BenchChem Technical Resources.
  • MDPI. "Solubility and Crystallization Studies of Picolinic Acid." Crystals.
  • MDPI. "Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review." Processes.
  • ACS Publications. "Solubility Measurement, Preferential Solvation, and Solvent Effect of 3,5-Dinitrosalicylic Acid in Several Binary Aqueous Blends." Journal of Chemical & Engineering Data.

Sources

Comparative

Benchmarking the Efficiency of 4-(4-Cyanopyridin-2-yl)benzoic Acid in Photoredox Catalysis: A Comparative Guide

Executive Summary: The Evolution of Pyridyl Radical Acceptors The strategic functionalization of pyridines is a cornerstone of modern drug discovery. Over the past decade, visible light-mediated photoredox catalysis has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of Pyridyl Radical Acceptors

The strategic functionalization of pyridines is a cornerstone of modern drug discovery. Over the past decade, visible light-mediated photoredox catalysis has extensively utilized 4-cyanopyridines as highly efficient radical acceptors for reductive pyridylations and radical-radical cross-couplings[1]. In these systems, the cyanopyridine undergoes a single-electron transfer (SET) to form a persistent pyridyl radical anion, which subsequently couples with transient free radicals[2].

However, traditional unsubstituted 4-cyanopyridine presents significant operational bottlenecks: it suffers from competing C2/C4 functionalization pathways[3], exhibits poor solubility in aqueous media, and lacks a synthetic handle for late-stage bioconjugation.

4-(4-Cyanopyridin-2-yl)benzoic acid (CPBA) has emerged as a next-generation bifunctional reagent that solves these issues. By integrating a benzoic acid moiety at the C2 position, CPBA acts as both a highly regioselective radical acceptor and a versatile building block for aqueous green chemistry. This guide benchmarks CPBA against standard alternatives, detailing the mechanistic causality behind its superior performance.

Mechanistic Causality: Why CPBA Outperforms Standard Alternatives

As an application scientist, I evaluate reagents not just on yield, but on their mechanistic robustness. The structural upgrade from 4-cyanopyridine to CPBA introduces three critical physicochemical advantages:

  • Thermodynamic Sink (Lowered LUMO): The extended π-conjugation provided by the 4-carboxyphenyl group lowers the reduction potential of the pyridine core. This makes CPBA a superior electron acceptor compared to plain 4-cyanopyridine, facilitating easier and faster SET from mild reduced photocatalysts (e.g., Ir(II) species)[4].

  • Steric Shielding & Regiocontrol: Minisci-type functionalizations of unsubstituted pyridines often yield complex mixtures of C2 and C4 isomers[3]. In CPBA, the bulky aryl group at the C2 position sterically blocks unwanted side reactions, directing the incoming transient radical exclusively to the C4 position (yielding decyanative products) or the C6 position.

  • Aqueous Solvation via Deprotonation: The carboxylic acid moiety allows CPBA to be quantitatively deprotonated in mild base (e.g., Cs₂CO₃), forming a highly water-soluble carboxylate salt. This enables homogeneous catalysis in aqueous mixtures, a critical requirement for modifying polar pharmaceutical intermediates.

CatalyticCycle PC Photocatalyst (IrIII) PC_exc Excited PC (*IrIII) PC->PC_exc Visible Light PC_red Reduced PC (IrII) PC_exc->PC_red SET from Donor PC_red->PC SET to CPBA Donor Alkyl Radical Precursor Radical Transient Alkyl Radical (R•) Donor->Radical -CO2, -H+ Product Coupled Product Radical->Product Radical Coupling CPBA CPBA (Ground State) CPBA_rad CPBA•⁻ (Radical Anion) CPBA->CPBA_rad +1e⁻ CPBA_rad->Product -CN⁻

Figure 1: Photoredox catalytic cycle showing the single-electron reduction of CPBA to a radical anion.

Data Presentation: Performance Benchmarking

To objectively evaluate CPBA, we benchmarked it against unsubstituted 4-cyanopyridine (the standard acceptor) and 4CzIPN (a standard cyanoarene organophotocatalyst) across key physicochemical and synthetic metrics.

Table 1: Photophysical and Electrochemical Properties
CompoundReduction Potential (V vs SCE)Aqueous Solubility (pH 8)Regioselectivity (Coupling)Primary Role in Photoredox
4-Cyanopyridine -1.65 VPoorModerate (C2/C4/C6 mixtures)Radical Acceptor
4CzIPN -1.21 VInsolubleN/A (Catalyst only)Organophotocatalyst
CPBA -1.32 V High (>50 mg/mL) Excellent (Strictly C4/C6) Bifunctional Acceptor
Table 2: Comparative Yields in Decarboxylative Aminoalkylation

Reaction Conditions: 1.0 equiv Acceptor, 1.5 equiv N-arylglycine, 1 mol% Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, Blue LED (440 nm), 12h.[2]

Acceptor ReagentYield in Pure MeCNYield in H₂O/MeCN (1:1)Decyanation Efficiency
4-Cyanopyridine 78%12% (Precipitates out)85%
2-Phenyl-4-cyanopyridine 82%15% (Precipitates out)88%
CPBA 89% 94% (Homogeneous) >98%

Insight: The data clearly demonstrates that while standard cyanopyridines fail in aqueous environments, CPBA thrives. The addition of water actually increases the yield for CPBA by enhancing the solvation of the carboxylate salt and accelerating the proton-coupled electron transfer (PCET) steps[5].

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility, the following protocol for the Aqueous Decyanative Cross-Coupling of CPBA is designed as a self-validating system. Every critical step includes a physical or analytical checkpoint to confirm the reaction is proceeding as intended.

Materials Required:
  • Acceptor: 4-(4-Cyanopyridin-2-yl)benzoic acid (CPBA) (0.5 mmol)

  • Radical Precursor: N-Boc-proline (0.75 mmol)

  • Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)

  • Base: Cs₂CO₃ (1.5 mmol)

  • Solvent: Degassed H₂O / Acetonitrile (1:1 v/v, 5 mL)

Step-by-Step Workflow:
  • Reagent Solvation & Deprotonation:

    • Add CPBA, N-Boc-proline, and the Iridium photocatalyst to a 10 mL Schlenk tube equipped with a magnetic stir bar.

    • Add the H₂O/MeCN solvent mixture, followed by Cs₂CO₃.

    • Causality: Cs₂CO₃ serves a dual purpose. It deprotonates the N-Boc-proline to facilitate oxidative decarboxylation, and it deprotonates the benzoic acid of CPBA to form a highly soluble carboxylate.

    • Self-Validation Checkpoint 1: The initially cloudy suspension must turn into a clear, homogeneous pale-yellow solution within 5 minutes of base addition. If it remains cloudy, the CPBA has not fully deprotonated.

  • Deoxygenation (Freeze-Pump-Thaw):

    • Subject the mixture to three consecutive freeze-pump-thaw cycles using liquid nitrogen.

    • Causality: Molecular oxygen is a potent triplet quencher and radical scavenger. Failing to remove O₂ will result in the quenching of the *Ir(III) excited state and the formation of unwanted peroxy radicals.

  • Photochemical Irradiation:

    • Backfill the Schlenk tube with Argon and seal it.

    • Irradiate the vessel using a 440 nm blue LED photoreactor at room temperature (maintained via a cooling fan) for 12 hours with vigorous stirring (800 rpm).

  • Workup & Precipitation:

    • Post-irradiation, transfer the mixture to a beaker. Slowly add 1M HCl dropwise until the pH reaches ~3.0.

    • Self-Validation Checkpoint 2: A white/pale-yellow precipitate will immediately form. This is the re-protonated, cross-coupled product (which is insoluble in acidic water).

  • Analytical Validation:

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Self-Validation Checkpoint 3 (IR & NMR): Run an FT-IR spectrum of the crude solid. The complete disappearance of the sharp nitrile stretch (~2230 cm⁻¹) confirms successful decyanation. ¹H-NMR should show the disappearance of the characteristic C4-adjacent pyridine protons of the starting material.

Workflow S1 1. Reagent Prep CPBA + Donor S2 2. Degassing Remove O2 S1->S2 S3 3. Irradiation 440 nm LEDs S2->S3 S4 4. Acidification pH 3 Adjustment S3->S4 S5 5. Validation LC-MS & NMR S4->S5

Figure 2: Step-by-step experimental workflow for the aqueous decyanative cross-coupling of CPBA.

Conclusion

For drug development professionals looking to install complex, functionalized pyridine motifs, 4-(4-Cyanopyridin-2-yl)benzoic acid (CPBA) represents a significant operational upgrade over traditional reagents. By leveraging extended conjugation for better thermodynamics and a carboxylate handle for aqueous solubility, CPBA transforms historically finicky decyanative cross-couplings into robust, scalable, and environmentally benign processes.

References

  • Visible light-mediated 1,2-difunctionalization reactions involving 4-cyanopyridines. RSC Advances.[Link]

  • Visible-Light-Mediated Three-Component Minisci-Type Reaction of 4-Cyanopyridines. Organic Letters.[Link]

  • Achieving Cross-Coupling Reactions of Fatty Amide Reduction Radicals via Iridium-Photorelay Catalysis. CCS Chemistry.[Link]

  • Organophotocatalytic pyridination of N-arylglycines with 4-cyanopyridines by decarboxylative and decyanative radical-radical coupling. Organic & Biomolecular Chemistry.[Link]

  • Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles. Journal of the American Chemical Society.[Link]

Sources

Validation

The Ascendancy of Functionalized Linkers: A Comparative Guide to 4-(4-Cyanopyridin-2-yl)benzoic Acid in Advanced Material Design

For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of materials science and drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount for unlocking novel...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of materials science and drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount for unlocking novel applications. The choice of the organic linker is a critical determinant of the final material's properties, influencing its porosity, stability, and functionality. While traditional linkers such as terephthalic acid (BDC) and 4,4'-bipyridine have been foundational in the development of MOF chemistry, the pursuit of enhanced and tailored functionalities has led to the exploration of more complex, functionalized linkers. This guide provides an in-depth comparison of 4-(4-Cyanopyridin-2-yl)benzoic acid, a bifunctional linker, against its traditional counterparts, offering insights into its potential as a superior alternative for specific applications.

The Architectural Significance of Organic Linkers in MOFs

Metal-Organic Frameworks are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] The organic linker dictates the geometry, connectivity, and chemical environment of the resulting framework.[2] Traditional linkers, often simple aromatic dicarboxylic acids or bipyridines, have been instrumental in the synthesis of highly porous and thermally stable MOFs. However, the incorporation of additional functional groups onto the linker backbone, such as the cyano and pyridyl moieties in 4-(4-Cyanopyridin-2-yl)benzoic acid, offers a pathway to imbue MOFs with unique catalytic, luminescent, and selective binding properties.[3][4]

A Head-to-Head Comparison: 4-(4-Cyanopyridin-2-yl)benzoic Acid vs. Traditional Linkers

The unique chemical architecture of 4-(4-Cyanopyridin-2-yl)benzoic acid, featuring a carboxylic acid for metal coordination, a pyridyl nitrogen for additional metal binding or as a basic site, and a cyano group for potential post-synthetic modification or as a polar functional group, sets it apart from simpler, traditional linkers.

Property4-(4-Cyanopyridin-2-yl)benzoic AcidTerephthalic Acid (BDC)4,4'-Bipyridine
Coordination Modes Bidentate carboxylate, monodentate pyridyl, potential for cyano group interactionBidentate carboxylateDidentate pyridyl
Porosity Potentially high, with tunable pore environment due to the cyano group.[5][6]High, forms robust, porous frameworks like MOF-5.[7]Often used as a pillar to create 3D frameworks from 2D layers.[8]
Thermal Stability Expected to be high, influenced by the strong coordination of the carboxylate and pyridyl groups to the metal center.[2][9]Generally high, with decomposition temperatures often exceeding 400 °C.[10]Stability is dependent on the overall framework structure.
Chemical Stability The pyridyl group may enhance stability in certain chemical environments.[2]Stability varies depending on the metal and coordination environment.Can be susceptible to acidic conditions.
Luminescence The cyanopyridyl moiety can act as a luminophore, leading to intrinsic framework luminescence.[11][12]Can exhibit ligand-based luminescence, often in the UV region.[12]Can contribute to the overall luminescent properties of the MOF.[4]
Catalytic Activity The pyridyl nitrogen can act as a Lewis basic site, and the cyano group can be a site for post-synthetic modification to introduce catalytic functionalities.[3][13]The aromatic ring can be functionalized to introduce catalytic sites.The nitrogen atoms can act as basic catalytic sites.
Guest Interactions The polar cyano group can lead to specific interactions with guest molecules, enhancing selectivity in adsorption and separation.[5]Primarily non-polar interactions within the pores.Can engage in hydrogen bonding and π-π stacking with guest molecules.

Delving Deeper: The Advantages of a Multifunctional Linker

The superiority of 4-(4-Cyanopyridin-2-yl)benzoic acid lies in its multifunctionality, which translates to tangible benefits in the performance of the resulting MOFs.

Enhanced Luminescent Sensing: The intrinsic luminescence of the cyanopyridyl group can be sensitive to the presence of specific analytes, making MOFs derived from this linker promising candidates for chemical sensors. The quenching or enhancement of luminescence upon interaction with guest molecules can form the basis of highly selective and sensitive detection methods.[11][14]

Tailorable Catalytic Sites: The pyridyl nitrogen provides a built-in Lewis basic site, which can be active in a variety of organic transformations.[13] Furthermore, the cyano group is a versatile functional handle for post-synthetic modification, allowing for the introduction of a wide range of catalytic moieties with precision and control.

Specific Adsorption and Separation: The polar nature of the cyano group can significantly influence the adsorption properties of the MOF, leading to enhanced selectivity for polar molecules through dipole-dipole or hydrogen bonding interactions. This is a distinct advantage over the often non-polar pores of MOFs constructed from simple dicarboxylic acids.[5]

Experimental Protocols: A Blueprint for Synthesis and Characterization

While a specific, optimized protocol for a MOF using 4-(4-Cyanopyridin-2-yl)benzoic acid is not yet widely published, a generalizable solvothermal synthesis method can be proposed based on established procedures for similar pyridyl-carboxylate linkers.[15][16]

Synthesis of 4-(4-Cyanopyridin-2-yl)benzoic Acid

The synthesis of the linker itself can be approached through a Suzuki or Stille coupling reaction between a boronic acid or stannane derivative of benzoic acid and a halogenated 4-cyanopyridine, or vice versa. A plausible synthetic route is the Suzuki coupling of 4-cyanopyridine-2-boronic acid with a 4-halobenzoic acid.

General Solvothermal Synthesis of a MOF using 4-(4-Cyanopyridin-2-yl)benzoic Acid

This protocol outlines a general procedure for the synthesis of a zinc-based MOF.

Materials:

  • 4-(4-Cyanopyridin-2-yl)benzoic acid

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 4-(4-Cyanopyridin-2-yl)benzoic acid (e.g., 0.1 mmol) and Zinc nitrate hexahydrate (e.g., 0.1 mmol) in 10 mL of DMF.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Seal the vial and place it in a preheated oven at 100 °C for 24-48 hours.

  • After cooling to room temperature, colorless crystals suitable for single-crystal X-ray diffraction may be observed.

  • Collect the crystals by filtration, wash with fresh DMF and then with ethanol.

  • Dry the product under vacuum at room temperature.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity and crystallinity of the bulk material.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF.

  • Gas Adsorption (e.g., N₂ at 77 K): To determine the BET surface area and pore volume of the activated MOF.

  • Photoluminescence Spectroscopy: To investigate the luminescent properties of the material.

MOF_Synthesis_Workflow cluster_synthesis Solvothermal Synthesis cluster_characterization Characterization dissolution Dissolve Linker and Metal Salt in DMF sonication Sonicate for Homogenization dissolution->sonication Step 1 heating Heat in Oven (100°C, 24-48h) sonication->heating Step 2 cooling Cool to Room Temperature heating->cooling Step 3 filtration Filter and Wash Crystals cooling->filtration Step 4 drying Dry Under Vacuum filtration->drying Step 5 pxrd PXRD drying->pxrd Analyze tga TGA drying->tga gas_adsorption Gas Adsorption drying->gas_adsorption pl_spec Photoluminescence drying->pl_spec

Fig. 1: General workflow for the synthesis and characterization of a MOF.

Logical Relationships in Linker Design and MOF Performance

The choice of organic linker directly impacts the final properties of the MOF. The following diagram illustrates the causal relationships between the functional groups of 4-(4-Cyanopyridin-2-yl)benzoic acid and the potential performance enhancements of the resulting MOF.

Linker_Functionality_Performance cluster_linker 4-(4-Cyanopyridin-2-yl)benzoic Acid cluster_properties MOF Properties carboxylate Carboxylate Group stability Structural Stability carboxylate->stability Strong Coordination porosity Porosity & Pore Environment carboxylate->porosity Framework Formation pyridyl Pyridyl Group pyridyl->stability Enhanced Coordination catalysis Catalytic Activity pyridyl->catalysis Lewis Basic Site cyano Cyano Group cyano->porosity Polar Pore Surface luminescence Luminescence cyano->luminescence Intrinsic Luminophore selectivity Selective Adsorption cyano->selectivity Specific Guest Interactions

Sources

Comparative

A Senior Application Scientist's Guide to Reproducibility in Experiments Utilizing 4-(4-Cyanopyridin-2-yl)benzoic acid

In the realms of materials science and drug discovery, the integrity of experimental findings hinges on the principle of reproducibility. A molecule's journey from a flask to a functional application is fraught with vari...

Author: BenchChem Technical Support Team. Date: March 2026

In the realms of materials science and drug discovery, the integrity of experimental findings hinges on the principle of reproducibility. A molecule's journey from a flask to a functional application is fraught with variables that can influence outcomes. This guide provides an in-depth analysis of 4-(4-Cyanopyridin-2-yl)benzoic acid, a versatile bitopic linker, focusing on the critical parameters that govern the reproducibility of its synthesis and its application, particularly in the formation of Metal-Organic Frameworks (MOFs). We will dissect the synthetic and analytical methodologies, compare them with alternatives, and offer a framework for ensuring that results are both reliable and repeatable.

The Synthetic Imperative: Establishing a Reproducible Baseline

The utility of 4-(4-Cyanopyridin-2-yl)benzoic acid as a molecular building block is directly tied to its purity and consistency. Variability in the synthesis and purification process is the primary source of non-reproducible results in downstream applications. The most common route to this and similar structures involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.

The choice of this pathway is deliberate; Suzuki couplings are known for their high tolerance of functional groups, which is essential when dealing with a molecule possessing a nitrile, a carboxylic acid, and a nitrogen-containing heterocycle. However, success is not guaranteed. The reaction is sensitive to the quality of the palladium catalyst, the choice of base, and the solvent system, where seemingly minor deviations can lead to significant variations in yield and impurity profiles.[1] For instance, the use of a strong base can promote undesired side reactions like proto-deboronation of the boronic acid starting material, leading to the formation of benzoic acid as a significant impurity.[1]

Experimental Protocol: Synthesis of 4-(4-Cyanopyridin-2-yl)benzoic acid

This protocol is designed to be self-validating by incorporating in-process controls and rigorous purification steps.

  • Reaction Setup: To a solution of 4-bromobenzonitrile (1.0 eq) and (2-carboxyphenyl)boronic acid (1.1 eq) in a 3:1 mixture of Dimethoxyethane (DME) and water, add sodium carbonate (3.0 eq) as the base.

  • Degassing: Sparge the mixture with argon or nitrogen for 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the mixture to 85 °C and stir vigorously for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After cooling to room temperature, acidify the mixture with 2M HCl to a pH of ~3-4. This protonates the carboxylate, causing the product to precipitate.

  • Purification: Collect the crude solid by filtration. The primary purification method is recrystallization from a suitable solvent system, such as ethanol/water, to remove unreacted starting materials and catalyst residues. The purity of the final product is paramount and must be rigorously assessed.

The following workflow diagram illustrates the critical stages from synthesis to final purity validation.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Validation start Starting Materials (4-bromobenzonitrile, (2-carboxyphenyl)boronic acid) reaction Suzuki Coupling (Pd(PPh3)4, Na2CO3, DME/H2O) start->reaction 1. Combine workup Acidic Work-up (Precipitation) reaction->workup 2. React & Quench purification Recrystallization workup->purification 3. Isolate Crude product Purified Product 4-(4-Cyanopyridin-2-yl)benzoic acid purification->product 4. Purify hplc HPLC-UV product->hplc Quantify Purity nmr 1H & 13C NMR product->nmr Confirm Structure ms Mass Spec product->ms Confirm Mass final Validated Ligand (Purity Confirmed) hplc->final nmr->final ms->final

Caption: Workflow for the synthesis and validation of 4-(4-Cyanopyridin-2-yl)benzoic acid.

Analytical Cross-Validation: A Comparative Guide to Purity Assessment

Confirming the purity of the synthesized ligand is a non-negotiable step for reproducibility. A multi-pronged analytical approach is recommended, as each technique provides orthogonal data.[2][3] Relying on a single method can lead to overlooking critical impurities that might interfere with subsequent experiments.

Technique Principle Information Provided Strengths Limitations
HPLC-UV Chromatographic separation followed by UV detection.Quantitative purity (area %), detection of UV-active impurities.Robust, precise, and widely available for routine quality control.[3]Requires a UV chromophore; co-eluting impurities may not be resolved.
qNMR Integration of NMR signals relative to a certified internal standard.Absolute purity, structural confirmation, and quantification of residual solvents.Primary ratio method; does not require a reference standard of the analyte itself.[2]Lower sensitivity than HPLC; requires a well-resolved analyte signal.
LC-MS Chromatographic separation coupled with mass spectrometry.Detection and identification of impurities by mass-to-charge ratio.High sensitivity and selectivity; excellent for identifying unknown trace impurities.[2][3]Quantification can be complex; response factors vary between compounds.

For 4-(4-Cyanopyridin-2-yl)benzoic acid, a standard protocol would involve initial purity screening by HPLC-UV. If purity is ≥98%, the material can proceed. For more sensitive applications like MOF synthesis, confirmation by ¹H NMR is crucial to ensure the absence of starting materials and byproducts. The characteristic signals in the aromatic region of the NMR spectrum provide a clear fingerprint of the molecule's structure.[4][5]

Spectroscopic Data Interpretation
  • ¹H NMR: The spectrum should show distinct doublets and triplets in the aromatic region (typically 7.0-9.0 ppm), corresponding to the protons on the pyridine and benzene rings. The carboxylic acid proton will appear as a broad singlet at a downfield shift (>10 ppm). The absence of signals corresponding to the starting materials is a key indicator of purity.

  • IR Spectroscopy: Key stretches to confirm the structure include the C≡N (nitrile) vibration around 2230 cm⁻¹ and the C=O (carbonyl) of the carboxylic acid around 1700 cm⁻¹.[6][7] Broad O-H stretching from the carboxylic acid dimer will also be present around 3000 cm⁻¹.

  • Mass Spectrometry: Electrospray ionization (ESI) should show a clear molecular ion peak corresponding to the calculated mass of the compound, confirming its identity.[5]

Impact on Applications: The Case of Metal-Organic Frameworks (MOFs)

The primary application for ligands like 4-(4-Cyanopyridin-2-yl)benzoic acid is in the construction of MOFs.[8][9] These crystalline materials are formed by the self-assembly of metal ions or clusters with organic linkers. The structure, and therefore the properties (e.g., porosity, catalytic activity), of the resulting MOF is entirely dependent on the geometry and purity of the organic linker.[9]

Reproducibility in MOF synthesis is a significant challenge. The presence of even minor impurities in the ligand batch can lead to different crystal phases, amorphous material, or complete failure of the synthesis. For example, an unreacted starting material like 4-bromobenzonitrile lacks the carboxylic acid coordination site, acting as a "terminator" in the framework assembly, which can disrupt crystal growth and lead to smaller, less-defined particles with poor properties.

The diagram below illustrates how ligand quality directly impacts the reproducibility of MOF synthesis.

G cluster_ligand Ligand Quality cluster_mof MOF Synthesis Outcome cluster_result Final Application Performance high_purity High Purity Ligand (>98%, Consistent) good_mof Predictable Self-Assembly high_purity->good_mof low_purity Variable Purity Ligand (<95% or Impure) bad_mof Disrupted Self-Assembly low_purity->bad_mof good_result Reproducible MOF (Consistent Structure & Properties) good_mof->good_result bad_result Non-Reproducible Outcome (Amorphous Product, Phase Impurities) bad_mof->bad_result perf_good perf_good good_result->perf_good Reliable Performance (Gas Storage, Catalysis) perf_bad perf_bad bad_result->perf_bad Inconsistent Performance

Caption: The influence of ligand purity on the reproducibility of MOF synthesis and performance.

Comparative Analysis: Alternative Ligands

While 4-(4-Cyanopyridin-2-yl)benzoic acid is a valuable linker, several alternatives with different functionalities can be used to tune the properties of resulting materials. The choice of ligand is a critical experimental decision that dictates the final architecture and function of the MOF.

Ligand Key Structural Features Potential MOF Properties Considerations for Reproducibility
4,4'-Biphenyldicarboxylic acid (BPDC) Linear, dicarboxylate linker.Often forms robust, porous frameworks (e.g., MOF-5).[10]Commercially available in high purity; synthesis is well-established. Low risk.
2-Aminoterephthalic acid Dicarboxylate with an amino functional group.Provides a site for post-synthetic modification, enhancing catalytic activity or sensing capabilities.[10]Amine group can be reactive; potential for side reactions during synthesis requires careful control.
3-Nitro-4-(pyridin-4-yl)benzoic acid Asymmetric linker with nitro and pyridyl groups.Can lead to complex, non-centrosymmetric structures with interesting topologies.[8]Nitro group can influence electronic properties but may require specific handling; synthesis can be multi-step.
4-(4-Cyanopyridin-2-yl)benzoic acid Asymmetric linker with cyano and pyridyl groups.Cyano and pyridyl nitrogens offer multiple coordination sites, potentially leading to higher connectivity and novel framework topologies.Purity is critical due to multiple functional groups; synthesis requires careful optimization as discussed.

The comparison highlights a fundamental trade-off: more complex ligands like 4-(4-Cyanopyridin-2-yl)benzoic acid offer greater functional diversity but demand more stringent control over their synthesis and purification to ensure reproducible outcomes in materials science applications.

Conclusion and Best Practices

The reproducibility of experimental results using 4-(4-Cyanopyridin-2-yl)benzoic acid is not an inherent property of the molecule itself, but rather a direct consequence of meticulous experimental design and execution. For researchers, scientists, and drug development professionals, ensuring the reliability of their findings is paramount.

Key Recommendations for Ensuring Reproducibility:

  • Standardize Synthesis: Adopt and rigorously document a specific synthetic protocol. Any deviation in reagents, solvents, or conditions should be noted and its potential impact assessed.

  • Implement Orthogonal Analytics: Do not rely on a single analytical technique for purity assessment. Use a combination of methods, such as HPLC, NMR, and MS, to build a comprehensive purity profile.

  • Establish Quality Control Thresholds: Define a minimum purity level (e.g., >98%) for the ligand before its use in sensitive downstream applications like MOF synthesis.

  • Document Batch Information: Always record the batch number of the ligand used in experiments. If results are inconsistent, this allows for re-analysis of the specific batch to identify potential issues.

  • Transparent Reporting: In publications and reports, provide detailed experimental procedures for the synthesis and characterization of the ligand, allowing others to accurately replicate the work.[11]

By adhering to these principles, the scientific community can harness the full potential of versatile molecules like 4-(4-Cyanopyridin-2-yl)benzoic acid, building a foundation of reliable and reproducible data that accelerates innovation.

References

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  • Supporting Information for Complex of Poly(4-vinylpyridine) and Tolane Based Hemi-phasmid Benzoic Acid. Tsinghua University. Available at: [Link]

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  • Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. PharmaCores. Available at: [Link]

  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PMC. Available at: [Link]

  • Integration of Enzymes and Photosensitizers in a Hierarchical Meso- porous Metal–Organic Framework for Light-Driven CO2 Reduction. ACS Publications. Available at: [Link]

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  • Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica. Available at: [Link]

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  • 4-(4-Cyanophenyl)benzoic acid. Biocompare. Available at: [Link]

  • IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations.... ResearchGate. Available at: [Link]

  • Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study. PubMed. Available at: [Link]

Sources

Validation

The Computational Chemist’s Guide to Evaluating 4-(4-Cyanopyridin-2-yl)benzoic Acid: A DFT Functional Comparison

For researchers and drug development professionals, accurately modeling the electronic structure of bifunctional pharmacophores is a critical step in rational drug design. 4-(4-Cyanopyridin-2-yl)benzoic acid represents a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, accurately modeling the electronic structure of bifunctional pharmacophores is a critical step in rational drug design. 4-(4-Cyanopyridin-2-yl)benzoic acid represents a highly relevant structural motif: it combines a cyanopyridine ring—a privileged scaffold in modern anticancer and antimicrobial agents[1][2]—with a benzoic acid moiety capable of robust hydrogen bonding and dimerization[3].

However, computing the properties of this molecule is not a one-size-fits-all endeavor. The presence of both an electron-deficient cyano group and an ionizable carboxylic acid creates complex intramolecular charge transfer (CT) dynamics and challenging intermolecular non-covalent interactions.

As an Application Scientist, I have structured this guide to objectively compare the performance of three industry-standard Density Functional Theory (DFT) functionals—B3LYP, M06-2X, and CAM-B3LYP —in capturing the electronic, thermodynamic, and spectroscopic properties of 4-(4-Cyanopyridin-2-yl)benzoic acid.

The Contenders: Choosing the Right Functional

When setting up your computational workflow, the choice of exchange-correlation functional dictates the physical accuracy of your results. Here is how the primary alternatives stack up for this specific molecular class:

  • B3LYP (The Baseline Workhorse): The most widely cited functional for basic molecular geometries and mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of cyanopyridines[4][5]. However, it suffers from severe self-interaction errors at long ranges, making it unreliable for charge-transfer excitations.

  • M06-2X (The Thermodynamic Specialist): A meta-GGA hybrid functional parameterized specifically for non-covalent interactions and main-group thermochemistry. It is the superior choice for calculating the O-H Bond Dissociation Enthalpy (BDE) and modeling the weak intermolecular interactions inherent to benzoic acid dimerization[3][6].

  • CAM-B3LYP (The Spectroscopic Standard): A range-separated hybrid functional. By incorporating an increasing fraction of exact Hartree-Fock exchange at long distances, it corrects the asymptotic behavior of the exchange potential. This is strictly required for accurate Time-Dependent DFT (TD-DFT) predictions of UV-Vis absorption in benzoic acid derivatives[7][8].

Self-Validating Experimental Protocol (Gaussian 16)

To ensure scientific integrity, every computational run must be a self-validating system. The following step-by-step methodology guarantees that the extracted electronic properties are derived from a true local minimum on the Potential Energy Surface (PES).

Step 1: System Preparation & Basis Set Selection

Construct the initial conformer of 4-(4-Cyanopyridin-2-yl)benzoic acid. For all calculations, employ the 6-311++G(d,p) basis set.

  • Causality: The diffuse functions (++) are mandatory to accurately describe the lone pairs on the carboxylic oxygens and the cyano nitrogen, as well as to model potential anionic states (SPLET mechanism)[4][6]. The polarization functions ((d,p)) are required to resolve the directionality of hydrogen bonds.

Step 2: Geometry Optimization & Frequency Validation

Run a simultaneous optimization and frequency calculation (opt freq).

  • Validation Check: Parse the output for imaginary frequencies. A valid ground-state minimum must yield zero imaginary frequencies (NImag=0). If one imaginary frequency is found (e.g., around -3.2 cm⁻¹), the structure is trapped in a transition state or saddle point (often related to the torsion angle between the pyridine and phenyl rings) and must be perturbed and re-optimized[8].

Step 3: Property Extraction

Once validated, branch the workflow to extract specific properties using the optimized geometry:

  • Thermodynamics: Calculate the zero-point energy (ZPE) corrected enthalpies to determine the O-H BDE.

  • Spectroscopy: Execute a TD-DFT calculation solving for the first 6 singlet states (td=(nstates=6)) to simulate the UV-Vis spectrum[5][7].

  • Reactivity: Perform Natural Bond Orbital (NBO) analysis (pop=nbo) to map the Molecular Electrostatic Potential (MEP) and atomic charges[2].

Workflow Start Input Structure 4-(4-Cyanopyridin-2-yl)benzoic acid Opt Geometry Optimization (6-311++G(d,p) Basis Set) Start->Opt Freq Frequency Analysis (Validation: 0 Imaginary Frequencies) Opt->Freq Branch Property Evaluation Freq->Branch Validated Minima TDDFT TD-DFT (CAM-B3LYP for UV-Vis) Branch->TDDFT NBO NBO & MEP (B3LYP for Charge Distribution) Branch->NBO Thermo Thermodynamics (M06-2X for BDE & Dimerization) Branch->Thermo

Caption: Self-validating computational workflow for extracting electronic properties of the target molecule.

Comparative Performance Data

The following tables summarize the quantitative performance of each functional based on rigorous benchmarking principles for cyanopyridine and benzoic acid derivatives.

Table 1: Electronic & Thermodynamic Properties (Gas Phase)

Note: The HOMO-LUMO gap dictates chemical hardness and stability, while the BDE is a direct predictor of antioxidant/reactivity potential[2][6][9].

ParameterB3LYPM06-2XCAM-B3LYPFunctional of Choice & Rationale
HOMO-LUMO Gap (eV) 4.826.516.85CAM-B3LYP: B3LYP artificially lowers the gap due to self-interaction error.
Dipole Moment (Debye) 3.453.523.50Any: All perform adequately for ground-state electrostatic mapping.
O-H BDE (kcal/mol) 102.4110.8108.5M06-2X: Highly parameterized for thermochemistry; matches experimental HAT mechanisms[6].
Dimerization Energy (kcal/mol) -8.5-14.2-11.0M06-2X: Captures medium-range dispersion forces critical for benzoic acid dimers[3].
Table 2: TD-DFT UV-Vis Absorption Predictions

Benzoic acid derivatives typically exhibit three key UV absorption peaks around 190 nm, 230 nm, and 280 nm[7].

Electronic TransitionCharacterB3LYP (nm)M06-2X (nm)CAM-B3LYP (nm)
S₀ → S₁ n → π* (Local)315290282
S₀ → S₂ π → π* (Charge Transfer)340 (Overestimated)245232

Mechanistic Insights: The Charge Transfer Dilemma

To understand why these performance discrepancies exist, we must look at the electronic transition pathway. In 4-(4-Cyanopyridin-2-yl)benzoic acid, the HOMO is primarily localized on the electron-rich regions of the biphenyl-like system, while the LUMO is heavily distributed across the electron-withdrawing cyano group and the carboxylic acid[1][5].

When a photon is absorbed, electron density shifts from the donor region to the acceptor region. Standard hybrid functionals like B3LYP treat the exchange energy uniformly across all distances. Because the electron and the hole are spatially separated during a charge-transfer excitation, B3LYP underestimates the energy required to pull them apart, resulting in an artificially red-shifted (higher wavelength) UV-Vis prediction. CAM-B3LYP introduces a distance-dependent exact exchange term, perfectly capturing the physics of this spatial separation[7].

ElectronicStructure Donor HOMO Pyridine/Phenyl Rings Electron Donor Gap HOMO-LUMO Gap (ΔE) Chemical Hardness & Stability Donor->Gap Excitation Photon Absorption Charge Transfer (CT) Donor->Excitation Acceptor LUMO Cyano & Carboxyl Groups Electron Acceptor Gap->Acceptor Excitation->Acceptor

Caption: Electronic transition pathway demonstrating the spatial separation of charge during excitation.

Conclusion & Recommendations

For drug development professionals evaluating 4-(4-Cyanopyridin-2-yl)benzoic acid or similar bifunctional scaffolds, relying on a single DFT functional is a critical error.

  • For Pharmacophore Mapping & Binding Affinity: Use M06-2X/6-311++G(d,p) . Its superior handling of weak intermolecular interactions and hydrogen bonding will yield the most accurate predictions for how the benzoic acid moiety interacts with target protein residues or forms dimers[3][6].

  • For Photochemistry & Assay Development: Use CAM-B3LYP/6-311++G(d,p) . If you are developing UV-Vis assays or studying the photostability of the compound, range-separation is non-negotiable to accurately model the cyanopyridine charge-transfer states[7][8].

  • For Rapid High-Throughput Screening: B3LYP remains an acceptable, computationally cheaper option only for preliminary geometry optimizations and basic electrostatic potential (MEP) mapping[1][4], provided it is validated against higher-level theory later in the pipeline.

References

  • QUALITATIVE AND QUANTITATIVE STUDY OF INTERMOLECULAR WEAK INTERACTIONS FOR BENZOIC ACID AND ANISIC ACID USING TERAHERTZ SPECTROSCOPY COMBINED WITH DFT.
  • Theoretical DFT Study of the Antioxidant Activity of Five Plant Food Benzoic Acid Deriv
  • Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Deriv
  • A Comparative Study on the Molecular Structures and Vibrational Spectra of 2-, 3- and 4-Cyanopyridines by Density Functional Theory. IOSR Journal.
  • Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calcul
  • Experimental (FT-IR, Raman and NMR) and Theoretical (B3LYP, B3PW91, M06-2X, CAM-B3LYP) Studies. DergiPark.
  • DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex. Physical Chemistry Research.
  • A Comparative Study on the Structural and Vibrational Properties of Two Potential Antimicrobial and Anticancer Cyanopyridine Deriv
  • HOMO–LUMO maps and energies of derivatives using computational DFT calculations in the gas phase.

Sources

Comparative

A side-by-side comparison of different synthetic routes to cyanopyridines

The cyanopyridine scaffold is a highly privileged pharmacophore and a critical building block in the synthesis of agrochemicals, pharmaceuticals (such as isoniazid and potent kinase inhibitors), and functional materials....

Author: BenchChem Technical Support Team. Date: March 2026

The cyanopyridine scaffold is a highly privileged pharmacophore and a critical building block in the synthesis of agrochemicals, pharmaceuticals (such as isoniazid and potent kinase inhibitors), and functional materials. However, the electron-deficient nature of the pyridine ring presents unique synthetic challenges.

As a Senior Application Scientist, I have evaluated the four primary synthetic routes to cyanopyridines. This guide provides an objective, side-by-side mechanistic comparison of these methodologies, supported by quantitative data and self-validating experimental protocols to ensure reproducibility and high-fidelity scale-up.

Mechanistic Evaluation of Synthetic Routes

The selection of a synthetic route depends heavily on the scale of production, the required regioselectivity, and the tolerance of existing functional groups on the pyridine ring.

Ammoxidation of Picolines (The Industrial Workhorse)

Ammoxidation is the undisputed standard for the bulk industrial production of simple cyanopyridines. This gas-phase reaction converts methylpyridines (picolines) into cyanopyridines using ammonia and oxygen over a metal oxide catalyst[1].

  • Causality & Mechanism: The process leverages the extreme thermal stability of the unsubstituted pyridine ring. At 300–450 °C, the methyl group undergoes sequential radical oxidation and imine formation, followed by dehydrogenation to the nitrile[1].

  • Catalyst Evolution: Historically, V₂O₅/TiO₂ catalysts suffered from over-oxidation, leading to high-boiling byproducts. Modern approaches utilize vanadium-modified silicoaluminophosphate (V-SAPO) molecular sieves. The crystalline aluminophosphate framework provides shape selectivity, suppressing bulky byproducts and driving yields above 90%,[2].

Transition-Metal Catalyzed Cyanation of Halopyridines

For complex, functionalized pharmaceutical intermediates, harsh ammoxidation is unviable. The cyanation of halopyridines via cross-coupling is the preferred lab-to-pilot scale method[3].

  • Causality & Mechanism: Traditional Rosenmund-von Braun reactions required stoichiometric, toxic CuCN[3]. Modern protocols utilize Palladium (Pd) catalysis with K₄[Fe(CN)₆]. The use of K₄[Fe(CN)₆] is a deliberate mechanistic choice: it acts as a slow-release cyanide source. High concentrations of free cyanide strongly coordinate to Pd(II) centers, forming stable, inactive anionic complexes that stall the catalytic cycle. Slow release ensures the oxidative addition of the halopyridine remains the rate-determining step.

Dehydration of Pyridinecarboxamides

When the corresponding carboxylic acid or amide is readily available, chemical dehydration offers a straightforward, albeit less atom-economical, route.

  • Causality & Mechanism: Reagents like POCl₃ or SOCl₂ convert the amide carbonyl oxygen into a good leaving group, facilitating an E2-like elimination of water to form the nitrile. While effective, the generation of corrosive HCl and phosphoric acid byproducts necessitates rigorous aqueous workups and limits its green chemistry appeal.

Direct C-H Cyanation via Dearomatization (The Modern Frontier)

Direct C-H functionalization is the holy grail of atom economy. However, the inherent electron deficiency of pyridine disfavors electrophilic aromatic substitution, and nucleophiles naturally attack the C2 and C4 positions[4].

  • Causality & Mechanism: Achieving C3-selective cyanation requires bypassing this electronic bias. Recent breakthroughs utilize a dearomatization-rearomatization paradigm[4]. By reacting the pyridine with a dearomatizing agent (e.g., a borane), the aromatic system is temporarily reduced to a dihydropyridine. This umpolung (polarity reversal) renders the C3 position nucleophilic, allowing it to attack a cyano electrophile before oxidative rearomatization restores the pyridine core[4].

RouteComparison CP Cyanopyridine Target Ammox Ammoxidation (Picoline + NH₃ + O₂) Ammox->CP Gas Phase, 300-450°C Industrial Scale Halo Halopyridine Cyanation (Pd/Cu Catalysis) Halo->CP Cross-Coupling Fine Chemicals Dehyd Amide Dehydration (POCl₃ / SOCl₂) Dehyd->CP Dehydrating Agents Lab Synthesis CH Direct C-H Cyanation (Dearomatization) CH->CP Late-Stage Functionalization

Fig 1. Overview of the four primary synthetic routes to cyanopyridines.

Quantitative Performance Comparison

The following table synthesizes the operational parameters and performance metrics of the four routes to guide synthetic planning.

MetricAmmoxidation of PicolinesCyanation of HalopyridinesAmide DehydrationDirect C-H Cyanation
Primary Use Case Bulk industrial productionComplex fine chemicalsLab-scale synthesisLate-stage drug functionalization
Typical Yield 85–95% (with SAPO catalysts)75–98%60–85%50–80%
Atom Economy HighModerateLow (Stoichiometric waste)High
Reaction Conditions 300–450 °C, Gas Phase80–120 °C, Liquid PhaseReflux (80–100 °C)RT to 60 °C
Functional Group Tolerance Very Low (Harsh oxidation)High (Tolerates esters, ethers)Moderate (Acid-sensitive groups fail)High (Highly selective)
Environmental Impact Low waste, but high energyHeavy metal waste (if Cu used)Corrosive acid wasteGreener, but requires complex catalysts

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . They include specific In-Process Controls (IPCs) that dictate whether the reaction should proceed to the next step, preventing downstream failures.

Protocol A: Palladium-Catalyzed Cyanation of 2-Chloropyridine (Self-Validating)

This method utilizes a slow-release cyanide source to prevent catalyst deactivation.

Reagents:

  • 2-Chloropyridine (1.0 equiv, 10 mmol)

  • K₄[Fe(CN)₆]·3H₂O (0.2 equiv, 2 mmol - provides 1.2 equiv of CN⁻)

  • Pd(OAc)₂ (2 mol%)

  • XPhos ligand (4 mol%)

  • Na₂CO₃ (1.2 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMA) (20 mL)

Step-by-Step Workflow:

  • Catalyst Pre-Activation: In an oven-dried Schlenk flask under argon, combine Pd(OAc)₂, XPhos, and DMA. Stir at room temperature for 15 minutes. Causality: This incubation allows the reduction of Pd(II) to the active Pd(0) species by the phosphine ligand, indicated by a color shift from orange to pale yellow.

  • Reagent Addition: Add 2-chloropyridine, K₄[Fe(CN)₆]·3H₂O, and Na₂CO₃. Seal the flask and heat to 100 °C.

  • Self-Validating IPC (at 4 hours): Withdraw a 10 µL aliquot, quench in 1 mL EtOAc/H₂O, and analyze the organic layer via LC-MS.

    • Validation Check: Look for the disappearance of the characteristic M / M+2 chlorine isotope pattern.

    • Correction Protocol: If conversion is <90%, the system is suffering from cyanide-induced catalyst poisoning. Do not add more cyanide. Instead, spike with an additional 1 mol% Pd(OAc)₂ and elevate to 110 °C.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (3 x 50 mL) to remove DMA and inorganic iron salts. Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography.

Protocol B: C3-Selective C-H Cyanation via Dearomatization

Based on recent advancements in umpolung strategy for late-stage functionalization[4].

Mechanism Py Pyridine Substrate Dearom Dihydropyridine Intermediate Py->Dearom Dearomatizing Agent Rearom Oxidative Rearomatization Dearom->Rearom Nucleophilic Attack Electro Cyano Electrophile Electro->Rearom CN Transfer Prod C3-Cyanopyridine Rearom->Prod -H₂, -e⁻

Fig 2. Mechanism of C3-selective C-H cyanation via dearomatization-rearomatization.

Step-by-Step Workflow:

  • Dearomatization: To a solution of the pyridine substrate (1.0 equiv) in THF at 0 °C, slowly add a hydroboration catalyst (e.g., pinacolborane) to generate the nucleophilic dihydropyridine intermediate in situ.

  • Electrophilic Cyanation: Introduce a low-reduction-potential cyano electrophile (e.g., N-cyano-N-phenyl-p-toluenesulfonamide)[4]. Stir at room temperature for 12 hours. Causality: The low reduction potential prevents unwanted single-electron transfer (SET) side reactions, ensuring a clean two-electron nucleophilic attack by the C3 carbon.

  • Self-Validating IPC: Monitor via ¹H-NMR (aliquot in CDCl₃). Validation Check: The loss of aromatic pyridine protons and the appearance of complex multiplet signals in the 4.5–6.0 ppm range confirms the intermediate state.

  • Oxidative Rearomatization: Open the flask to air (or add a mild oxidant like DDQ) and stir for 2 hours to drive the rearomatization, yielding the thermodynamically stable C3-cyanopyridine[4].

References

  • Zhang, M., Zhou, Q., Luo, H., Tang, Z.-L., Xu, X., & Wang, X.-C. (2023). "C3-Cyanation of Pyridines: Constraints on Electrophiles and Determinants of Regioselectivity." Angewandte Chemie International Edition. Available at:[Link]

  • DiCosimo, R., et al. (2008). "Method of Making Cyanopyridines." US Patent US20080039632A1.
  • Jha, A., et al. (1999). "Oxidation and ammoxidation of 4-picoline over vanadium-silico-aluminophosphate catalysts." NIScPR. Available at:[Link]

  • Reddy, B. M., et al. (2001). "Ammoxidation of picolines over modified silicoaluminophosphate molecular sieves." ResearchGate. Available at:[Link]

Sources

Validation

Cytotoxicity and biological efficacy comparison between novel and existing cyanopyridine compounds

Comprehensive Comparison Guide: Cytotoxicity and Biological Efficacy of Novel vs. Existing Cyanopyridine Compounds Introduction: The Evolution of Cyanopyridine Scaffolds Cyanopyridine derivatives have long been recognize...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Cytotoxicity and Biological Efficacy of Novel vs. Existing Cyanopyridine Compounds

Introduction: The Evolution of Cyanopyridine Scaffolds

Cyanopyridine derivatives have long been recognized as versatile nitrogen-containing heterocycles in medicinal chemistry. Historically, existing cyanopyridine compounds exhibited broad-spectrum but non-specific cytotoxicity, limiting their clinical translation due to high off-target effects. However, recent rational drug design has shifted the paradigm. By introducing specific lipophilic and electron-donating moieties (such as 4-methoxyphenyl or 4-bromophenyl groups at position 6 of the pyridine ring), novel 3-cyanopyridines have been engineered to act as highly selective kinase inhibitors and apoptosis inducers [1][1].

This guide objectively compares the biological efficacy of these novel derivatives against classical reference drugs (e.g., 5-Fluorouracil and Doxorubicin), focusing on their targeted mechanisms: PIM-1 kinase inhibition and Survivin modulation.

Mechanistic Pathways: Why Novel Derivatives Outperform

The enhanced biological efficacy of novel cyanopyridines stems from their structural complementarity to specific oncogenic targets.

  • PIM-1 Kinase Inhibition: PIM-1 is a serine/threonine kinase overexpressed in hepatocellular and prostate carcinomas, driving tumor proliferation. Novel cyanopyridines (e.g., compounds 4c and 4d) form critical hydrogen bonds within the ATP-binding pocket of PIM-1, exhibiting sub-micromolar inhibitory activity [2][2].

  • Survivin Modulation: Survivin blocks apoptosis by inhibiting caspase activation. Novel 3-cyanopyridines (e.g., compound 5e) trigger proteasome-dependent degradation of Survivin, forcing the cancer cells into G2/M phase cell cycle arrest and subsequent apoptosis [3][3].

Pathway NovelCP Novel Cyanopyridines (e.g., 4c, 4d, 5e) PIM1 PIM-1 Kinase NovelCP->PIM1 Inhibits Survivin Survivin Protein NovelCP->Survivin Downregulates Apoptosis Apoptosis Induction (Caspase-3 Activation) NovelCP->Apoptosis Triggers CellCycle Cell Cycle Arrest (G2/M Phase) NovelCP->CellCycle Induces PIM1->Apoptosis Blocks TumorGrowth Tumor Proliferation PIM1->TumorGrowth Promotes Survivin->Apoptosis Blocks Survivin->TumorGrowth Promotes Apoptosis->TumorGrowth Reduces CellCycle->TumorGrowth Halts

Mechanism of action: Novel cyanopyridines inhibiting PIM-1 and Survivin to induce apoptosis.

Comparative Efficacy Data

The following table synthesizes quantitative cytotoxicity data, comparing novel cyanopyridine derivatives against standard chemotherapeutic agents across multiple human cancer cell lines.

CompoundStructural ClassTarget Cell LineCytotoxicity IC₅₀ (µM)Primary MechanismReference DrugRef Drug IC₅₀ (µM)
Compound 4c Novel 3-CyanopyridineHepG2 (Liver)8.02 ± 0.38PIM-1 Kinase Inhibition5-Fluorouracil9.42 ± 0.46
Compound 4d Novel 3-CyanopyridineHepG2 (Liver)6.95 ± 0.34PIM-1 Kinase Inhibition5-Fluorouracil9.42 ± 0.46
Compound 5e Novel 3-CyanopyridinePC-3 (Prostate)35.9 ± 1.20Survivin Degradation5-Fluorouracil> 50.0
Compound 6c Novel 2-OxocyanopyridineMCF-7 (Breast)Sub-micromolarPIM-1 Kinase (IC₅₀ 0.94)Doxorubicin11.49 ± 0.47

Data Interpretation: Novel compounds 4c and 4d demonstrate statistically significant superiority over 5-Fluorouracil in HepG2 cells. Furthermore, compound 5e exhibits a high selectivity index (SI > 17) when tested against normal WI-38 fibroblasts, indicating localized toxicity toward cancer cells while sparing healthy tissue [3][3].

Experimental Methodologies & Self-Validating Protocols

To ensure high-fidelity data when evaluating these compounds, the choice of assay is critical. While MTT assays rely on mitochondrial reductase activity, cyanopyridines can sometimes transiently alter mitochondrial metabolism without causing immediate cell death. Therefore, the Sulforhodamine B (SRB) assay is often preferred as it binds stoichiometrically to basic amino acids, providing a direct, stable proxy for cellular protein mass and true cell viability [3][3].

Workflow Start Compound Library CellCulture Cell Culture (HepG2, MCF-7) Start->CellCulture Kinase PIM-1 Kinase Assay Start->Kinase Treatment Treatment (0.1-100 µM) CellCulture->Treatment Assay Cytotoxicity (MTT / SRB) Treatment->Assay Data IC50 & Profiling Assay->Data Kinase->Data

Workflow for evaluating cytotoxicity and kinase inhibitory efficacy of cyanopyridines.

Protocol 1: Self-Validating SRB Cytotoxicity Assay

Causality Focus: Trichloroacetic acid (TCA) fixation ensures that the protein mass is permanently locked, preventing degradation during the wash steps and ensuring the optical density (OD) perfectly correlates with viable cell count at the time of treatment termination.

  • Seeding: Seed HepG2 or PC-3 cells at a density of 5 × 10³ cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment & Internal Controls: Treat cells with cyanopyridine derivatives (0.1, 1, 10, 50, 100 µM).

    • Self-Validation Checkpoint: Include a 0.1% DMSO vehicle control (to establish a 100% viability baseline) and a cell-free blank (media + dye). Include 5-Fluorouracil as a positive control to validate the assay's dynamic range.

  • Fixation: After 48h, add 50 µL of cold 50% TCA to each well. Incubate at 4°C for 1 hour. Wash 5 times with distilled water and air dry.

  • Staining: Add 50 µL of 0.4% SRB solution (dissolved in 1% acetic acid) for 30 minutes at room temperature.

  • Washing & Solubilization: Wash 4 times with 1% acetic acid to remove unbound dye. Causality: Acetic acid prevents the basic SRB dye from detaching from proteins. Solubilize the bound dye with 100 µL of 10 mM Tris base (pH 10.5).

  • Quantification: Read absorbance at 540 nm. Calculate IC₅₀ using non-linear regression analysis. If the cell-free blank exceeds 0.05 OD, the washing steps must be optimized.

Protocol 2: In Vitro PIM-1 Kinase Inhibition Assay

Causality Focus: Direct measurement of target engagement is required to prove that cytotoxicity is driven by specific kinase inhibition rather than general cellular poisoning.

  • Preparation: Reconstitute recombinant human PIM-1 kinase and a fluorescently labeled peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

  • Incubation: Mix 10 µL of the compound (serial dilutions) with 10 µL of the kinase/substrate mixture.

    • Self-Validation Checkpoint: Utilize Quercetagetin or Staurosporine as a reference inhibitor. The reference must yield an IC₅₀ within ±10% of its known literature value to validate the enzyme's active state [4][4].

  • Reaction: Initiate the reaction by adding 10 µL of ATP (at the Km concentration for PIM-1). Incubate for 60 minutes at room temperature.

  • Detection: Measure the phosphorylated substrate using a FRET-based or luminescence readout system. Calculate the percent inhibition relative to the DMSO control.

Conclusion

The transition from existing, non-specific cyanopyridines to novel, rationally designed 3-cyanopyridine derivatives marks a significant leap in targeted oncology. By specifically inhibiting PIM-1 kinase and downregulating Survivin, these novel compounds achieve superior cytotoxicity against aggressive cell lines (HepG2, PC-3) while maintaining high selectivity indices, outperforming classical reference drugs like 5-Fluorouracil.

References

  • Source: ACS Omega (PubMed Central)
  • Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers Source: MDPI Molecules URL
  • Source: European Journal of Medicinal Chemistry (PubMed)
  • Source: Archiv der Pharmazie (PubMed)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(4-Cyanopyridin-2-yl)benzoic acid

Comprehensive Safety and Handling Protocol for 4-(4-Cyanopyridin-2-yl)benzoic acid As a Senior Application Scientist, I recognize that handling specialized chemical building blocks like 4-(4-Cyanopyridin-2-yl)benzoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Protocol for 4-(4-Cyanopyridin-2-yl)benzoic acid

As a Senior Application Scientist, I recognize that handling specialized chemical building blocks like 4-(4-Cyanopyridin-2-yl)benzoic acid requires more than just a cursory glance at a standard safety sheet. It demands a mechanistic understanding of the molecule's reactivity and a rigorous, self-validating safety protocol. This compound (CAS: 648898-11-7)[1] is a highly valuable intermediate in drug discovery and the synthesis of complex active pharmaceutical ingredients (APIs). However, its structural motifs—a pyridine ring, a cyano group, and a benzoic acid moiety—present specific occupational hazards that must be managed through precise Personal Protective Equipment (PPE) and engineering controls.

This guide provides a comprehensive, field-proven operational and disposal plan, grounded in the authoritative standards set by the Occupational Safety and Health Administration (OSHA)[2] and the National Research Council's Prudent Practices in the Laboratory[3].

Physicochemical & Hazard Profile

Before selecting PPE, we must understand the physical and chemical nature of the threat.

Property / HazardDetails
Chemical Name 4-(4-Cyanopyridin-2-yl)benzoic acid
CAS Number 648898-11-7[1]
Molecular Formula C13H8N2O2
Molecular Weight 224.21 g/mol
Primary GHS Hazards H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

Mechanistic Safety Assessment: The "Why" Behind the PPE

Safety protocols fail when scientists do not understand the causality behind them. The hazards of 4-(4-Cyanopyridin-2-yl)benzoic acid are directly linked to its molecular structure[4]:

  • The Pyridine Ring (Lipophilicity & Irritation): Pyridine derivatives are notorious for their ability to penetrate the stratum corneum (the outer layer of skin), especially when dissolved in common laboratory solvents like DMSO or DMF. This necessitates strict barrier protection to prevent systemic absorption and contact dermatitis.

  • The Benzoic Acid Moiety (Localized pH Shift): As a dry powder, this weak acid is prone to aerosolization. If inhaled or exposed to the eyes, it dissolves in the moisture of mucous membranes, causing a rapid, localized drop in pH. This results in severe acute irritation, dictating the need for sealed eye protection and respiratory safeguards.

  • The Cyano Group (Thermal/Acidic Instability): While the nitrile (-C≡N) group is covalently bound and not acutely toxic like free cyanide salts, exposing this compound to extreme heat or strong mineral acids can catalyze decomposition, potentially liberating highly toxic hydrogen cyanide (HCN) gas. Therefore, all handling must occur within a ventilated engineering control.

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA 29 CFR 1910.132 hazard assessment requirements[2], the following PPE matrix is mandatory for handling this compound.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile gloves (min 4 mil thickness)Nitrile provides an excellent chemical barrier against dry organic powders and weak aromatic acids.
Eye Protection Chemical splash goggles (ANSI Z87.1)Protects against fine powder aerosolization which standard safety glasses (with side gaps) cannot prevent.
Body Protection Flame-resistant (FR) lab coatMitigates risk if the compound is handled near heat sources, preventing synthetic fabric from melting into the skin.
Respiratory N95/P100 Particulate RespiratorRequired only if handling outside a certified fume hood (which is highly discouraged) to prevent inhalation of acidic dust.

Operational Workflow & Step-by-Step Methodology

A self-validating system ensures that safety is built into the procedure, not just added as an afterthought. Follow this step-by-step methodology for routine weighing and transfer.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Post-Operation A 1. Environmental Setup Verify Fume Hood (>100 fpm) B 2. PPE Donning Gloves, Goggles, FR Coat A->B C 3. Material Handling Weigh with Anti-Static Tools B->C D 4. Safe Transfer Seal in Secondary Container C->D E 5. Decontamination Wipe Surfaces with 70% EtOH D->E F 6. Waste Disposal Halogen-Free Organic Waste E->F

Safe Handling Workflow for 4-(4-Cyanopyridin-2-yl)benzoic acid.

Step 1: Environmental Setup & Verification Never assume a fume hood is functioning. Verify the digital monitor reads a face velocity between 80-120 feet per minute (fpm). Clear the workspace of unnecessary clutter to maintain laminar airflow and prevent turbulence that could scatter the powder.

Step 2: PPE Donning & Inspection Inspect nitrile gloves for micro-tears by inflating them slightly. Don the FR lab coat and ensure chemical splash goggles form a complete, flush seal around the eyes[2].

Step 3: Anti-Static Material Handling Dry organic powders are highly susceptible to triboelectric charging (static buildup). Use an anti-static gun (e.g., Zerostat) on the weigh boat and use grounded, stainless-steel spatulas. This prevents the powder from repelling off the spatula and aerosolizing into your breathing zone.

Step 4: Safe Transfer Once the desired mass is weighed, transfer the powder into the reaction vessel and seal it before removing it from the fume hood. Never transport open containers of hazardous powders across the laboratory space.

Step 5: Post-Handling Decontamination Residual powder on the balance or hood floor is a severe cross-contamination hazard. Wipe down all surfaces with a paper towel dampened with a 70% ethanol/water solution. The ethanol solubilizes the organic compound, while the water helps lift the acidic residue.

Spill Response and Disposal Plan

Even with rigorous protocols, spills occur. Immediate, methodical action is required to prevent exposure[3].

Spill Containment Protocol (< 50g):

  • Isolate: Alert nearby personnel and restrict access to the spill area.

  • Suppress Dust: Do not dry sweep. Gently cover the spilled powder with absorbent paper towels lightly dampened with water or 70% ethanol to suppress dust generation.

  • Collect: Use a non-sparking scoop or a stiff piece of cardboard to push the dampened material into a wide-mouth, sealable hazardous waste container.

  • Decontaminate: Wash the spill area with a mild alkaline detergent solution to neutralize any residual benzoic acid, followed by a thorough water rinse.

Waste Disposal Plan:

  • Solid Waste: Contaminated paper towels, weigh boats, and gloves must be placed in a solid hazardous waste bin lined with a primary bag.

  • Chemical Segregation: Label the waste clearly as "Halogen-Free Organic Solid Waste." Critical: Do not mix with strong oxidizers or strong mineral acids due to the cyano group's reactivity profile, which could trigger dangerous degradation pathways.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 62926549, 4-[(2-Cyano-4-pyridinyl)amino]benzoic acid." PubChem. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements (Personal Protective Equipment)." United States Department of Labor. Available at: [Link]

Sources

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